4,7-Dichloro Isatin
Description
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Properties
CAS No. |
118711-13-2 |
|---|---|
Molecular Formula |
C19H36O2 |
Origin of Product |
United States |
Foundational & Exploratory
In-Depth Technical Guide: 4,7-Dichloro-1H-indole-2,3-dione (4,7-Dichloro Isatin)
This guide provides a comprehensive overview of 4,7-Dichloro-1H-indole-2,3-dione, a halogenated derivative of isatin, tailored for researchers, scientists, and professionals in drug development. It covers its chemical and physical properties, synthesis, and its emerging role in biomedical research, particularly as a potential therapeutic agent.
Core Compound Identification
CAS Number: 18711-13-2[1][2][3]
Molecular Weight: 216.02 g/mol [1][2][3]
Quantitative Data Summary
The key physicochemical properties of 4,7-Dichloro-1H-indole-2,3-dione are summarized in the table below, providing a ready reference for experimental design and computational modeling.
| Property | Value | Reference |
| Molecular Formula | C₈H₃Cl₂NO₂ | [1][2][3] |
| Melting Point | 250-252 °C | [2] |
| Density | ~1.643 g/cm³ at 20 °C | [2] |
| Solubility | Soluble in methanol; very slightly soluble in water (0.11 g/L at 25 °C) | [2] |
| logP | ~1.59 | [2] |
| pKa | 8.38 ± 0.20 (Predicted) |
Experimental Protocols
Synthesis of 4,7-Dichloro-1H-indole-2,3-dione via Sandmeyer Isatin Synthesis
The Sandmeyer synthesis is a widely recognized method for the preparation of isatin and its derivatives. The following protocol is a representative procedure adapted for the synthesis of 4,7-dichloro-1H-indole-2,3-dione from 2,5-dichloroaniline.
Materials:
-
2,5-dichloroaniline
-
Chloral hydrate
-
Hydroxylamine hydrochloride
-
Sodium sulfate
-
Concentrated sulfuric acid
-
Hydrochloric acid
-
Water
-
Ethanol
Procedure:
-
Formation of Isonitrosoacetanilide:
-
In a round-bottom flask, dissolve 2,5-dichloroaniline in a minimal amount of hydrochloric acid and water.
-
In a separate flask, prepare a solution of chloral hydrate and sodium sulfate in water.
-
Add a solution of hydroxylamine hydrochloride in water to the chloral hydrate solution.
-
Heat the resulting mixture.
-
Slowly add the 2,5-dichloroaniline solution to the heated hydroxylamine/chloral hydrate mixture.
-
Continue heating until the formation of the isonitrosoacetanilide precipitate is complete.
-
Filter the precipitate and wash with water.
-
-
Cyclization to 4,7-Dichloro-1H-indole-2,3-dione:
-
Carefully add the dried isonitrosoacetanilide to concentrated sulfuric acid, maintaining a controlled temperature.
-
Heat the mixture to facilitate the cyclization reaction.
-
After the reaction is complete, pour the mixture onto crushed ice to precipitate the 4,7-dichloro-1H-indole-2,3-dione.
-
Filter the crude product, wash thoroughly with cold water, and then with a small amount of cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to obtain pure 4,7-dichloro-1H-indole-2,3-dione.
-
In Vitro Caspase-3 Inhibition Assay
This protocol outlines a method to assess the inhibitory activity of 4,7-dichloro-1H-indole-2,3-dione against caspase-3, a key executioner enzyme in apoptosis.
Materials:
-
Recombinant human caspase-3
-
Caspase-3 substrate (e.g., Ac-DEVD-pNA or a fluorogenic substrate)
-
Assay buffer (e.g., HEPES buffer containing DTT, EDTA, and CHAPS)
-
4,7-Dichloro-1H-indole-2,3-dione (dissolved in DMSO)
-
Positive control (e.g., Ac-DEVD-CHO)
-
96-well microplate
-
Microplate reader (spectrophotometer or fluorometer)
Procedure:
-
Prepare a serial dilution of 4,7-dichloro-1H-indole-2,3-dione in the assay buffer. The final DMSO concentration should be kept below 1%.
-
In a 96-well plate, add the assay buffer, the test compound at various concentrations, and the recombinant caspase-3 enzyme.
-
Incubate the plate at 37°C for a specified time (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the caspase-3 substrate to each well.
-
Monitor the absorbance or fluorescence at regular intervals using a microplate reader.
-
Calculate the rate of substrate cleavage for each concentration of the inhibitor.
-
Determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, by plotting the percentage of inhibition against the inhibitor concentration.
In Vitro GSK-3β Inhibition Assay
This protocol describes a method to evaluate the inhibitory effect of 4,7-dichloro-1H-indole-2,3-dione on Glycogen Synthase Kinase-3β (GSK-3β).
Materials:
-
Recombinant human GSK-3β
-
GSK-3β substrate peptide (e.g., a pre-phosphorylated peptide)
-
ATP
-
Assay buffer (e.g., Tris-HCl buffer containing MgCl₂, DTT, and a phosphatase inhibitor)
-
4,7-Dichloro-1H-indole-2,3-dione (dissolved in DMSO)
-
Positive control (e.g., Staurosporine)
-
Kinase-Glo® Luminescent Kinase Assay Kit (or similar)
-
96-well microplate
-
Luminometer
Procedure:
-
Prepare serial dilutions of 4,7-dichloro-1H-indole-2,3-dione in the assay buffer.
-
In a 96-well plate, add the assay buffer, the test compound at various concentrations, the GSK-3β enzyme, and the substrate peptide.
-
Pre-incubate the plate at room temperature for a defined period.
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction and measure the remaining ATP levels using a luminescent assay kit according to the manufacturer's instructions. The luminescence signal is inversely proportional to the kinase activity.
-
Calculate the percentage of GSK-3β inhibition for each concentration of the test compound.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the inhibitor concentration.
Signaling Pathways and Experimental Workflows
Isatin and its derivatives are known to modulate several key signaling pathways implicated in cancer cell proliferation and survival. The diagrams below illustrate these pathways and a general workflow for evaluating the anticancer potential of 4,7-dichloro-1H-indole-2,3-dione.
Caption: MAPK/ERK Signaling Pathway Inhibition.
Caption: PI3K/Akt Signaling Pathway Inhibition.
Caption: Anticancer Drug Discovery Workflow.
References
Spectroscopic Profile of 4,7-Dichloro-1H-indole-2,3-dione (4,7-Dichloroisatin)
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 4,7-dichloro-1H-indole-2,3-dione (commonly known as 4,7-dichloroisatin), a key intermediate in the synthesis of various biologically active compounds. This document is intended for researchers, scientists, and professionals in the field of drug development who require detailed spectroscopic information for compound characterization and quality control.
Introduction
4,7-Dichloroisatin is a halogenated derivative of isatin, belonging to the indole family. Its molecular structure, confirmed by X-ray crystallography, consists of a fused bicyclic system of a benzene ring and a pyrrolidine-2,3-dione ring, with chlorine atoms substituted at the 4 and 7 positions of the benzene ring.[1] The molecular formula of 4,7-dichloroisatin is C₈H₃Cl₂NO₂, with a molecular weight of approximately 216.02 g/mol .[1][2] This compound serves as a versatile building block in medicinal chemistry for the synthesis of novel therapeutic agents. Accurate spectroscopic data is paramount for its unambiguous identification and for ensuring its purity in synthetic applications.
This guide summarizes the available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 4,7-dichloroisatin. It also provides detailed experimental protocols for acquiring such data.
Spectroscopic Data
The following sections present the spectroscopic data for 4,7-dichloroisatin in a tabulated format for clarity and ease of comparison. While direct experimental spectra for 4,7-dichloroisatin are not widely published, the data presented here is a combination of information from spectral databases, predicted values, and data from closely related analogs.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For 4,7-dichloroisatin, both ¹H and ¹³C NMR are essential for structural confirmation.
Table 1: ¹H NMR Spectroscopic Data (Predicted)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~11.0 | Singlet | 1H | N-H |
| ~7.0-7.5 | Multiplet | 2H | Ar-H |
Note: Predicted values are based on the analysis of similar isatin derivatives. The exact chemical shifts can vary depending on the solvent and concentration.
Table 2: ¹³C NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Assignment |
| ~183 | C=O (C3) |
| ~158 | C=O (C2) |
| ~140 | C-7a |
| ~135 | C-4 |
| ~130 | C-7 |
| ~125 | C-6 |
| ~120 | C-5 |
| ~115 | C-3a |
Note: The existence of a ¹³C NMR spectrum for 4,7-dichloroisatin has been confirmed, and the data was recorded on a Jeol GX-400 instrument.[1] The chemical shifts are typical for isatin derivatives.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of 4,7-dichloroisatin is expected to show characteristic absorption bands for the N-H bond, aromatic C-H bonds, and the two carbonyl groups.
Table 3: IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| ~3200 | Strong, Broad | N-H Stretch |
| ~3100-3000 | Medium | Aromatic C-H Stretch |
| ~1750 | Strong | C=O Stretch (Ketone) |
| ~1730 | Strong | C=O Stretch (Amide) |
| ~1600, ~1470 | Medium-Strong | Aromatic C=C Stretch |
| ~800 | Strong | C-Cl Stretch |
Note: IR spectra for 4,7-dichloroisatin have been recorded using both ATR-Neat (on a Bruker Tensor 27 FT-IR) and KBr-Pellet (on a Bruker IFS 85) techniques.[1]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For 4,7-dichloroisatin, electron ionization (EI) is a common method. The presence of two chlorine atoms will result in a characteristic isotopic pattern for the molecular ion peak.
Table 4: Mass Spectrometry Data (Predicted)
| m/z | Relative Intensity | Assignment |
| 215 | High | [M]⁺ (with ³⁵Cl₂) |
| 217 | Medium | [M]⁺ (with one ³⁵Cl and one ³⁷Cl) |
| 219 | Low | [M]⁺ (with ³⁷Cl₂) |
| 187 | Medium | [M-CO]⁺ |
| 159 | Medium | [M-2CO]⁺ |
| 124 | Medium | [M-2CO-Cl]⁺ |
Note: The monoisotopic mass of 4,7-dichloroisatin is 214.954 g/mol .[1] The presented m/z values are for the major isotopic peaks.
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.
NMR Spectroscopy
-
Instrumentation : A high-resolution NMR spectrometer, such as a Jeol GX-400 (400 MHz for ¹H) or equivalent.[1]
-
Sample Preparation : Approximately 5-10 mg of 4,7-dichloroisatin is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is added as an internal standard (0 ppm).
-
¹H NMR Acquisition : The ¹H NMR spectrum is acquired at room temperature. Key parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. Typically, 16 to 64 scans are co-added to improve the signal-to-noise ratio.
-
¹³C NMR Acquisition : The ¹³C NMR spectrum is acquired with proton decoupling. A larger number of scans (typically 1024 or more) is required due to the low natural abundance of the ¹³C isotope. A spectral width of 0-220 ppm is used.
IR Spectroscopy
-
Instrumentation : A Fourier Transform Infrared (FTIR) spectrometer, such as a Bruker Tensor 27 FT-IR with an Attenuated Total Reflectance (ATR) accessory or a Bruker IFS 85 for KBr pellet analysis.[1]
-
ATR-Neat Method : A small amount of the solid 4,7-dichloroisatin powder is placed directly on the ATR crystal. The pressure arm is lowered to ensure good contact between the sample and the crystal. The spectrum is then recorded, typically in the range of 4000-400 cm⁻¹.
-
KBr Pellet Method : Approximately 1-2 mg of 4,7-dichloroisatin is ground with 100-200 mg of dry KBr powder using an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. The pellet is placed in a sample holder in the IR beam path, and the spectrum is recorded.
Mass Spectrometry
-
Instrumentation : A mass spectrometer equipped with an electron ionization (EI) source.
-
Sample Introduction : The sample is introduced directly into the ion source via a solid probe or after separation by gas chromatography (GC-MS), if the compound is sufficiently volatile and thermally stable.
-
Ionization : Electron ionization is performed at a standard electron energy of 70 eV.
-
Mass Analysis : The resulting ions are separated by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer) and detected. The mass spectrum is recorded, showing the relative abundance of ions as a function of their mass-to-charge ratio (m/z).
Visualization of Experimental Workflow
The logical flow of spectroscopic analysis for the characterization of a synthesized compound like 4,7-dichloroisatin is depicted in the following diagram.
This guide provides a foundational understanding of the spectroscopic properties of 4,7-dichloroisatin. For researchers engaged in the synthesis and application of this compound, these data and protocols are essential for ensuring the identity and quality of their materials.
References
An In-depth Technical Guide to the Solubility and Stability of 4,7-Dichloro-Isatin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available data and recommended methodologies for assessing the solubility and stability of 4,7-dichloro-isatin, a key intermediate in the synthesis of various pharmacologically active compounds.
Introduction
4,7-Dichloroisatin is a halogenated derivative of isatin that serves as a versatile building block in medicinal chemistry and organic synthesis.[1] Its utility in the development of novel therapeutics necessitates a thorough understanding of its physicochemical properties, particularly its solubility and stability, which are critical parameters influencing reaction kinetics, purification, formulation, and bioavailability. This document outlines the known solubility profile of 4,7-dichloro-isatin and provides detailed experimental protocols for its comprehensive stability assessment.
Physicochemical Properties of 4,7-Dichloro-Isatin
A summary of the key physicochemical properties of 4,7-dichloro-isatin is presented in Table 1. This data is essential for designing and interpreting solubility and stability studies.
Table 1: Physicochemical Properties of 4,7-Dichloro-Isatin
| Property | Value | Reference |
| Molecular Formula | C₈H₃Cl₂NO₂ | [2] |
| Molecular Weight | 216.02 g/mol | [2] |
| Appearance | Yellow crystalline solid / Orange flakes | [1][3] |
| Melting Point | 250-252 °C | [1][3] |
| Density | ~1.643 g/cm³ at 20 °C | [1][3] |
| pKa | 8.38 ± 0.20 (Predicted) | [3] |
| LogP | ~1.59 | [1] |
Solubility Profile of 4,7-Dichloro-Isatin
The solubility of 4,7-dichloro-isatin has been qualitatively and quantitatively assessed in a limited number of solvents. The available data are summarized in Table 2. Isatin, the parent compound, is readily soluble in polar organic solvents, suggesting a similar trend for its derivatives.[4]
Table 2: Solubility of 4,7-Dichloro-Isatin
| Solvent | Solubility | Temperature (°C) | Reference |
| Water | 0.11 g/L | 25 | [1] |
| Methanol | Soluble | Not Specified | [1][3] |
Based on the general solubility of isatin and its derivatives, a broader screening in various organic solvents is recommended.
Recommended Experimental Protocol for Solubility Determination (Shake-Flask Method)
This protocol details the widely accepted shake-flask method for determining the equilibrium solubility of 4,7-dichloro-isatin.
Objective: To determine the equilibrium solubility of 4,7-dichloro-isatin in a selection of pharmaceutically relevant solvents at controlled temperatures.
Materials:
-
4,7-Dichloro-Isatin (>98% purity)[1]
-
Selected solvents (e.g., water, ethanol, methanol, acetone, acetonitrile, dimethyl sulfoxide (DMSO), polyethylene glycol 400 (PEG 400))
-
Scintillation vials or sealed flasks
-
Orbital shaker with temperature control
-
Analytical balance
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and UV detector
-
Volumetric flasks and pipettes
Procedure:
-
Add an excess amount of 4,7-dichloro-isatin to a series of vials, each containing a known volume of the selected solvent.
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C and 37 °C) and agitate until equilibrium is reached (typically 24-72 hours).
-
After equilibration, allow the vials to stand to let the undissolved solid settle.
-
Centrifuge the samples to ensure complete separation of the solid and liquid phases.
-
Carefully withdraw a known volume of the supernatant and dilute it with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of 4,7-dichloro-isatin in the diluted samples using a validated HPLC-UV method.
-
Calculate the solubility in mg/mL or mol/L.
A logical workflow for this experimental protocol is visualized in the following diagram.
Caption: Workflow for solubility determination of 4,7-dichloro-isatin.
Stability Profile of 4,7-Dichloro-Isatin
Currently, there is no specific published data on the stability of 4,7-dichloro-isatin. Therefore, a comprehensive stability testing program is crucial to understand its degradation pathways and establish appropriate storage and handling conditions.
Recommended Experimental Protocol for Stability Assessment (Forced Degradation Study)
Forced degradation studies are essential to identify potential degradation products and pathways, and to develop stability-indicating analytical methods.
Objective: To investigate the degradation of 4,7-dichloro-isatin under various stress conditions (hydrolytic, oxidative, photolytic, and thermal) and to develop a stability-indicating HPLC method.
Materials:
-
4,7-Dichloro-Isatin (>98% purity)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC-grade solvents (acetonitrile, methanol, water)
-
pH meter
-
Temperature-controlled ovens
-
Photostability chamber
-
HPLC-UV/DAD or HPLC-MS system
Procedure:
-
Solution Preparation: Prepare stock solutions of 4,7-dichloro-isatin in a suitable solvent (e.g., methanol or acetonitrile).
-
Acidic Hydrolysis: Treat the stock solution with 0.1 N HCl and heat at a controlled temperature (e.g., 60 °C). Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the samples before analysis.
-
Alkaline Hydrolysis: Treat the stock solution with 0.1 N NaOH at room temperature. Collect and neutralize samples at appropriate time intervals.
-
Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature. Collect samples at various time points.
-
Thermal Degradation: Expose the solid compound and a solution of the compound to elevated temperatures (e.g., 60 °C, 80 °C) in a temperature-controlled oven. Analyze samples at set intervals.
-
Photolytic Degradation: Expose the solid compound and a solution of the compound to light in a photostability chamber according to ICH Q1B guidelines.[5]
-
Analysis: Analyze all stressed samples using an HPLC-UV/DAD or HPLC-MS method. The method should be capable of separating the parent compound from all degradation products.
-
Data Evaluation: Determine the percentage of degradation and identify the major degradation products.
The logical flow of a forced degradation study is depicted in the following diagram.
References
An In-depth Technical Guide to the Synthesis of 4,7-Dichloro Isatin from 2,5-dichloroaniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 4,7-dichloro isatin, a valuable building block in medicinal chemistry and drug development, from the starting material 2,5-dichloroaniline. The primary synthetic route detailed is the Sandmeyer isatin synthesis, a classic and effective method for the preparation of isatin and its derivatives.
Core Synthesis: The Sandmeyer Reaction
The synthesis of this compound from 2,5-dichloroaniline is achieved through a two-step process based on the Sandmeyer isatin synthesis. This method involves the formation of an isonitrosoacetanilide intermediate, followed by an acid-catalyzed cyclization to yield the desired isatin.
Reaction Scheme
The overall reaction can be summarized as follows:
Figure 1: Overall reaction scheme for the synthesis of this compound.
Experimental Protocols
The following protocols are adapted from established Sandmeyer isatin synthesis procedures and are tailored for the synthesis of this compound from 2,5-dichloroaniline.
Step 1: Synthesis of N-(2,5-dichlorophenyl)-2-(hydroxyimino)acetamide (Isonitrosoacetanilide Intermediate)
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2,5-dichloroaniline | 162.02 | 16.2 g | 0.1 mol |
| Chloral hydrate | 165.40 | 18.2 g | 0.11 mol |
| Hydroxylamine hydrochloride | 69.49 | 22.2 g | 0.32 mol |
| Sodium sulfate (anhydrous) | 142.04 | 142 g | 1.0 mol |
| Concentrated Hydrochloric Acid | 36.46 | 8.3 mL | ~0.1 mol |
| Water | 18.02 | 500 mL | - |
Procedure:
-
In a 1 L round-bottom flask, dissolve chloral hydrate and sodium sulfate in 400 mL of water.
-
In a separate beaker, prepare a solution of 2,5-dichloroaniline in 100 mL of water and concentrated hydrochloric acid.
-
Add the 2,5-dichloroaniline solution to the flask, followed by a solution of hydroxylamine hydrochloride in 100 mL of water.
-
Heat the mixture to a vigorous boil and maintain reflux for approximately 10-15 minutes.
-
Cool the reaction mixture in an ice bath to induce crystallization of the isonitrosoacetanilide intermediate.
-
Collect the solid product by vacuum filtration, wash with cold water, and air dry.
Step 2: Synthesis of this compound
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity |
| N-(2,5-dichlorophenyl)-2-(hydroxyimino)acetamide | 233.05 | 23.3 g (from Step 1) |
| Concentrated Sulfuric Acid | 98.08 | 120 mL |
Procedure:
-
In a 500 mL beaker, carefully add the dried N-(2,5-dichlorophenyl)-2-(hydroxyimino)acetamide to concentrated sulfuric acid, while maintaining the temperature between 60-70°C with an ice bath.
-
Once the addition is complete, heat the mixture to 80-90°C for 10 minutes.
-
Cool the reaction mixture to room temperature and pour it slowly over a large volume of crushed ice with stirring.
-
The this compound will precipitate as a solid.
-
Collect the product by vacuum filtration, wash thoroughly with cold water until the washings are neutral, and dry in a desiccator.
-
The crude product can be further purified by recrystallization from a suitable solvent such as glacial acetic acid or ethanol.
Quantitative Data
| Product | Starting Material | Theoretical Yield (g) | Actual Yield Range (g) | Percent Yield (%) | Melting Point (°C) |
| This compound | 2,5-dichloroaniline | 21.6 | 11.9 - 19.4 | 55 - 90[1] | 248-250 |
Experimental Workflow
The following diagram illustrates the key stages of the synthesis process.
Figure 2: Experimental workflow for the synthesis of this compound.
Signaling Pathway (Illustrative)
While this synthesis does not directly involve a biological signaling pathway, isatin and its derivatives are known to interact with various biological targets. The following is an illustrative example of how a substituted isatin might be investigated in a drug discovery context.
Figure 3: Illustrative interaction of this compound with a biological target.
This technical guide provides a foundational understanding and practical protocols for the synthesis of this compound. Researchers are advised to consult original literature and adhere to all laboratory safety protocols when carrying out these procedures. The versatility of the isatin scaffold ensures that derivatives such as this compound will continue to be of significant interest in the development of new therapeutic agents.
References
An In-depth Technical Guide to the Physical and Thermal Properties of 4,7-Dichloro Isatin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the physical appearance and melting point of 4,7-Dichloro Isatin, a key intermediate in the synthesis of various pharmaceutical and bioactive compounds. The information is presented to support research and development activities where this compound is utilized.
Physical and Chemical Properties
This compound (CAS No: 18711-13-2) is a halogenated derivative of isatin. It is a solid compound at room temperature, with its appearance described across various sources as a powder ranging in color from orange to yellow or brown.[1][2][3][4]
Table 1: Summary of Physical and Thermal Data for this compound
| Property | Description | Source(s) |
| Physical State | Solid, Powder, Powder to Crystal | [1][2][3][5] |
| Appearance/Color | Orange, Yellow Crystalline Solid, Light yellow to Brown | [1][3][4] |
| Melting Point | 245.0-251.0 °C | [1] |
| 250-252 °C (lit.) | [2][3][4][5] | |
| 246-252 °C | [6] | |
| Molecular Formula | C₈H₃Cl₂NO₂ | [1][7] |
| Molecular Weight | 216.02 g/mol | [3][5][7] |
| Solubility | Soluble in Methanol | [2][4] |
Experimental Protocols
2.1. Synthesis of this compound via Sandmeyer Synthesis (Generalized Protocol)
The Sandmeyer synthesis is a classical and widely used method for preparing isatin and its derivatives.[7][8][9][10][11] The following is a generalized protocol adapted for the synthesis of this compound, starting from 2,5-dichloroaniline.
Step 1: Formation of the Isonitrosoacetanilide Intermediate
-
Prepare a solution of 2,5-dichloroaniline in a suitable solvent, such as water with hydrochloric acid.
-
In a separate flask, dissolve chloral hydrate and hydroxylamine hydrochloride in water.
-
Add the aniline solution to the chloral hydrate and hydroxylamine solution.
-
Heat the mixture, typically in the presence of sodium sulfate, to facilitate the condensation reaction, forming the intermediate 4,7-dichloro-isonitrosoacetanilide.
-
Cool the reaction mixture and filter the precipitated intermediate. Wash with water and dry.
Step 2: Cyclization to this compound
-
Carefully add the dried isonitrosoacetanilide intermediate in small portions to concentrated sulfuric acid, maintaining a controlled temperature.
-
The strong acid catalyzes an intramolecular electrophilic substitution (cyclization).
-
After the addition is complete, the mixture is gently heated to ensure the reaction goes to completion.
-
Pour the reaction mixture onto crushed ice to precipitate the crude this compound.
-
Filter the solid product, wash thoroughly with water until the washings are neutral, and then dry.
-
The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or acetic acid.
2.2. Determination of Melting Point
The melting point of a crystalline solid is a critical indicator of its purity.[2][4] A pure substance typically melts over a narrow range of 0.5-1.0°C.[4] Impurities tend to depress and broaden the melting range.[2][4] The following is a standard protocol using a modern capillary melting point apparatus.
-
Sample Preparation:
-
Ensure the synthesized this compound is completely dry and finely powdered.[5]
-
Tap the open end of a glass capillary tube into the powdered sample to introduce a small amount of the solid.[1][2]
-
Invert the tube and gently tap it on a hard surface to pack the solid into the closed end. The packed sample height should be 1-2 mm.[1]
-
-
Measurement:
-
Place the prepared capillary tube into the heating block of the melting point apparatus.[2][5]
-
If the approximate melting point is known (around 250°C for this compound), set the apparatus to heat rapidly to a temperature about 15-20°C below the expected melting point.[3]
-
Reduce the heating rate to approximately 1-2°C per minute to allow for accurate observation.[2][4]
-
Observe the sample through the magnifying lens.
-
Record the temperature at which the first drop of liquid appears (the beginning of melting).
-
Record the temperature at which the last crystal melts and the entire sample is in a liquid state (the completion of melting).[1][2]
-
The recorded values constitute the melting point range.
-
Visualizations
3.1. Logical Workflow for Synthesis and Characterization
The following diagram illustrates the general workflow for the synthesis of this compound and the subsequent verification of its physical properties.
Caption: Workflow for the synthesis and characterization of this compound.
3.2. Role in Synthetic Chemistry
This compound is primarily utilized as a chemical building block or intermediate in organic synthesis.[3][4] Information regarding its direct involvement in specific biological signaling pathways is not prominently available in the reviewed literature. Its value lies in the reactive carbonyl groups and the substituted benzene ring, which allow for the construction of more complex molecules, including various heterocyclic systems and potential drug candidates.[12][13]
Caption: Role of this compound as a synthetic intermediate.
References
- 1. chm.uri.edu [chm.uri.edu]
- 2. Video: Melting Point Determination of Solid Organic Compounds [jove.com]
- 3. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 4. chem.ucalgary.ca [chem.ucalgary.ca]
- 5. westlab.com [westlab.com]
- 6. researchgate.net [researchgate.net]
- 7. biomedres.us [biomedres.us]
- 8. ijcmas.com [ijcmas.com]
- 9. journals.irapa.org [journals.irapa.org]
- 10. Synthesis of Isatin_Chemicalbook [chemicalbook.com]
- 11. synarchive.com [synarchive.com]
- 12. Synthesis, Biocidal and Antibiofilm Activities of New Isatin–Quinoline Conjugates against Multidrug-Resistant Bacterial Pathogens along with Their In Silico Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC [pmc.ncbi.nlm.nih.gov]
4,7-Dichloro-1H-indole-2,3-dione: A Versatile Precursor in Modern Organic Synthesis for Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: 4,7-Dichloro-1H-indole-2,3-dione, commonly known as 4,7-dichloroisatin, is a halogenated derivative of isatin that has emerged as a pivotal building block in the synthesis of complex heterocyclic molecules. Its unique structural features, including the presence of two reactive carbonyl groups and a dichlorinated benzene ring, offer a versatile platform for the construction of diverse molecular architectures with significant biological activities. This technical guide provides a comprehensive overview of 4,7-dichloroisatin as a precursor in organic synthesis, with a focus on its preparation, key reactions, and its role in the development of potential therapeutic agents.
Physicochemical Properties and Spectral Data
4,7-Dichloroisatin is a yellow crystalline solid with a melting point of 250-252 °C.[1] It is soluble in methanol and very slightly soluble in water.[1] The structural and spectral data are crucial for its identification and characterization in synthetic processes.
| Property | Value | Reference |
| Molecular Formula | C₈H₃Cl₂NO₂ | [1] |
| Molecular Weight | 216.02 g/mol | [1] |
| Melting Point | 250-252 °C | [1] |
| Solubility in Water | 0.11 g/L at 25 °C | [1] |
| logP | ~1.59 | [1] |
| ¹³C NMR (CDCl₃, ppm) | 163.6, 156.9, 151.6, 147.5, 132.8, 132.2, 123.5, 122.1 | [2] |
| ¹H NMR (CDCl₃, ppm) | 9.18 (s, 1H), 8.76 (s, 1H), 8.30 (s, 1H) | [2] |
Synthesis of 4,7-Dichloroisatin
The most common and effective method for the synthesis of isatin and its derivatives is the Sandmeyer isatin synthesis.[3] This two-step process begins with the formation of an isonitrosoacetanilide intermediate from the corresponding aniline, followed by an acid-catalyzed cyclization to yield the isatin core.
Experimental Protocol: Sandmeyer Synthesis of 4,7-Dichloroisatin
This protocol is adapted from the general Sandmeyer isatin synthesis for halo-functionalized isatins.[4]
Step 1: Synthesis of 2-(Hydroxyimino)-N-(2,5-dichlorophenyl)acetamide (Isonitrosoacetanilide Intermediate)
-
In a suitable reaction vessel, dissolve 2,5-dichloroaniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water.
-
To this solution, add a solution of chloral hydrate (1.1 eq) in water, followed by a solution of hydroxylamine hydrochloride (3.0 eq) in water.
-
Heat the reaction mixture to reflux for a specified period, carefully monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and then in an ice bath to precipitate the isonitrosoacetanilide intermediate.
-
Filter the solid product, wash with cold water, and dry under vacuum.
Step 2: Cyclization to 4,7-Dichloroisatin
-
Carefully add the dried 2-(hydroxyimino)-N-(2,5-dichlorophenyl)acetamide to concentrated sulfuric acid at a controlled temperature (typically between 60-80 °C).
-
Stir the mixture until the cyclization is complete, as indicated by TLC.
-
Pour the reaction mixture onto crushed ice, which will cause the 4,7-dichloroisatin to precipitate.
-
Filter the resulting solid, wash thoroughly with cold water to remove any residual acid, and dry.
-
The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or acetic acid to afford pure 4,7-dichloroisatin.
Logical Workflow for Sandmeyer Synthesis of 4,7-Dichloroisatin
Caption: Workflow for the Sandmeyer synthesis of 4,7-Dichloroisatin.
Applications in Organic Synthesis: A Precursor for Heterocyclic Scaffolds
4,7-Dichloroisatin is a versatile precursor for the synthesis of a wide array of heterocyclic compounds, particularly spirooxindoles, which are a prominent class of compounds in medicinal chemistry. Multicomponent reactions (MCRs) are a powerful tool for the efficient construction of these complex molecules.
Three-Component Synthesis of Spiro[indoline-3,4'-pyran] Derivatives
One notable application of 4,7-dichloroisatin is in the three-component reaction with an active methylene compound and a C-H acid to generate spiro[indoline-3,4'-pyran] derivatives. These scaffolds are of significant interest due to their potential biological activities.
Experimental Protocol: Synthesis of 2'-Amino-4',7-dichloro-2-oxo-spiro[indoline-3,4'-pyran]-3'-carbonitrile
This protocol is based on the general procedure for the L-proline catalyzed three-component synthesis of spiro-oxindoles with fused chromenes.[5]
-
In a round-bottom flask, combine 4,7-dichloroisatin (1.0 mmol), malononitrile (1.2 mmol), and resorcinol (1.0 mmol) in a suitable solvent such as acetonitrile.
-
Add a catalytic amount of L-proline (10 mol%).
-
Reflux the reaction mixture and monitor its progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The product will often precipitate from the solution.
-
Collect the solid product by filtration, wash with a small amount of cold ethanol, and dry under vacuum.
-
The crude product can be recrystallized from an appropriate solvent to yield the pure spiro[indoline-3,4'-pyran] derivative.
Quantitative Data for a Representative Spiro[indoline-3,4'-pyran] Synthesis
| Reactants | Product | Catalyst | Solvent | Time (h) | Yield (%) |
| 4,7-Dichloroisatin, Malononitrile, Resorcinol | 2'-Amino-4',7-dichloro-2-oxo-spiro[indoline-3,4'-pyran]-3'-carbonitrile | L-proline | Acetonitrile | 1.5 | ~90% (expected) |
Note: The yield is an estimation based on similar reported reactions and may vary.
Reaction Workflow for the Three-Component Synthesis of a Spiro[indoline-3,4'-pyran] Derivative
Caption: Three-component synthesis of a spiro[indoline-3,4'-pyran] derivative.
Biological Significance: Targeting Key Signaling Pathways in Disease
Derivatives of isatin have garnered significant attention in drug discovery due to their ability to interact with various biological targets, including protein kinases. The Aurora kinases, a family of serine/threonine kinases that play a crucial role in mitosis, are particularly important targets in cancer therapy.[6]
4,7-Dichloroisatin Derivatives as Aurora Kinase Inhibitors
Recent studies have shown that isatin-based compounds can be potent inhibitors of Aurora A kinase, a key regulator of cell cycle progression.[7] Overexpression of Aurora A is frequently observed in various human cancers, making it an attractive target for anticancer drug development. The isatin scaffold serves as a key hinge-binding motif, interacting with the ATP-binding pocket of the kinase.[1]
Signaling Pathway: Inhibition of Aurora A Kinase by a 4,7-Dichloroisatin Derivative
The following diagram illustrates the role of Aurora A kinase in the G2/M phase of the cell cycle and how its inhibition by a hypothetical 4,7-dichloroisatin derivative can lead to mitotic arrest and apoptosis.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Synthesis of Substituted Isatins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ias.ac.in [ias.ac.in]
- 6. Aurora Kinase Inhibitors: Current Status and Outlook - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and biochemical and computational screening of novel oxindole derivatives as inhibitors of Aurora A kinase and SARS-CoV-2 spike/host ACE2 interaction - PMC [pmc.ncbi.nlm.nih.gov]
The Rising Therapeutic Potential of 4,7-Dichloro Isatin Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The isatin scaffold, an indole-1H-2,3-dione core, has long been a subject of intense scientific scrutiny due to its versatile chemical nature and broad spectrum of biological activities. Among its numerous halogenated derivatives, 4,7-dichloro isatin has emerged as a particularly promising pharmacophore in the quest for novel therapeutic agents. The strategic placement of chlorine atoms at the 4 and 7 positions of the isatin ring profoundly influences the molecule's electronic properties and lipophilicity, often leading to enhanced biological efficacy. This technical guide provides an in-depth overview of the synthesis, biological activities, and mechanisms of action of this compound derivatives, with a focus on their anticancer, antimicrobial, and antiviral potential.
Synthesis of this compound Derivatives
The core this compound structure is typically synthesized via the Sandmeyer isonitrosoacetanilide isatin synthesis. This process involves the reaction of 2,5-dichloroaniline with chloral hydrate and hydroxylamine to form an isonitrosoacetanilide intermediate, which is then cyclized in the presence of a strong acid, such as sulfuric acid, to yield this compound.
Further derivatization is commonly carried out at the N-1 position (alkylation or arylation) and the C-3 carbonyl group (condensation reactions to form Schiff bases, hydrazones, or spirocyclic compounds). These modifications are crucial for tuning the biological activity and selectivity of the resulting compounds. For instance, Suzuki–Miyaura reactions have been employed with 4,7-dichloro-N-methylisatin to create arylated derivatives for antiviral testing[1].
Anticancer Activity
This compound derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines. The presence of the dichloro substitution pattern is often associated with enhanced potency.
Quantitative Anticancer Data
While extensive data for a wide range of this compound derivatives is still emerging, studies on related di-halogenated isatins provide valuable insights. For example, a 5,7-dichloro substituted isatin derivative has shown potent activity against breast cancer cells.
| Compound Name | Cancer Cell Line | IC50 (µM) | Reference |
| 5,7-Dichloro-N-(4-bromobenzyl)isatin | MCF-7 (Breast Cancer) | 2.1 | [2] |
This table will be expanded as more specific data on this compound derivatives becomes publicly available.
Experimental Protocol: MTT Assay for Cytotoxicity
The most common method to evaluate the in vitro anticancer activity of these compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[3]
Objective: To determine the concentration of a this compound derivative that inhibits the growth of a cancer cell line by 50% (IC50).
Materials:
-
Human cancer cell lines (e.g., MCF-7, HepG2, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound derivative stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well microtiter plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivative in the cell culture medium. Add these dilutions to the respective wells, including a vehicle control (DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells will metabolize the yellow MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150-200 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Mechanism of Action & Signaling Pathways
Isatin derivatives exert their anticancer effects through various mechanisms, including the inhibition of protein kinases, which are crucial for cancer cell proliferation and survival.[4] One of the key targets is Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels that supply tumors with nutrients. By inhibiting VEGFR-2, these compounds can effectively cut off the tumor's blood supply, leading to apoptosis.
Caption: Inhibition of the VEGFR-2 signaling pathway by this compound derivatives.
Antimicrobial Activity
The emergence of multidrug-resistant pathogens has created an urgent need for new antimicrobial agents. This compound derivatives have shown promise in this area, exhibiting activity against a range of bacteria and fungi.
Quantitative Antimicrobial Data
The antimicrobial efficacy of these compounds is typically quantified by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration that prevents visible growth of a microorganism.
| Compound Class | Microorganism | MIC (µg/mL) | Reference |
| Isatin-based thiazole derivatives | E. coli | Varies | [5] |
| Isatin-based thiazole derivatives | S. aureus (MRSA) | Varies | [5] |
| Isatin-based thiazole derivatives | C. albicans | Varies | [5] |
Note: Specific MIC values for this compound derivatives will be added as they become available in the literature.
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[5]
Objective: To determine the minimum inhibitory concentration (MIC) of a this compound derivative against various microorganisms.
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
This compound derivative stock solution (in DMSO)
-
Sterile 96-well microtiter plates
-
Microbial inoculum standardized to 0.5 McFarland
-
Incubator
Procedure:
-
Preparation of Compound Dilutions: Serially dilute the this compound derivative in the broth medium directly in the 96-well plate.
-
Inoculation: Add a standardized inoculum of the microorganism to each well, resulting in a final concentration of approximately 5 x 10^5 CFU/mL.
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria, or at a suitable temperature and duration for fungi.
-
Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.
Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC).
Antiviral Activity
Isatin derivatives have a long history in antiviral research, with methisazone (an N-methylisatin thiosemicarbazone) being one of the first synthetic antiviral drugs.[6] Research into this compound derivatives is exploring their potential against a range of viruses.
Quantitative Antiviral Data
The antiviral activity is often expressed as the 50% effective concentration (EC50), the concentration of the drug that inhibits viral replication by 50%.
| Compound Class | Virus | EC50 (µg/mL) | Cell Line | Reference |
| Isatin-sulfonamide derivatives | HIV-1 | 8 - 15.3 | MT-4 | [7] |
| Isatin-sulfonamide derivatives | HIV-2 | 41.5 - 125 | MT-4 | [7] |
| 5-Fluoro isatin derivative | Hepatitis C Virus (HCV) | 6 | Huh 5-2 | [6] |
Note: Data for this compound derivatives will be included as it becomes available.
Experimental Protocol: Plaque Reduction Assay
The plaque reduction assay is a standard method for determining the antiviral activity of a compound.
Objective: To determine the concentration of a this compound derivative that reduces the number of viral plaques by 50% (EC50).
Materials:
-
Host cell line susceptible to the virus (e.g., Vero cells)
-
Virus stock of known titer
-
This compound derivative
-
Cell culture medium
-
Agarose or methylcellulose overlay
-
Staining solution (e.g., crystal violet)
-
6-well or 12-well plates
Procedure:
-
Cell Monolayer: Grow a confluent monolayer of the host cells in the wells of a plate.
-
Viral Infection: Infect the cell monolayers with a known amount of virus (to produce a countable number of plaques).
-
Compound Treatment: After a 1-hour adsorption period, remove the virus inoculum and add an overlay medium containing different concentrations of the this compound derivative.
-
Incubation: Incubate the plates for a period that allows for plaque formation (typically 2-10 days, depending on the virus).
-
Plaque Visualization: Remove the overlay, fix the cells (e.g., with formaldehyde), and stain with crystal violet. The plaques will appear as clear zones where the cells have been lysed by the virus.
-
Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound). The EC50 is then determined from a dose-response curve.
Conclusion and Future Directions
This compound derivatives represent a promising class of compounds with a wide range of biological activities. Their potential as anticancer, antimicrobial, and antiviral agents warrants further investigation. Future research should focus on synthesizing and screening a larger library of these derivatives to establish clear structure-activity relationships. Furthermore, detailed mechanistic studies are needed to identify their specific molecular targets and signaling pathways. The development of these compounds could lead to new and effective therapies for a variety of diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tackling Microbial Resistance with Isatin-Decorated Thiazole Derivatives: Design, Synthesis, and in vitro Evaluation of Antimicrobial and Antibiofilm Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vitro Antiviral Activity of some Novel Isatin Derivatives against HCV and SARS-CoV Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Unveiling the Therapeutic Potential of 4,7-Dichloro Isatin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
4,7-Dichloro isatin, a halogenated derivative of the versatile isatin scaffold, presents a compelling starting point for the exploration of novel therapeutic agents. While research on the specific biological activities of this compound is still emerging, the broader isatin class of compounds has demonstrated a remarkable range of pharmacological effects, including anticancer, antiviral, and neuroprotective properties. This technical guide provides a comprehensive overview of the known and potential therapeutic applications of this compound, drawing upon data from related isatin derivatives to highlight promising avenues for future research and drug development. This document summarizes key quantitative data, outlines relevant experimental methodologies, and visualizes pertinent biological pathways to serve as a foundational resource for the scientific community.
Introduction to this compound
Isatin (1H-indole-2,3-dione) is a naturally occurring compound found in various plants and is also an endogenous metabolite in mammals.[1] Its unique chemical structure has made it a privileged scaffold in medicinal chemistry, leading to the synthesis of numerous derivatives with a wide array of biological activities.[2] The addition of chlorine atoms at the 4 and 7 positions of the isatin ring to form this compound (C₈H₃Cl₂NO₂) modifies its electronic and lipophilic properties, which can significantly influence its interaction with biological targets. While often utilized as a chemical intermediate in the synthesis of more complex molecules, the intrinsic therapeutic potential of this compound itself warrants dedicated investigation.
Potential Therapeutic Applications
Based on the extensive research into isatin and its halogenated analogs, this compound is predicted to exhibit activity in several key therapeutic areas.
Anticancer Activity
Isatin derivatives are well-documented for their cytotoxic effects against various cancer cell lines.[1][3] The proposed mechanisms of action are diverse and include the induction of apoptosis and the inhibition of key enzymes involved in cancer progression.[3][4] Halogenation of the isatin core has been shown to modulate this cytotoxic potential.
Table 1: Cytotoxicity of Isatin Derivatives against Cancer Cell Lines
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Isatin | HL60 (Human Promyelocytic Leukemia) | 2.94 µg/ml | [3] |
| Isatin-hydrazone derivative (4j) | MCF7 (Breast Cancer) | 1.51 | [5] |
| Isatin-based heterocyclic compound | Apoptosis-resistant cancer cell lines | Single to double-digit micromolar activity | [6] |
Note: The data presented is for isatin and its derivatives, highlighting the potential for this compound. Specific IC50 values for this compound are not yet widely reported.
A plausible mechanism for the anticancer activity of isatin derivatives involves the induction of apoptosis through the activation of caspases.
Antiviral Activity
The isatin scaffold is a known pharmacophore in antiviral drug discovery.[7][8] Derivatives have shown activity against a range of viruses, including HIV and SARS-CoV-2.[7][8] The mechanism of action can involve the inhibition of viral enzymes or interference with viral replication processes.
Table 2: Antiviral Activity of Isatin Derivatives
| Compound | Virus | EC50 | Reference |
| Isatin-sulfadimidine Schiff base (11a) | HIV-1 | 8 µg/mL | [7] |
| Isatin-sulfadimidine Schiff base (11e) | HIV-2 | 41.5 µg/mL | [7] |
| Thiosemicarbazone derivative (6) | HIV | 0.34 µM | [7] |
| Thiosemicarbazone derivative (7) | HIV | 2.9 µM | [7] |
Note: This table showcases the antiviral potential of the isatin scaffold. Specific antiviral data for this compound is a key area for future investigation.
Neuroprotective Effects
Isatin and its derivatives have been investigated for their neuroprotective properties.[9][10] These compounds may exert their effects through various mechanisms, including the modulation of neurotransmitter systems and the inhibition of enzymes such as monoamine oxidase (MAO). A neuroprotective dose of isatin has been shown to cause multilevel changes in the brain proteome.[9][10]
Caspase Inhibition
Caspases are a family of proteases that play a crucial role in apoptosis.[11] Isatin sulfonamides have been identified as potent inhibitors of caspase-3 and caspase-7, suggesting a potential therapeutic application in diseases characterized by excessive apoptosis.[12][13]
Table 3: Caspase Inhibition by Isatin Derivatives
| Compound | Target | Ki (nM) | IC50 (nM) | Reference |
| Isatin Sulfonamide | Caspase-3 | 60 | 120 | [12] |
| Isatin Sulfonamide | Caspase-7 | 170 | - | [12] |
Note: This data for a related isatin sulfonamide highlights the potential of the isatin scaffold for caspase inhibition.
Experimental Protocols
The following are generalized protocols for assessing the therapeutic potential of this compound, based on methodologies reported for other isatin derivatives.
Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1 to 100 µM) and incubate for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.
Caspase-3/7 Inhibition Assay
-
Assay Preparation: In a 96-well plate, add assay buffer, the caspase-3/7 substrate (e.g., Ac-DEVD-pNA), and the test compound (this compound) at various concentrations.
-
Enzyme Addition: Initiate the reaction by adding recombinant human caspase-3 or caspase-7.
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Absorbance Measurement: Measure the absorbance at 405 nm, which corresponds to the release of p-nitroaniline (pNA).
-
Data Analysis: Calculate the percentage of inhibition and determine the IC50 value.[14]
Conclusion and Future Directions
This compound represents a promising, yet underexplored, molecule in the landscape of therapeutic agent discovery. The extensive body of research on the isatin scaffold and its derivatives strongly suggests that this compound is likely to possess significant anticancer, antiviral, and neuroprotective activities. Future research should focus on the systematic evaluation of this compound in a battery of in vitro and in vivo models to elucidate its specific mechanisms of action and to quantify its therapeutic efficacy. The synthesis of a focused library of N-substituted and C3-substituted derivatives of this compound could also lead to the identification of compounds with enhanced potency and selectivity. This technical guide serves as a call to action for further investigation into the therapeutic applications of this intriguing molecule.
References
- 1. Antioxidant & anticancer activities of isatin (1H-indole-2,3-dione), isolated from the flowers of Couroupita guianensis Aubl - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lfjsis.journals.ekb.eg [lfjsis.journals.ekb.eg]
- 3. Antioxidant & anticancer activities of isatin (1H-indole-2,3-dione), isolated from the flowers of Couroupita guianensis Aubl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Isatin derivatives with activity against apoptosis-resistant cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Isatin derivatives as broad-spectrum antiviral agents: the current landscape - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scielo.br [scielo.br]
- 9. A Neuroprotective Dose of Isatin Causes Multilevel Changes Involving the Brain Proteome: Prospects for Further Research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Caspases Inhibitors and Activators [sigmaaldrich.com]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. ukessays.com [ukessays.com]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
4,7-Dichloro Isatin safety and handling precautions
An In-depth Technical Guide to the Safe Handling of 4,7-Dichloro Isatin
For researchers, scientists, and drug development professionals, the proper handling of chemical reagents is paramount to ensuring laboratory safety and experimental integrity. This guide provides a comprehensive overview of the safety protocols and handling precautions for this compound (CAS No: 18711-13-2), a halogenated derivative of isatin commonly used as an intermediate in organic synthesis.[1]
Chemical and Physical Properties
This compound is a yellow crystalline solid at room temperature.[1] Understanding its physical properties is the first step in safe handling.
| Property | Value | Source(s) |
| CAS Number | 18711-13-2 | [1][2][3] |
| Molecular Formula | C₈H₃Cl₂NO₂ | [1][2][4] |
| Molecular Weight | 216.02 g/mol | [1][2][3] |
| Appearance | Solid, Yellow crystalline solid | [1] |
| Melting Point | 250-252 °C | [1][3] |
| Flash Point | Not Applicable | [3] |
| Solubility | Very slightly soluble in water (0.11 g/L at 25 °C); Soluble in methanol | [1] |
Hazard Identification and Classification
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as hazardous. It is crucial to understand these hazards before handling the substance.
| Hazard Classification | GHS Category | Pictogram | Signal Word | Hazard Statement | Source(s) |
| Acute Toxicity, Oral | Category 4 | GHS07 (Exclamation Mark) | Warning | H302: Harmful if swallowed | [2][3] |
| Serious Eye Damage/Irritation | Category 2 | GHS07 (Exclamation Mark) | Warning | H319: Causes serious eye irritation | [2][3] |
Personal Protective Equipment (PPE)
A stringent PPE protocol is mandatory when handling this compound to prevent exposure. The following diagram outlines the required equipment.
Caption: Required PPE for handling this compound.
Experimental Protocols: Safe Handling and Storage
Adherence to strict handling and storage protocols is essential to minimize risk.
Handling Procedures
-
Ventilation: Always handle this compound in a well-ventilated area, such as a chemical fume hood, to minimize inhalation of dust particles.[5][6][7]
-
Avoid Contact: Prevent all personal contact with the substance, including inhalation and contact with skin and eyes.[5]
-
Dust Formation: Avoid the formation and accumulation of dust.[8][9][10] Use procedures and equipment that minimize dust generation.
-
Hygiene: Do not eat, drink, or smoke in areas where the chemical is handled.[5][6] Always wash hands thoroughly with soap and water after handling.[5][6][9] Contaminated work clothes should be laundered separately before reuse.[5]
Storage Conditions
-
Container: Keep containers securely sealed and tightly closed when not in use.[5][8][9]
-
Environment: Store in a dry, cool, and well-ventilated place.[5][6]
-
Compatibility: Store away from strong oxidizing agents.[11]
-
Storage Class: This chemical is classified under Storage Class 11 (Combustible Solids).[3]
Emergency Procedures
In the event of an accidental exposure, spill, or fire, the following protocols must be enacted immediately.
First Aid Measures
The following decision pathway outlines the appropriate first aid response for various types of exposure.
References
- 1. lbaochemicals.com [lbaochemicals.com]
- 2. 4,7-Dichloroisatin | C8H3Cl2NO2 | CID 2734793 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4,7-Dichloroisatin 97 18711-13-2 [sigmaaldrich.com]
- 4. 4,7-Dichloroisatin 97.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. elementalmicroanalysis.com [elementalmicroanalysis.com]
- 7. carlroth.com [carlroth.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. cdhfinechemical.com [cdhfinechemical.com]
- 11. fishersci.com [fishersci.com]
Commercial Suppliers and Technical Guide for High-Purity 4,7-Dichloro-1H-indole-2,3-dione (4,7-Dichloroisatin)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of commercial sources for high-purity 4,7-dichloro-1H-indole-2,3-dione (also known as 4,7-dichloroisatin), along with detailed experimental protocols for its use in key chemical and biological assays. This information is intended to support researchers in sourcing this compound and applying it effectively in their drug discovery and development workflows.
Commercial Supplier Data
A critical first step in any research project is the reliable procurement of high-quality starting materials. The following table summarizes the offerings of several commercial suppliers for high-purity 4,7-dichloro-1H-indole-2,3-dione (CAS No. 18711-13-2).
| Supplier | Purity Specification | Available Quantities | CAS Number | Molecular Weight ( g/mol ) |
| TCI America (via Fisher Scientific)[1] | ≥97.0% | 1 g | 18711-13-2 | 216.02 |
| LBAO Chemicals[2] | >98.0% | Bulk quantities (e.g., 25 kg) | 18711-13-2 | 216.02 |
| Thermo Scientific Chemicals | 98% | Not Specified | 18711-13-2 | 216.02 |
| Sigma-Aldrich | 97% | Not Specified | 18711-13-2 | 216.02 |
| CymitQuimica[3] | Not Specified | 1 g | 18711-13-2 | 216.02 |
| Santa Cruz Biotechnology | Not Specified | Not Specified | 18711-13-2 | 216.02[4] |
Experimental Protocols
4,7-Dichloroisatin is a versatile building block in organic synthesis and a potential modulator of biological pathways. Below are detailed protocols for two key experimental applications: a synthetic transformation (Aldol Condensation) and a biological assay (Caspase-3 Inhibition).
Synthesis of a Chalcone Derivative via Aldol Condensation
This protocol describes the base-catalyzed aldol condensation of 4,7-dichloroisatin with an acetophenone derivative to synthesize a chalcone-like compound, a scaffold with known biological activities.
Materials:
-
4,7-Dichloro-1H-indole-2,3-dione
-
Substituted Acetophenone (e.g., 4'-methoxyacetophenone)
-
Ethanol (95%)
-
Sodium Hydroxide (NaOH) solution (2 M)
-
Stir plate and magnetic stir bar
-
Round-bottom flask
-
Filtration apparatus (Büchner funnel, filter paper, vacuum flask)
-
Recrystallization solvent (e.g., ethanol)
Procedure:
-
In a round-bottom flask, dissolve 1.0 equivalent of 4,7-dichloro-1H-indole-2,3-dione in a minimal amount of 95% ethanol with stirring.
-
Add 1.1 equivalents of the substituted acetophenone to the solution.
-
Slowly add 3.0 equivalents of 2 M aqueous NaOH solution to the reaction mixture.
-
Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water to precipitate the crude product.
-
Collect the solid product by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.
-
Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield the pure chalcone derivative.
-
Dry the purified product under vacuum and characterize by appropriate analytical methods (¹H NMR, ¹³C NMR, and mass spectrometry).
In Vitro Caspase-3 Inhibition Assay
Isatin derivatives have been identified as inhibitors of caspases, key enzymes in the apoptotic pathway. This protocol outlines a fluorometric assay to evaluate the inhibitory potential of 4,7-dichloroisatin against human caspase-3.
Materials:
-
4,7-Dichloro-1H-indole-2,3-dione (dissolved in DMSO to create a stock solution)
-
Recombinant human Caspase-3, active
-
Caspase-3 substrate (e.g., Ac-DEVD-AMC)
-
Assay Buffer (e.g., 20 mM HEPES, 10% sucrose, 0.1% CHAPS, 10 mM DTT, pH 7.2)
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Prepare a serial dilution of the 4,7-dichloroisatin stock solution in assay buffer to achieve a range of desired test concentrations.
-
In a 96-well black microplate, add 50 µL of the diluted compound solutions to the respective wells. Include wells with assay buffer and DMSO as vehicle controls, and a known caspase-3 inhibitor as a positive control.
-
Add 25 µL of the active recombinant human caspase-3 solution to all wells.
-
Incubate the plate at 37°C for 15 minutes to allow for the inhibitor to interact with the enzyme.
-
Initiate the enzymatic reaction by adding 25 µL of the caspase-3 substrate (Ac-DEVD-AMC) to all wells.
-
Immediately measure the fluorescence intensity (Excitation: 380 nm, Emission: 460 nm) at time zero and then kinetically every 5 minutes for 30-60 minutes at 37°C using a fluorometric microplate reader.
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Determine the IC₅₀ value by plotting the percentage of inhibition versus the logarithm of the inhibitor concentration.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate a key signaling pathway potentially modulated by 4,7-dichloroisatin and a typical experimental workflow for its investigation.
References
Methodological & Application
Synthesis of Bioactive Heterocycles from 4,7-Dichloro-1H-indole-2,3-dione: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of two important classes of bioactive heterocyclic compounds, spirooxindoles and Schiff bases, using 4,7-dichloro-1H-indole-2,3-dione (4,7-dichloroisatin) as a key starting material. The synthesized compounds have shown potential as anticancer and antimicrobial agents.
I. Synthesis of Spirooxindole-Pyrrolidine Derivatives with Anticancer Activity
Spirooxindoles are a class of heterocyclic compounds that have demonstrated significant potential in cancer therapy. The rigid spiro-system allows for precise three-dimensional orientation of substituents, which can lead to high-affinity interactions with biological targets. The following protocol describes a one-pot, three-component reaction for the synthesis of spirooxindole-pyrrolidine derivatives.
Experimental Protocol: One-Pot Synthesis of Spiro[indole-3,2'-pyrrolidine] Derivatives
This protocol is adapted from established methods for the synthesis of spirooxindole-pyrrolidines via 1,3-dipolar cycloaddition of azomethine ylides.
Materials:
-
4,7-Dichloro-1H-indole-2,3-dione
-
Sarcosine or Thioproline
-
Dipolarophile (e.g., 3-(1H-imidazol-2-yl)-2-(1H-indole-3-carbonyl)acrylonitrile)
-
Methanol (reagent grade)
-
Reflux apparatus
-
Magnetic stirrer with heating
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Column chromatography apparatus (silica gel)
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4,7-dichloro-1H-indole-2,3-dione (1 mmol), sarcosine or thioproline (1.2 mmol), and the selected dipolarophile (1 mmol).
-
Add methanol (20 mL) to the flask.
-
Heat the reaction mixture to reflux with constant stirring.
-
Monitor the progress of the reaction by TLC (e.g., using a mobile phase of ethyl acetate/hexane, 1:1 v/v). The reaction is typically complete within 4-6 hours.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.
-
Combine the fractions containing the pure product and evaporate the solvent to yield the spirooxindole-pyrrolidine derivative.
-
Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, Mass Spectrometry).
Logical Workflow for Spirooxindole Synthesis
Caption: Workflow for the one-pot synthesis of spirooxindole-pyrrolidines.
Anticancer Activity Data
While specific data for 4,7-dichloroisatin-derived spirooxindoles is limited in readily available literature, studies on analogous halogenated spirooxindoles have demonstrated significant cytotoxic activity against various cancer cell lines. The presence of halogen atoms on the isatin ring is often associated with enhanced anticancer potential. For instance, certain spirooxindole-pyrrolidine compounds have shown high activity against human lung adenocarcinoma (A549) cell lines.[1]
| Compound Class | Cancer Cell Line | Activity Metric | Reported Value (µg/mL) | Reference |
| Spirooxindole-pyrrolidine Analogs | A549 (Lung Adenocarcinoma) | % Inhibition | 64.8 - 66.3 (at 25 µg/mL) | [1] |
| Spirooxindole-pyrrolidines | HeLa (Cervical Cancer) | IC50 | < 20 | [2] |
Note: The data presented is for analogous compounds and serves as an indication of the potential activity of 4,7-dichloroisatin derivatives. Further biological evaluation of the synthesized compounds is highly recommended.
II. Synthesis of Schiff Bases with Antimicrobial Activity
Schiff bases derived from isatin are a well-established class of compounds possessing a broad spectrum of antimicrobial activities. The imine linkage in these molecules is crucial for their biological function. The following protocol outlines the synthesis of Schiff bases from 4,7-dichloroisatin and various primary amines.
Experimental Protocol: Synthesis of 4,7-Dichloroisatin Schiff Bases
This protocol describes a straightforward condensation reaction to form the imine bond.
Materials:
-
4,7-Dichloro-1H-indole-2,3-dione
-
Substituted primary aromatic or aliphatic amine (e.g., aniline, p-toluidine)
-
Ethanol (absolute)
-
Glacial acetic acid (catalytic amount)
-
Reflux apparatus
-
Magnetic stirrer with heating
-
Buchner funnel and filter paper
-
Recrystallization solvents (e.g., ethanol, methanol)
Procedure:
-
Dissolve 4,7-dichloro-1H-indole-2,3-dione (1 mmol) in absolute ethanol (20 mL) in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
-
Add the primary amine (1 mmol) to the solution.
-
Add a catalytic amount of glacial acetic acid (2-3 drops) to the reaction mixture.
-
Heat the mixture to reflux with continuous stirring for 2-4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture in an ice bath to facilitate precipitation of the product.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the solid with cold ethanol to remove any unreacted starting materials.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or methanol) to obtain the pure Schiff base.
-
Dry the purified product and characterize it by spectroscopic methods.
Signaling Pathway of a Potential Antimicrobial Mechanism
The exact mechanism of action for isatin-based Schiff bases can vary, but a common pathway involves the inhibition of essential microbial enzymes or disruption of the cell wall. The diagram below illustrates a generalized pathway of enzyme inhibition.
References
Application Note: 4,7-Dichloro Isatin in the Synthesis of Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isatin (1H-indole-2,3-dione) and its derivatives are recognized as privileged scaffolds in medicinal chemistry, demonstrating a wide range of biological activities.[1] The versatile structure of isatin allows for substitutions at multiple positions (N-1, C-3, C-4, C-5, and C-7), leading to a diverse array of compounds with potential therapeutic applications, including as kinase inhibitors.[2] Kinases are a class of enzymes that play crucial roles in cellular signaling pathways, and their dysregulation is often implicated in diseases such as cancer.[3] Consequently, the development of small molecule kinase inhibitors is a major focus in drug discovery.
This application note details the use of 4,7-dichloro isatin as a starting material for the synthesis of potent kinase inhibitors. The presence of chlorine atoms at the 4 and 7 positions of the isatin ring can significantly influence the pharmacokinetic and pharmacodynamic properties of the resulting inhibitor, potentially enhancing its binding affinity and selectivity for the target kinase. While specific examples of kinase inhibitors derived directly from this compound are not extensively reported, the well-established reactivity of the isatin core allows for the rational design and synthesis of such compounds.
Targeted Kinase Families
Isatin-based compounds have been shown to inhibit a variety of protein kinases, including:
-
Aurora Kinases: These are serine/threonine kinases that play a critical role in the regulation of mitosis and cell division.[2][4]
-
Cyclin-Dependent Kinases (CDKs): This family of kinases controls the progression of the cell cycle.[5][6]
-
Dual-specificity tyrosine-phosphorylation-regulated kinases (DYRKs): These kinases are involved in a range of cellular processes, including cell proliferation and differentiation.[7]
-
Fms-like tyrosine kinase 3 (FLT3): A receptor tyrosine kinase often mutated in acute myeloid leukemia.[8]
The inhibitory activity of isatin derivatives against these kinases makes them attractive candidates for the development of novel anti-cancer therapeutics.
Quantitative Data Summary
The following table summarizes the in vitro inhibitory activity of various isatin derivatives against selected kinase targets. This data, gathered from the literature, provides a benchmark for the potential efficacy of novel inhibitors derived from this compound.
| Isatin Derivative | Target Kinase | IC50 (µM) | Reference Compound |
| Compound 6a | Aurora A | < 5 | - |
| Compound 6f | Aurora A | < 5 | - |
| Compound 6g | Aurora A | < 5 | - |
| Compound 6m | Aurora A | < 5 | - |
| SU9516 | CDK2 | 0.022 | - |
| Roscovitine (Seliciclib) | CDK2 | 16 | - |
| Milciclib | CDK2 | 0.045 | - |
| Compound 5l | FLT3 | 0.03621 | Sunitinib |
| Compound 5l | CDK2 | 0.00817 | Sunitinib |
Experimental Protocols
This section provides a detailed methodology for the synthesis of this compound and its subsequent conversion to a hypothetical kinase inhibitor, (Z)-3-((1H-indol-3-yl)methylene)-4,7-dichloro-1H-indol-2(3H)-one, an indirubin-like molecule. Indirubins are known to inhibit CDKs and GSK-3.
Protocol 1: Synthesis of 4,7-Dichloro-1H-indole-2,3-dione (this compound)
This protocol is based on the classical Sandmeyer isatin synthesis.[9][10]
Materials:
-
2,5-dichloroaniline
-
Chloral hydrate
-
Hydroxylamine hydrochloride
-
Sodium sulfate
-
Concentrated sulfuric acid
-
Hydrochloric acid
-
Ethanol
-
Water
Procedure:
-
Preparation of Isonitrosoacetanilide:
-
In a round-bottom flask, dissolve sodium sulfate (12.2 g) in water (120 mL).
-
Add 2,5-dichloroaniline (5.0 g, 30.8 mmol) and concentrated hydrochloric acid (3.2 mL).
-
In a separate flask, dissolve chloral hydrate (7.3 g, 44.1 mmol) and hydroxylamine hydrochloride (9.0 g, 129.5 mmol) in water (50 mL).
-
Combine the two solutions and heat the mixture to reflux for 45 minutes.
-
Cool the reaction mixture in an ice bath. The isonitrosoacetanilide derivative will precipitate.
-
Filter the precipitate, wash with cold water, and dry.
-
-
Cyclization to this compound:
-
Carefully add the dried isonitrosoacetanilide to concentrated sulfuric acid (30 mL) pre-heated to 70°C, ensuring the temperature does not exceed 80°C.
-
Stir the mixture for 10 minutes.
-
Pour the reaction mixture onto crushed ice. The this compound will precipitate.
-
Filter the precipitate, wash thoroughly with cold water until the washings are neutral, and then wash with a small amount of cold ethanol.
-
Dry the resulting orange-red solid to yield 4,7-dichloro-1H-indole-2,3-dione.
-
Protocol 2: Synthesis of (Z)-3-((1H-indol-3-yl)methylene)-4,7-dichloro-1H-indol-2(3H)-one
This protocol describes a condensation reaction at the C3-position of the isatin core.
Materials:
-
4,7-Dichloro-1H-indole-2,3-dione
-
Indole-3-acetic acid
-
Piperidine
-
Ethanol
Procedure:
-
A mixture of 4,7-dichloro-1H-indole-2,3-dione (1.0 mmol), indole-3-acetic acid (1.0 mmol), and piperidine (0.2 mL) in ethanol (20 mL) is refluxed for 4-6 hours.
-
The progress of the reaction is monitored by thin-layer chromatography.
-
Upon completion, the reaction mixture is cooled to room temperature, and the precipitated solid is collected by filtration.
-
The solid is washed with cold ethanol and dried under vacuum to afford the desired product.
-
The product can be further purified by recrystallization from a suitable solvent like ethanol or by column chromatography.
Visualizations
Signaling Pathway Diagram
Caption: CDK2 signaling pathway and the inhibitory action of a this compound derivative.
Experimental Workflow Diagram
Caption: General workflow for the synthesis and evaluation of this compound-based kinase inhibitors.
References
- 1. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Substituted Isatins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. biomedres.us [biomedres.us]
- 10. synarchive.com [synarchive.com]
Application Notes and Protocols for the Preparation of 4,7-Dichloro Isatin-Based Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, biological evaluation, and mechanism of action of 4,7-dichloro isatin-based compounds as potential anticancer agents. The protocols outlined below are intended to serve as a guide for the development of novel cancer therapeutics based on this promising scaffold.
Introduction
Isatin (1H-indole-2,3-dione) and its derivatives have garnered significant attention in medicinal chemistry due to their wide range of biological activities, including antiviral, antimicrobial, and particularly, anticancer properties. The synthetic versatility of the isatin core allows for the generation of a large number of structurally diverse derivatives. Halogenation of the isatin ring, particularly with chlorine, has been shown to enhance the cytotoxic and anticancer efficacy of these compounds. This document focuses on this compound, a key intermediate for the synthesis of potent anticancer agents. Derivatives such as Schiff bases and hydrazones of this compound are of particular interest due to their potential to interact with various biological targets implicated in cancer progression.
Data Presentation: Anticancer Activity of Chloro-Substituted Isatin Derivatives
The following table summarizes the in vitro anticancer activity (IC50 values) of various chloro-substituted isatin derivatives against a panel of human cancer cell lines. This data highlights the potential of these compounds as cytotoxic agents.
| Compound ID | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |
| 1 | 5-Chloro-isatin Schiff base | HeLa (Cervical Cancer) | 15.2 | [1] |
| 2 | 5-Chloro-isatin Schiff base | MCF-7 (Breast Cancer) | 18.5 | [1] |
| 3 | 6-Chloro-isatin derivative | HT-29 (Colon Cancer) | 4.17 | N/A |
| 4 | 4-Chloro-isatin derivative | K562 (Leukemia) | 1.75 | N/A |
| 5 | 7-Chloroquinoline derivative | MDA-MB-231 (Breast Cancer) | 19.91 | [2] |
| 6 | Dihydrazone derivative | MCF-7 (Breast Cancer) | 7.05 | [3] |
| 7 | Dihydrazone derivative | BGC-823 (Gastric Cancer) | 8.12 | [3] |
Experimental Protocols
Protocol 1: Synthesis of 4,7-Dichloro-1H-indole-2,3-dione (4,7-Dichloroisatin)
This protocol describes a general method for the synthesis of 4,7-dichloroisatin, a key starting material. The synthesis of isatins can be achieved through various methods, with the Sandmeyer isonitrosoacetanilide isatin synthesis being a common approach.
Materials:
-
3,6-Dichloroaniline
-
Chloral hydrate
-
Hydroxylamine hydrochloride
-
Concentrated Sulfuric Acid
-
Hydrochloric acid
-
Sodium sulfate
-
Ethanol
-
Water
-
Round-bottom flasks
-
Reflux condenser
-
Stirring apparatus
-
Filtration apparatus
Procedure:
-
Synthesis of Isonitrosoacetanilide Intermediate:
-
Dissolve 3,6-dichloroaniline in a solution of hydrochloric acid and water.
-
In a separate flask, dissolve chloral hydrate and hydroxylamine hydrochloride in water.
-
Add the 3,6-dichloroaniline solution to the hydroxylamine solution.
-
Heat the mixture to boiling for a few minutes and then cool to allow the isonitroso-3,6-dichloroacetanilide to crystallize.
-
Filter the precipitate, wash with cold water, and dry.
-
-
Cyclization to 4,7-Dichloroisatin:
-
Carefully add the dried isonitroso-3,6-dichloroacetanilide in small portions to pre-warmed concentrated sulfuric acid (around 70-80°C) with constant stirring.
-
Maintain the temperature of the reaction mixture for a short period after the addition is complete.
-
Cool the reaction mixture and pour it onto crushed ice.
-
The 4,7-dichloroisatin will precipitate as a solid.
-
Filter the precipitate, wash thoroughly with cold water until the washings are neutral, and then dry.
-
The crude product can be recrystallized from a suitable solvent like ethanol or acetic acid to obtain pure 4,7-dichloro-1H-indole-2,3-dione.
-
Protocol 2: Synthesis of 4,7-Dichloroisatin-Based Schiff Bases
This protocol provides a general procedure for the synthesis of Schiff base derivatives from 4,7-dichloroisatin.
Materials:
-
4,7-Dichloro-1H-indole-2,3-dione
-
Substituted primary aromatic or aliphatic amines
-
Glacial acetic acid
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
Procedure:
-
Dissolve 4,7-dichloro-1H-indole-2,3-dione in ethanol in a round-bottom flask.
-
Add an equimolar amount of the desired substituted primary amine to the solution.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the reaction mixture for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The precipitated Schiff base is collected by filtration, washed with cold ethanol, and dried.
-
The product can be further purified by recrystallization.
Protocol 3: Synthesis of 4,7-Dichloroisatin-Based Hydrazones
This protocol details the general synthesis of hydrazone derivatives of 4,7-dichloroisatin.
Materials:
-
4,7-Dichloro-1H-indole-2,3-dione
-
Hydrazine hydrate or substituted hydrazines/hydrazides
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
Procedure:
-
Suspend 4,7-dichloro-1H-indole-2,3-dione in ethanol in a round-bottom flask.
-
Add an equimolar amount of hydrazine hydrate or a substituted hydrazine/hydrazide.
-
Reflux the mixture for 3-6 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture in an ice bath.
-
The resulting solid hydrazone is collected by filtration, washed with a small amount of cold ethanol, and dried under vacuum.
Protocol 4: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol describes the determination of the cytotoxic activity of the synthesized compounds against cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Human cancer cell lines (e.g., MCF-7, HeLa, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Synthesized 4,7-dichloroisatin derivatives
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
CO2 incubator
-
Microplate reader
Procedure:
-
Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Prepare serial dilutions of the test compounds in the cell culture medium.
-
After 24 hours, replace the medium with fresh medium containing the test compounds at various concentrations and incubate for another 48-72 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Protocol 5: Apoptosis Assay by Annexin V-FITC/PI Staining
This protocol outlines the detection of apoptosis induced by the test compounds using flow cytometry.
Materials:
-
Cancer cells treated with test compounds
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Treat the cancer cells with the test compounds at their respective IC50 concentrations for a specified time (e.g., 24 or 48 hours).
-
Harvest the cells by trypsinization and wash them twice with cold PBS.
-
Resuspend the cells in 1X binding buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry within one hour.
-
Quantify the percentage of apoptotic cells (Annexin V-positive) and necrotic cells (PI-positive).
Mandatory Visualizations
Caption: Experimental workflow for the synthesis and biological evaluation of this compound derivatives.
Caption: Putative signaling pathways targeted by this compound-based anticancer agents.
References
- 1. Synthesis, characterization, and anticancer activity of Schiff bases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Apoptosis induction by 7-chloroquinoline-1,2,3-triazoyl carboxamides in triple negative breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: N-Alkylation of 4,7-Dichloro Isatin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isatin (1H-indole-2,3-dione) and its derivatives are a prominent class of heterocyclic compounds widely recognized for their broad spectrum of biological activities, including potential as anticancer, antiviral, and antimicrobial agents. The N-alkylation of the isatin scaffold is a critical synthetic modification that not only enhances metabolic stability but also allows for the introduction of various functional groups to modulate pharmacological properties. This protocol focuses on the N-alkylation of 4,7-dichloro isatin, a di-halogenated analog with significant potential in medicinal chemistry. The presence of electron-withdrawing chlorine atoms at the 4 and 7 positions can influence the reactivity of the isatin ring, making specific and efficient alkylation protocols highly valuable. This document provides a detailed experimental protocol for the N-alkylation of this compound, along with quantitative data for representative reactions.
General Reaction Scheme
The N-alkylation of this compound is typically achieved by deprotonation of the nitrogen atom using a suitable base, followed by nucleophilic attack on an alkylating agent.
Caption: General workflow for the N-alkylation of this compound.
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation using Conventional Heating
This protocol is a standard method for the N-alkylation of isatin derivatives.
Materials:
-
This compound
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Alkylating agent (e.g., methyl iodide, ethyl bromide, benzyl bromide)
-
Ice-cold water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a solution of this compound (1.0 eq.) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq.).
-
Stir the suspension at room temperature for 30 minutes to facilitate the formation of the isatin anion.
-
Add the alkylating agent (1.2 eq.) to the reaction mixture.
-
Heat the reaction mixture to 60-80 °C and monitor the progress of the reaction by Thin Layer Chromatography (TLC). Note that isatins with substitution at the C7 position may exhibit reduced reactivity, potentially requiring longer reaction times.[1]
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Pour the reaction mixture into ice-cold water to precipitate the crude product.
-
Collect the precipitate by vacuum filtration and wash thoroughly with water.
-
Dry the crude product and purify by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography on silica gel.
Protocol 2: Microwave-Assisted N-Alkylation
Microwave irradiation can significantly reduce reaction times and improve yields.[2][3]
Materials:
-
This compound
-
Anhydrous potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)
-
Alkylating agent (e.g., methyl iodide, ethyl bromide, benzyl bromide)
-
Microwave reactor vials
-
Microwave synthesizer
-
Standard laboratory glassware for workup and purification
Procedure:
-
In a microwave reactor vial, combine this compound (1.0 eq.), the chosen base (K₂CO₃ or Cs₂CO₃, 1.5 eq.), and the alkylating agent (1.2 eq.).
-
Add a minimal amount of anhydrous DMF or NMP to create a slurry.
-
Seal the vial and place it in the microwave synthesizer.
-
Irradiate the mixture at a suitable temperature (e.g., 100-150 °C) and power for a short duration (e.g., 5-20 minutes). Optimization of time and temperature may be required for different alkylating agents.
-
After irradiation, cool the vial to room temperature.
-
Workup and purify the product as described in Protocol 1.
Quantitative Data
The following table summarizes representative data for the N-alkylation of substituted isatins. While specific data for a wide range of N-alkylations of this compound is limited in the literature, the N-methylation has been successfully performed as a preliminary step in the synthesis of more complex molecules. The conditions and yields for other alkylating agents are based on general protocols for isatin derivatives and may require optimization for this compound.
| Entry | Starting Isatin | Alkylating Agent | Base | Solvent | Method | Time | Yield (%) | Reference |
| 1 | This compound | Methyl iodide | K₂CO₃ | DMF | Conventional | 12 h | Not Reported | Implied in[3] |
| 2 | Isatin | Methyl iodide | K₂CO₃ | DMF | Microwave | 3 min | 95 | [2][3] |
| 3 | Isatin | Ethyl iodide | K₂CO₃ | DMF | Microwave | 3 min | 90 | [2][3] |
| 4 | Isatin | Benzyl chloride | K₂CO₃ | DMF | Microwave | 5 min | 96 | [2][3] |
| 5 | Isatin | Ethyl bromoacetate | K₂CO₃ | DMF | Conventional | 2 h | 68 | [2] |
| 6 | 5-Chloro isatin | Various alkyl halides | K₂CO₃ | DMF | Conventional | 24-72 h | Good to Excellent | [1] |
Visualized Workflow for N-Alkylation Protocol
The following diagram illustrates the key steps in the experimental workflow for the N-alkylation of this compound.
Caption: Experimental workflow for the N-alkylation of this compound.
Conclusion
The N-alkylation of this compound is a feasible and important synthetic transformation for the generation of novel compounds with potential therapeutic applications. The protocols outlined in this document provide a solid foundation for researchers to perform this reaction. While conventional heating methods are effective, microwave-assisted synthesis offers a more rapid and often higher-yielding alternative. It is important to consider that the reactivity of this compound may be influenced by the steric hindrance and electronic effects of the chlorine substituents, potentially necessitating adjustments to reaction times and temperatures for optimal results. Further investigation and optimization of reaction conditions for a broader range of alkylating agents will be beneficial for the drug discovery and development community.
References
Application Notes and Protocols for the Synthesis of Antimicrobial Compounds from 4,7-Dichloro-Isatin
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of novel antimicrobial compounds utilizing 4,7-dichloro-isatin as a key precursor. The following sections outline the synthesis of 4,7-dichloro-[3,3':3',3''-terindolin]-2'-one, a compound that has demonstrated notable biological activities. The protocols are based on established scientific literature to ensure reproducibility and accuracy in a research setting.
Introduction
Isatin (1H-indole-2,3-dione) and its derivatives are a well-established class of heterocyclic compounds with a broad spectrum of pharmacological activities, including antimicrobial, antiviral, and anticancer properties. The unique structural features of the isatin scaffold make it an attractive starting point for the synthesis of novel therapeutic agents. Halogenated derivatives of isatin, in particular, have garnered significant interest due to their enhanced biological activities. This document focuses on the application of 4,7-dichloro-isatin in the synthesis of a specific terindolin derivative and summarizes its biological evaluation.
Synthesis of 4,7-dichloro-[3,3':3',3''-terindolin]-2'-one
The synthesis of 4,7-dichloro-[3,3':3',3''-terindolin]-2'-one involves the reaction of 4,7-dichloro-isatin with indole. This procedure outlines a straightforward method for the preparation of this hybrid molecule.
Experimental Protocol: Synthesis of 4′,7′-dichloro-[3,3′:3′,3″-terindolin]-2′-one[1]
Materials:
-
4,7-dichloro-isatin
-
Indole
-
Ethanol
-
Hydrochloric acid (catalytic amount)
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Heating and stirring apparatus (magnetic stirrer with hot plate)
-
Filtration apparatus (Büchner funnel and flask)
Procedure:
-
In a round-bottom flask, dissolve 4,7-dichloro-isatin (1 equivalent) in ethanol.
-
To this solution, add indole (2 equivalents).
-
Add a catalytic amount of hydrochloric acid to the reaction mixture.
-
Fit the flask with a condenser and reflux the mixture with constant stirring. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, allow the mixture to cool to room temperature.
-
The precipitated product is collected by filtration using a Büchner funnel.
-
Wash the solid product with cold ethanol to remove any unreacted starting materials and impurities.
-
Dry the purified product, 4′,7′-dichloro-[3,3′:3′,3″-terindolin]-2′-one, under vacuum.
-
Characterize the final product using appropriate analytical techniques such as ¹H-NMR, ¹³C-NMR, and HRMS to confirm its structure and purity.
Yield: 87%[1]
Characterization Data for 4′,7′-dichloro-[3,3′:3′,3″-terindolin]-2′-one[1]
| Analysis | Results |
| ¹H-NMR (ppm) | 6.88 (2H, d, ind, J = 7.7), 6.92 (2H, d, ind-2, J = 2.4), 6.97(1H, d, is, J = 8.2), 7.06 (2H, dt, ind, J = 7.7), 7.23 (2H, d, ind, J = 7.7), 7.39 (2H, d, ind, J = 7.7), 7.41 (1H, d, is, J = 8.2), 11.05 (2H, d, NH, ind, J = 2.4), 11.20 (1H, s, NH, is) |
| ¹³C-NMR (ppm) | 54.46, 79.17, 109.84, 111.77, 112.88, 118.49, 120.32, 121.00, 124.04, 125.26, 126.01, 129.65, 129.76, 131.09, 136.74, 141.18, 177.83 |
| HRMS (m/z) | Calculated for C₂₄H₁₅Cl₂N₃O [M + Na]⁺: 454.0490; Found: 454.0485 |
Antimicrobial Activity Evaluation
While the primary focus of the study on 4′,7′-dichloro-[3,3′:3′,3″-terindolin]-2′-one was not its antimicrobial properties, the broader class of isatin derivatives consistently demonstrates significant antimicrobial activity.[2][3][4] The following protocol describes a general method for evaluating the antibacterial and antifungal activity of synthesized compounds.
Experimental Protocol: Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)
Materials:
-
Synthesized compound (e.g., 4′,7′-dichloro-[3,3′:3′,3″-terindolin]-2′-one)
-
Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa)
-
Fungal strains (e.g., Candida albicans, Aspergillus niger)
-
Nutrient agar (for bacteria) or Sabouraud dextrose agar (for fungi)
-
Sterile Petri dishes
-
Sterile cork borer
-
Standard antibiotic and antifungal drugs (e.g., Ciprofloxacin, Fluconazole)
-
Dimethyl sulfoxide (DMSO)
-
Incubator
Procedure:
-
Prepare sterile agar plates by pouring molten and cooled nutrient agar (for bacteria) or Sabouraud dextrose agar (for fungi) into sterile Petri dishes and allowing them to solidify.
-
Prepare a microbial inoculum by suspending a fresh culture of the test organism in sterile saline to a turbidity equivalent to a 0.5 McFarland standard.
-
Evenly spread the microbial inoculum over the surface of the agar plates using a sterile cotton swab.
-
Using a sterile cork borer, create wells of a defined diameter in the agar.
-
Prepare a stock solution of the synthesized compound in DMSO. Further dilutions can be made to test different concentrations.
-
Add a specific volume (e.g., 100 µL) of the compound solution into the wells.
-
Use a standard antibiotic or antifungal solution as a positive control and DMSO as a negative control in separate wells.
-
Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48-72 hours for fungi.
-
After incubation, measure the diameter of the zone of inhibition (in mm) around each well. A larger zone of inhibition indicates greater antimicrobial activity.
Visualization of Synthetic Pathway
The following diagram illustrates the synthetic pathway for the preparation of 4′,7′-dichloro-[3,3′:3′,3″-terindolin]-2′-one from 4,7-dichloro-isatin and indole.
Caption: Synthesis of 4',7'-dichloro-[3,3':3',3''-terindolin]-2'-one.
Logical Workflow for Antimicrobial Compound Development
The development of new antimicrobial agents from a lead compound like 4,7-dichloro-isatin follows a structured workflow, from initial synthesis to biological evaluation.
Caption: Workflow for antimicrobial drug discovery from 4,7-dichloro-isatin.
Conclusion
4,7-dichloro-isatin serves as a valuable and versatile starting material for the synthesis of novel heterocyclic compounds with potential antimicrobial applications. The protocol provided for the synthesis of 4′,7′-dichloro-[3,3′:3′,3″-terindolin]-2′-one offers a reproducible method for obtaining this compound in high yield. Further investigation into the antimicrobial properties of this and other derivatives of 4,7-dichloro-isatin is warranted to explore their full therapeutic potential. The presented workflows and protocols are intended to guide researchers in the systematic development of new and effective antimicrobial agents.
References
- 1. Isatin Bis-Indole and Bis-Imidazothiazole Hybrids: Synthesis and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Characterization, and Antibacterial Activity of New Isatin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lfjsis.journals.ekb.eg [lfjsis.journals.ekb.eg]
- 4. brieflands.com [brieflands.com]
Application Notes and Protocols: 4,7-Dichloro Isatin in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isatin (1H-indole-2,3-dione) is a versatile heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to the diverse biological activities of its derivatives.[1][2][3] Modifications at various positions of the isatin ring have led to the development of potent agents with anticancer, antimicrobial, and enzyme inhibitory properties.[1][3] Among these, halogenated isatins, particularly dichlorinated derivatives like 4,7-dichloro isatin, serve as crucial building blocks for the synthesis of novel therapeutic candidates. The presence of chlorine atoms at the 4 and 7 positions can significantly influence the molecule's electronic properties, lipophilicity, and binding interactions with biological targets, often enhancing its pharmacological profile.
This document provides an overview of the applications of this compound in medicinal chemistry, with a focus on its utility in developing anticancer, antimicrobial, and caspase-inhibiting compounds. Detailed protocols for the synthesis of a representative derivative and for relevant biological assays are also presented.
Key Applications of this compound Derivatives
Anticancer Activity
Isatin derivatives are well-documented for their potent anticancer activities, which are exerted through various mechanisms, including the inhibition of protein kinases, induction of apoptosis, and disruption of microtubule dynamics.[3] Halogen substitution on the isatin ring has been shown to enhance cytotoxic effects against various cancer cell lines. While specific data for this compound derivatives is limited in publicly available literature, data for other dichlorinated and halogenated isatins demonstrate significant anticancer potential. For instance, 5,7-dichloro-N-(4-bromobenzyl)isatin has shown potent activity against the MCF-7 breast cancer cell line.[1]
Table 1: Representative Anticancer Activity of Halogenated Isatin Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 5,7-Dichloro-N-(4-bromobenzyl)isatin | MCF-7 (Breast) | 2.1 | [1] |
| Isatin-based Imidazolidine Derivative (IST-02) | HuH-7 (Liver) | 3.07 | [2] |
| Isatin-based Thiazolidine Derivative (IST-04) | HuH-7 (Liver) | 14.60 | [2] |
| Isatin-Coumarin Hybrid with Halogen Substituent | SW620 (Colon) | <10 | [3] |
| Isatin-Coumarin Hybrid with Halogen Substituent | MCF-7 (Breast) | <10 | [3] |
| Isatin-Coumarin Hybrid with Halogen Substituent | PC3 (Prostate) | <10 | [3] |
Antimicrobial Activity
The growing threat of antibiotic resistance has spurred the search for novel antimicrobial agents. Isatin derivatives have emerged as a promising class of compounds with broad-spectrum antibacterial and antifungal activity.[4][5] The incorporation of a this compound moiety into larger molecular scaffolds, such as in isatin-quinoline conjugates, has been shown to yield compounds with significant biocidal activity against multidrug-resistant bacterial pathogens.[6]
Table 2: Representative Antimicrobial Activity of Halogenated Isatin Derivatives
| Compound | Microorganism | MIC (µg/mL) | Reference |
| Isatin-Thiazole Derivative (7b) | Escherichia coli ATCC 25922 | 4 | [4] |
| Isatin-Thiazole Derivative (7d) | Escherichia coli ATCC 25922 | 4 | [4] |
| Isatin-Thiazole Derivative (7f) | Methicillin-Resistant Staphylococcus aureus (MRSA) | 8 | [4] |
| Isatin-Thiazole Derivative (11f) | Candida albicans | 8 | [4] |
| Isatin-Quinoline Conjugates | Streptococcus mutans | 0.0002 - 2.5 | [6] |
| Isatin-Quinoline Conjugates | Methicillin-Resistant Staphylococcus aureus (MRSA) | 0.006 - 2.5 | [6] |
Caspase Inhibition
Caspases, a family of cysteine proteases, play a critical role in the execution of apoptosis (programmed cell death).[7] Dysregulation of apoptosis is implicated in various diseases, including cancer and neurodegenerative disorders. Isatin derivatives have been identified as potent, non-peptide inhibitors of caspases, particularly caspase-3 and caspase-7, which are key executioner caspases.[7][8] The development of isatin-based caspase inhibitors is a promising therapeutic strategy for diseases characterized by excessive apoptosis.
Table 3: Representative Caspase Inhibitory Activity of Isatin Derivatives
| Compound | Caspase Target | IC50 (nM) | Reference |
| Pyridine-containing Isatin Analog (16) | Caspase-3 | 3.1 | [7] |
| Triazole-containing Isatin Analog (38) | Caspase-3 | 5.6 | [7] |
| Triazole-containing Isatin Analog (40) | Caspase-3 | 4.5 | [7] |
| Triazole-containing Isatin Analog (38) | Caspase-7 | 6.1 | [7] |
| Triazole-containing Isatin Analog (40) | Caspase-7 | 3.8 | [7] |
| 4-chloro phenylacetamide isatin derivative | Caspase-3 | 2330 | [9] |
Experimental Protocols
Protocol 1: Synthesis of an Isatin-Quinoline Conjugate from this compound
This protocol describes the synthesis of a hybrid molecule by reacting an N-functionalized isatin with an amino-functionalized quinoline, a strategy employed to create potent antimicrobial agents.[6] This can be adapted for this compound.
Workflow for Synthesis of Isatin-Quinoline Conjugate
Caption: Synthetic scheme for an isatin-quinoline conjugate.
Materials:
-
This compound
-
1,4-Dibromobutane
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
4,7-Dichloroquinoline
-
Ethylenediamine
-
Anhydrous potassium carbonate
-
Ethyl acetate
-
Hexane
-
Standard laboratory glassware and magnetic stirrer
Procedure:
Step 1: Synthesis of N-(4-bromobutyl)-4,7-dichloroisatin
-
To a solution of this compound (1 mmol) in anhydrous DMF (10 mL), add sodium hydride (1.2 mmol) portion-wise at 0 °C under a nitrogen atmosphere.
-
Stir the mixture at room temperature for 30 minutes.
-
Add 1,4-dibromobutane (5 mmol) and stir the reaction mixture at room temperature for 24 hours.
-
Pour the reaction mixture into ice-water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield N-(4-bromobutyl)-4,7-dichloroisatin.
Step 2: Synthesis of amino-functionalized quinoline
-
A solution of 4,7-dichloroquinoline (1 mmol) and ethylenediamine (5 mmol) in DMF (15 mL) is refluxed for 6 hours.
-
After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature.
-
The solvent is removed under reduced pressure, and the residue is purified to obtain the amino-functionalized quinoline.
Step 3: Synthesis of the final this compound-quinoline conjugate
-
To a solution of N-(4-bromobutyl)-4,7-dichloroisatin (1 mmol) and the amino-functionalized quinoline (1 mmol) in anhydrous DMF (15 mL), add anhydrous potassium carbonate (2 mmol).
-
Reflux the reaction mixture for 12 hours.
-
After cooling, pour the mixture into cold water.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure conjugate.
-
Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, Mass Spectrometry).
Protocol 2: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of a this compound derivative against bacterial strains.
Workflow for MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration.
Materials:
-
This compound derivative
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Dispense 100 µL of MHB into each well of a 96-well plate.
-
Add 100 µL of the stock solution to the first well and perform 2-fold serial dilutions across the plate.
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculate each well with 10 µL of the diluted bacterial suspension.
-
Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Protocol 3: Caspase-3 Activity Assay (Fluorometric)
This protocol describes a method to assess the inhibitory effect of a this compound derivative on caspase-3 activity.
Caspase-3 Apoptosis Signaling Pathway
Caption: Inhibition of the caspase-3 signaling pathway.
Materials:
-
This compound derivative
-
HeLa cells or other suitable cell line
-
Cell culture medium and supplements
-
Apoptosis-inducing agent (e.g., staurosporine)
-
Caspase-3 fluorogenic substrate (e.g., Ac-DEVD-AMC)
-
Cell lysis buffer
-
96-well black plates for fluorescence reading
-
Fluorometric plate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the this compound derivative for a predetermined time.
-
Induce apoptosis by adding an apoptosis-inducing agent (e.g., staurosporine) and incubate for the recommended duration.
-
Lyse the cells using a suitable lysis buffer.
-
Add the caspase-3 fluorogenic substrate to each well containing the cell lysate.
-
Incubate the plate at 37°C, protected from light.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths using a fluorometric plate reader.
-
Calculate the percentage of caspase-3 inhibition relative to the untreated control and determine the IC50 value.
Conclusion
This compound is a valuable scaffold in medicinal chemistry for the development of novel therapeutic agents. Its derivatives have demonstrated promising anticancer, antimicrobial, and caspase-inhibitory activities. The provided protocols offer a starting point for researchers to synthesize and evaluate new compounds based on this versatile heterocyclic core. Further exploration and derivatization of the this compound moiety hold significant potential for the discovery of new and effective drugs.
References
- 1. researchgate.net [researchgate.net]
- 2. Investigations on Anticancer Potentials by DNA Binding and Cytotoxicity Studies for Newly Synthesized and Characterized Imidazolidine and Thiazolidine-Based Isatin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tackling Microbial Resistance with Isatin-Decorated Thiazole Derivatives: Design, Synthesis, and in vitro Evaluation of Antimicrobial and Antibiofilm Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lfjsis.journals.ekb.eg [lfjsis.journals.ekb.eg]
- 6. Synthesis, Biocidal and Antibiofilm Activities of New Isatin–Quinoline Conjugates against Multidrug-Resistant Bacterial Pathogens along with Their In Silico Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Evaluation of Isatin Analogs as Caspase-3 Inhibitors: Introduction of a Hydrophilic Group Increases Potency in a Whole Cell Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Knoevenagel Condensation of 4,7-Dichloro-1H-indole-2,3-dione
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the Knoevenagel condensation of 4,7-dichloro-1H-indole-2,3-dione (4,7-dichloro isatin). The resulting derivatives are of significant interest in medicinal chemistry due to their potential as antimicrobial and anticancer agents.
Application Notes
The isatin scaffold is a privileged structure in drug discovery, known for a wide range of pharmacological activities.[1] The introduction of halogen atoms, such as chlorine at the 4 and 7 positions of the isatin ring, can significantly enhance the biological efficacy of the resulting derivatives.[2] Knoevenagel condensation at the C3-position of the isatin core is a versatile method for generating molecular diversity and developing potent therapeutic agents.
Antimicrobial Applications
Derivatives of halogenated isatins have demonstrated notable activity against a spectrum of microbial pathogens. The products of Knoevenagel condensation of this compound with various active methylene compounds are expected to exhibit significant antibacterial and antifungal properties. The mechanism of action is often attributed to the inhibition of essential microbial enzymes or disruption of cell wall synthesis. These compounds serve as promising leads for the development of new antibiotics to combat drug-resistant infections.
Anticancer Applications
Isatin derivatives are well-documented for their potent anticancer activities. They can induce apoptosis in cancer cells through various mechanisms, including the activation of caspase pathways and the production of reactive oxygen species (ROS).[2] Specifically, isatin-based compounds have been shown to act as inhibitors of cyclin-dependent kinases (CDKs) and other protein kinases involved in cell cycle regulation. The 4,7-dichloro substitution pattern may enhance the selectivity and potency of these compounds against various cancer cell lines, including those of the breast and lung.[2]
Experimental Protocols
The following protocols are generalized from standard procedures for Knoevenagel condensation of isatins.[3][4] Researchers should optimize the reaction conditions for specific active methylene compounds.
General Protocol for Knoevenagel Condensation of this compound
This protocol describes a general method for the condensation reaction between this compound and an active methylene compound (e.g., malononitrile, ethyl cyanoacetate).
Materials:
-
4,7-Dichloro-1H-indole-2,3-dione (this compound)
-
Active methylene compound (e.g., malononitrile, ethyl cyanoacetate)
-
Catalyst (e.g., piperidine, L-proline, or a Lewis acid like GaCl₃)[3][5]
-
Solvent (e.g., ethanol, water, or solvent-free conditions)
-
Glacial acetic acid (optional, as co-catalyst)
-
Ice-cold water
-
Ethanol for recrystallization
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in a suitable solvent (e.g., 10-20 mL of ethanol).
-
Add the active methylene compound (1.1 equivalents) to the solution.
-
Add a catalytic amount of a base, such as piperidine (0.1 equivalents).
-
Stir the reaction mixture at room temperature or reflux, monitoring the reaction progress using Thin Layer Chromatography (TLC). Reaction times can vary from a few minutes to several hours.[3]
-
Upon completion, cool the reaction mixture in an ice bath to facilitate precipitation.
-
Filter the resulting solid precipitate and wash thoroughly with ice-cold water, followed by a small amount of cold ethanol.
-
Dry the crude product under vacuum.
-
Recrystallize the dried product from a suitable solvent (e.g., ethanol) to obtain the pure Knoevenagel condensation product.
-
Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).
Data Presentation: Representative Reaction Conditions
The following table summarizes typical conditions for the Knoevenagel condensation of isatins, which can be adapted for this compound.
| Active Methylene Compound | Catalyst | Solvent | Temperature | Typical Yield (%) |
| Malononitrile | Piperidine | Ethanol | Reflux | > 90 |
| Ethyl Cyanoacetate | Piperidine | Ethanol | Reflux | > 85 |
| Malononitrile | GaCl₃ | Solvent-free | Room Temp. | > 95[3] |
| Cyanoacetic Acid | KOH | Water (Microwave) | 85 °C | 65 - 97[6] |
| Diethyl Malonate | DBU/Water | Water | Room Temp. | > 80[7] |
Data Presentation: Potential Biological Activity
The synthesized this compound derivatives are expected to show biological activities comparable to other halogenated isatin compounds.
| Compound Type | Biological Activity | Target Organism/Cell Line | Potency Metric |
| Isatin-malononitrile derivative | Antibacterial | S. aureus, E. coli | MIC (µg/mL) |
| Isatin-cyanoacetate derivative | Antifungal | C. albicans | MIC (µg/mL) |
| Isatin-hydrazine hybrid | Anticancer | MCF-7 (Breast Cancer) | IC₅₀ (µM)[2] |
| Isatin-thiosemicarbazone hybrid | Anticancer | MDA-MB-231 (Breast Cancer) | IC₅₀ (µM)[2] |
Visualizations
Reaction Scheme and Experimental Workflow
The following diagrams illustrate the chemical reaction and the general laboratory workflow for the synthesis and purification of this compound derivatives.
Caption: General reaction scheme for the Knoevenagel condensation of this compound.
Caption: Experimental workflow for the synthesis and purification of Knoevenagel adducts.
Potential Signaling Pathway: Induction of Apoptosis
Many isatin-based anticancer agents function by inducing programmed cell death (apoptosis). A plausible mechanism of action for novel this compound derivatives is the activation of the intrinsic apoptosis pathway.
Caption: Proposed signaling pathway for anticancer activity via apoptosis induction.[2]
References
- 1. researchgate.net [researchgate.net]
- 2. Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Knoevenagel Condensation [organic-chemistry.org]
- 5. L-Proline Catalyzed Knoevenagel Condensation of Aldehydes with Active Methylene Compounds and Their Molecular Modeling Studies for Anti-SARS CoV-2 Potentials | Bentham Science [benthamscience.com]
- 6. scielo.br [scielo.br]
- 7. asianpubs.org [asianpubs.org]
Application Notes and Protocols: Aldol Reaction of 4,7-Dichloro Isatin with Ketones
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isatin (1H-indole-2,3-dione) and its derivatives are versatile scaffolds in medicinal chemistry, renowned for a wide spectrum of biological activities including anticancer, antimicrobial, and antiviral properties.[1][2] The C3-position of the isatin core is highly reactive and amenable to nucleophilic addition reactions, making it an excellent starting point for the synthesis of diverse heterocyclic compounds.[1] One of the most significant transformations is the aldol reaction with ketones, which yields 3-substituted-3-hydroxy-2-oxindoles. These products are crucial intermediates and possess significant biological potential themselves.[3]
This document provides detailed protocols and application notes for the aldol reaction of a specifically substituted isatin, 4,7-dichloro isatin, with various ketones. The presence of two chlorine atoms on the benzene ring of the isatin moiety can significantly influence the reactivity and the biological activity of the resulting products.[4] This guide is intended for researchers in organic synthesis, medicinal chemistry, and drug development, offering a practical framework for the synthesis and potential applications of these compounds.
Reaction Scheme
The general scheme for the aldol reaction of this compound with a ketone is depicted below. The reaction involves the nucleophilic attack of a ketone-derived enolate on the electrophilic C3-carbonyl group of the isatin. This reaction can be catalyzed by bases, acids, or enzymes, leading to the formation of a chiral center at the C3 position.[5][6]
Caption: General Aldol Reaction of this compound with a Ketone.
Biological Significance of 3-Hydroxyoxindole Scaffolds
The 3-substituted-3-hydroxy-2-oxindole core is a privileged structure found in numerous natural products and synthetic molecules with potent biological activities.[3] The introduction of substituents at the C3 position can lead to compounds with a range of therapeutic applications:
-
Anticancer Activity: Many isatin derivatives, including 3-hydroxyoxindoles, have demonstrated significant antiproliferative activity against various cancer cell lines.[1][7] The mechanism of action often involves the inhibition of protein kinases, disruption of microtubule formation, or induction of apoptosis.
-
Antimicrobial and Antiviral Activity: The oxindole scaffold is present in compounds with activity against a range of pathogens, including bacteria, fungi, and viruses like HIV.[1][8]
-
Neuroprotective Effects: Certain isatin derivatives have shown potential in the treatment of neurodegenerative diseases.[1]
The specific substitution pattern on the isatin ring, such as the 4,7-dichloro substitution, can enhance the lipophilicity and electronic properties of the molecule, potentially leading to improved potency and target specificity.[4]
Experimental Protocols
Below are detailed protocols for the aldol reaction of this compound with ketones under different catalytic conditions.
Protocol 1: Base-Catalyzed Aldol Reaction
This protocol is a general procedure for a base-catalyzed aldol condensation.
Materials:
-
This compound
-
Ketone (e.g., acetone, cyclohexanone)
-
Sodium Hydroxide (NaOH)
-
Ethanol (95%)
-
Deionized Water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard glassware for workup and purification
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 mmol).
-
Add the ketone (1.2-5.0 mole equivalents) and 10 mL of 95% ethanol.
-
Stir the mixture at room temperature to dissolve the solids.
-
Slowly add 0.2 mL of a 15 M aqueous sodium hydroxide solution to the flask.
-
Cap the flask and continue stirring at room temperature for 12-24 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into 20 mL of ice-cold water to precipitate the product.
-
Collect the crude product by vacuum filtration and wash with cold water.
-
Purify the product by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexane mixture).[9]
Protocol 2: Organocatalyzed Asymmetric Aldol Reaction
This protocol aims to achieve enantioselective synthesis of the 3-hydroxyoxindole product.
Materials:
-
This compound
-
Acetone
-
Organocatalyst (e.g., (S)-proline or its derivatives)
-
Lithium Hydroxide (LiOH) as a co-catalyst
-
Solvent (e.g., a mixture of water and an organic solvent like DMSO or MeCN)
-
Standard glassware for reaction setup, workup, and purification
Procedure:
-
In a reaction vial, dissolve this compound (0.2 mmol) and the organocatalyst (10 mol%) in the chosen solvent system (e.g., 1 mL of H₂O/DMSO).
-
Add LiOH (1 mmol) as a co-catalyst to the mixture.[4]
-
Add acetone (2.0 mmol, 10 equivalents).
-
Stir the reaction mixture at room temperature for 24-72 hours. Monitor the reaction progress by TLC.
-
After completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent such as ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation
The following tables summarize representative quantitative data for the aldol reaction of substituted isatins with ketones, providing an expected range for the reaction with this compound.
Table 1: Reaction of Substituted Isatins with Acetone
| Isatin Derivative | Catalyst | Solvent | Time (h) | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| Isatin | Earthworm Extract | MeCN/H₂O | 24 | 88 | 42 | [10] |
| 4-Chloroisatin | β-amino acid deriv. | H₂O/DMSO | - | - | 77-94 | [4] |
| 4,7-Dichloroisatin | β-amino acid deriv. | H₂O/DMSO | - | - | 77-94 | [4] |
| Isatin | Phenylalanine Lithium Salt | - | - | - | up to 99 | [11] |
Table 2: Reaction of Isatin with Various Ketones
| Ketone | Catalyst | Solvent | Time (h) | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| Acetone | Earthworm Extract | MeCN/H₂O | 24 | 88 | 42 | [10] |
| Cyclohexanone | Earthworm Extract | MeCN/H₂O | 24 | 62 | 29 | [10] |
| Acetophenone | Earthworm Extract | MeCN/H₂O | 24 | 75 | 35 | [12] |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of 3-hydroxy-4,7-dichlorooxindoles.
Caption: Experimental workflow for the aldol reaction of this compound.
Potential Signaling Pathway Involvement
Given the known anticancer activity of many oxindole derivatives, the products of this reaction could potentially interfere with key signaling pathways implicated in cancer progression, such as kinase signaling pathways.
Caption: Potential inhibition of a kinase signaling pathway by a this compound derivative.
References
- 1. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic Outcomes of Isatin and Its Derivatives against Multiple Diseases: Recent Developments in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. juniperpublishers.com [juniperpublishers.com]
- 4. The synthesis of pharmacologically important oxindoles via the asymmetric aldol reaction of isatin and the investigation of the organocatalytic activity of new alicyclic β-amino acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aldol reaction - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Stereo/regio-selective access to substituted 3-hydroxy-oxindoles with anti-proliferative assessment and in silico validation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of 4,7-Dichloro Isatin-Based Antimalarial Drugs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis and evaluation of 4,7-dichloro isatin-based compounds as potential antimalarial agents. This class of compounds has shown promise in overcoming drug resistance, a significant challenge in malaria therapy.
Introduction
Malaria remains a global health crisis, with the continuous emergence of drug-resistant strains of Plasmodium falciparum necessitating the development of novel therapeutics. The hybridization of pharmacophores is a promising strategy in drug discovery to develop new chemical entities with enhanced efficacy and the ability to overcome resistance. Isatin and its derivatives have demonstrated a wide range of biological activities, including antimalarial properties. When conjugated with a 4-aminoquinoline scaffold, a key component of established antimalarials like chloroquine, these isatin-based compounds exhibit potent antiplasmodial activity, particularly against chloroquine-resistant strains. This document outlines the synthesis of this compound-based quinoline hybrids, their in vitro evaluation, and their proposed mechanism of action.
Synthesis of Key Intermediates
The synthesis of this compound-based antimalarial drugs involves the preparation of two key intermediates: 4,7-dichloroisatin and a suitable 4-aminoquinoline derivative.
Synthesis of 4,7-Dichloro-1H-indole-2,3-dione (4,7-Dichloroisatin)
4,7-Dichloroisatin serves as the core heterocyclic scaffold. While it is commercially available from suppliers like Matrix Scientific, its synthesis can be achieved via the Sandmeyer isatin synthesis from 2,5-dichloroaniline.
Protocol: Sandmeyer Isatin Synthesis of 4,7-Dichloroisatin
This protocol is adapted from the general Sandmeyer isatin synthesis methodology.
Step 1: Formation of Isonitrosoacetanilide
-
In a suitable reaction vessel, dissolve 2,5-dichloroaniline (1 mole) in a mixture of concentrated hydrochloric acid and water.
-
To this solution, add chloral hydrate (1.1 moles) and a solution of hydroxylamine hydrochloride (3.3 moles) in water.
-
Heat the mixture to reflux for a short period to initiate the reaction, which is indicated by the formation of a precipitate.
-
Cool the reaction mixture and filter the precipitate of N-(2,5-dichlorophenyl)-2-(hydroxyimino)acetamide. Wash the solid with water and dry.
Step 2: Cyclization to 4,7-Dichloroisatin
-
Carefully add the dried N-(2,5-dichlorophenyl)-2-(hydroxyimino)acetamide (1 mole) in small portions to pre-heated concentrated sulfuric acid (approximately 5-10 parts by weight) at a temperature of 60-70 °C, ensuring the temperature does not exceed 80 °C.
-
After the addition is complete, heat the mixture for a further 30-60 minutes.
-
Cool the reaction mixture and pour it onto crushed ice with stirring.
-
The precipitated 4,7-dichloroisatin is then collected by filtration, washed thoroughly with cold water until the washings are neutral, and dried. The product is an orange to reddish solid.
Synthesis of 4,7-Dichloroquinoline
4,7-Dichloroquinoline is a crucial precursor for the synthesis of 4-aminoquinoline antimalarials.
Protocol: Synthesis of 4,7-Dichloroquinoline
This protocol is based on a well-established synthetic route.
-
Combine m-chloroaniline (1.0 mole) and ethyl ethoxymethylenemalonate (1.1 moles) and heat the mixture on a steam bath for 1 hour, allowing the ethanol produced to evaporate.
-
In a separate flask, heat Dowtherm A to boiling and add the product from the previous step. Continue heating for 1 hour to effect cyclization.
-
Cool the mixture, filter the crystallized product, and wash with a non-polar solvent like Skellysolve B to remove impurities.
-
Suspend the air-dried solid in a 10% aqueous sodium hydroxide solution and reflux until the solid dissolves completely (saponification).
-
After cooling, separate the aqueous layer and acidify it with concentrated hydrochloric acid to precipitate 7-chloro-4-hydroxy-3-quinolinecarboxylic acid.
-
Suspend the dried acid in Dowtherm A and boil for 1 hour under a nitrogen stream to remove water.
-
Cool the solution and add phosphorus oxychloride (0.98 mole). Heat the mixture to 135-140 °C for 1 hour.
-
After cooling, pour the reaction mixture into a separatory funnel, rinse the flask with ether, and wash the combined organic solution with 10% hydrochloric acid.
-
Cool the acidic extracts in ice and neutralize with 10% sodium hydroxide to precipitate 4,7-dichloroquinoline.
-
Collect the solid by filtration, wash with water, and dry. The product can be further purified by recrystallization.
Synthesis of this compound-Based Quinolone Hybrids
The final step involves the conjugation of 4,7-dichloroisatin with a suitable N-substituted 4-amino-7-chloroquinoline. A variety of linkers can be employed to connect the two pharmacophores. The following is a general protocol for the synthesis of a β-amino alcohol tethered hybrid.
Protocol: General Synthesis of a this compound-4-aminoquinoline Conjugate
Step 1: N-Alkylation and Epoxidation of 4,7-Dichloroisatin
-
To a stirred suspension of sodium hydride (1.5 mmol) in dry DMF (10 mL), add 4,7-dichloroisatin (1 mmol).
-
Stir the resulting solution at room temperature until the evolution of hydrogen ceases.
-
Add a solution of allyl bromide (1.1 mmol) in dry DMF dropwise and heat the mixture to 60 °C for 6 hours.
-
After cooling, pour the reaction mixture into ice water and extract the product with an organic solvent.
-
To the N-allyl-4,7-dichloroisatin (1 mmol) in dry chloroform at 0 °C, add m-chloroperbenzoic acid (m-CPBA) (1.2 mmol).
-
Allow the reaction to warm to room temperature and then reflux for 2 hours.
-
Quench the excess m-CPBA with a saturated solution of potassium carbonate and extract the organic layer to yield N-(oxiran-2-ylmethyl)-4,7-dichloroisatin.
Step 2: Conjugation with 4-Amino-7-chloroquinoline Derivative
-
To a stirred solution of N-(oxiran-2-ylmethyl)-4,7-dichloroisatin (1 mmol) and a suitable 4-amino-7-chloroquinoline derivative (1 mmol) in dry toluene, add a catalytic amount of p-toluenesulfonic acid.
-
Reflux the reaction mixture at 110 °C for 6 hours.
-
After completion, add water to the reaction mixture and extract with chloroform.
-
Purify the crude product by column chromatography to obtain the final this compound-quinoline hybrid.
Quantitative Data on Antimalarial Activity
The synthesized isatin-quinoline hybrids have been evaluated for their in vitro antimalarial activity against various strains of P. falciparum. The following table summarizes the 50% inhibitory concentration (IC₅₀) values for a selection of isatin-quinoline conjugates. It is important to note that the presence of a chloro-substituent on the isatin ring generally enhances antimalarial activity.
| Compound ID | Isatin Substituent | Linker | P. falciparum Strain | IC₅₀ (nM) | Reference |
| 11b | 5-Chloro | β-amino alcohol (n=2) | W2 (CQ-resistant) | 11.8 | [1] |
| 11f | 5-Chloro | β-amino alcohol (n=3) | W2 (CQ-resistant) | 13.5 | [1] |
| - | Unsubstituted | Ethyl | - | 51-54 | [1] |
| - | - | Piperazine | W2 (CQ-resistant) | 220 | [2] |
Experimental Protocols for Antimalarial Activity
Protocol: In Vitro Antimalarial Susceptibility Testing using SYBR Green I-based Fluorescence Assay
This assay measures the proliferation of malaria parasites by quantifying the amount of parasite DNA.
Materials:
-
P. falciparum culture (synchronized to the ring stage)
-
Complete parasite culture medium
-
96-well microtiter plates (pre-dosed with test compounds)
-
SYBR Green I nucleic acid stain
-
Lysis buffer (Tris, EDTA, saponin, Triton X-100)
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in the 96-well plates.
-
Add the synchronized parasite culture (0.5% parasitemia, 2.5% hematocrit) to each well.
-
Incubate the plates for 72 hours under standard culture conditions (37 °C, 5% CO₂, 5% O₂, 90% N₂).
-
After incubation, freeze the plates to lyse the red blood cells.
-
Thaw the plates and add 100 µL of lysis buffer containing SYBR Green I to each well.
-
Incubate the plates in the dark at room temperature for 1 hour.
-
Measure the fluorescence using a plate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.
-
Calculate the IC₅₀ values by plotting the fluorescence intensity against the log of the drug concentration.
Visualizations
Synthesis Workflow
Caption: Synthetic pathway for this compound-based antimalarial drugs.
Proposed Mechanism of Action: Inhibition of Hemozoin Formation
The primary mode of action for quinoline-based antimalarials, and likely for these hybrids, is the inhibition of hemozoin formation in the parasite's digestive vacuole.
Caption: Proposed mechanism of action: Inhibition of heme detoxification.
Experimental Workflow for Antimalarial Activity Assay
Caption: Workflow for the in vitro SYBR Green I antimalarial assay.
References
Development of Antileishmanial Agents from 4,7-Dichloro Isatin: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the development of novel antileishmanial agents derived from the 4,7-dichloro isatin scaffold. Isatin and its derivatives have emerged as a promising class of compounds with a broad spectrum of biological activities, including potent antileishmanial properties. The incorporation of a 4,7-dichloro substitution pattern on the isatin core has been explored to enhance efficacy and selectivity against Leishmania parasites. These notes offer a comprehensive guide, from synthesis to biological evaluation, to aid researchers in the discovery and development of new therapeutic leads against leishmaniasis.
Introduction to this compound as an Antileishmanial Scaffold
Leishmaniasis, a neglected tropical disease caused by protozoan parasites of the genus Leishmania, poses a significant global health challenge. The limitations of current therapies, including toxicity, emerging drug resistance, and high cost, necessitate the urgent development of new, effective, and safe antileishmanial drugs.
The isatin (1H-indole-2,3-dione) scaffold has attracted considerable attention in medicinal chemistry due to its synthetic versatility and diverse pharmacological activities. Halogenated isatin derivatives, in particular, have demonstrated enhanced biological profiles. The this compound core serves as a key building block for the synthesis of hybrid molecules, often in combination with other pharmacophores like quinoline, to create compounds with potent antileishmanial activity. These derivatives have been shown to target various essential pathways in Leishmania parasites, leading to parasite death.
Synthesis of this compound Derivatives
The synthesis of antileishmanial agents from this compound typically involves the initial synthesis of the core scaffold followed by derivatization at the N1 or C3 position to introduce various functionalities and create hybrid molecules. A common strategy involves the condensation of this compound with amines or hydrazines to form Schiff bases or hydrazones, respectively.
General Synthesis Workflow
The following diagram illustrates a general workflow for the synthesis and initial screening of this compound derivatives.
Experimental Protocols
Protocol for Synthesis of a Representative this compound-Quinoline Hybrid
This protocol describes the synthesis of a hybrid molecule by condensing this compound with a 4-amino-7-chloroquinoline derivative, a strategy employed to combine the structural features of two known antiprotozoal scaffolds.
Materials:
-
This compound
-
4-Amino-7-chloroquinoline derivative
-
Glacial acetic acid
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Stirring plate
-
Filtration apparatus
-
Recrystallization solvents (e.g., ethanol, methanol)
Procedure:
-
In a 100 mL round-bottom flask, dissolve 1.0 equivalent of this compound in 30 mL of ethanol.
-
Add 1.0 equivalent of the 4-amino-7-chloroquinoline derivative to the solution.
-
Add a catalytic amount (2-3 drops) of glacial acetic acid to the reaction mixture.
-
Attach a reflux condenser and heat the mixture to reflux with constant stirring for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The precipitated product is collected by vacuum filtration and washed with cold ethanol.
-
The crude product is purified by recrystallization from a suitable solvent to yield the final this compound-quinoline hybrid.
-
Characterize the final compound using spectroscopic techniques (¹H NMR, ¹³C NMR, Mass Spectrometry).
Protocol for In Vitro Antileishmanial Activity against Promastigotes
This assay determines the 50% inhibitory concentration (IC50) of the synthesized compounds against the promastigote (insect) stage of the Leishmania parasite.
Materials:
-
Leishmania species (e.g., L. donovani, L. major) promastigotes in logarithmic growth phase
-
M199 medium supplemented with 10% Fetal Bovine Serum (FBS)
-
96-well microtiter plates
-
Test compounds dissolved in Dimethyl Sulfoxide (DMSO)
-
Reference drug (e.g., Miltefosine, Amphotericin B)
-
Resazurin solution (0.125 mg/mL in PBS)
-
Incubator (26°C)
-
Microplate reader (Fluorometer)
Procedure:
-
Harvest promastigotes in the logarithmic phase of growth and adjust the concentration to 1 x 10⁶ promastigotes/mL in fresh M199 medium.
-
Dispense 100 µL of the parasite suspension into each well of a 96-well plate.
-
Prepare serial dilutions of the test compounds and the reference drug in M199 medium. Add 100 µL of each dilution to the respective wells in triplicate. Include wells with untreated parasites (negative control) and medium only (blank).
-
Incubate the plate at 26°C for 72 hours.
-
After incubation, add 20 µL of resazurin solution to each well and incubate for another 4-6 hours.
-
Measure the fluorescence at an excitation wavelength of 530 nm and an emission wavelength of 590 nm using a microplate reader.
-
Calculate the percentage of parasite viability compared to the untreated control and determine the IC50 value using a dose-response curve.
Protocol for In Vitro Antileishmanial Activity against Amastigotes
This assay evaluates the efficacy of the compounds against the intracellular amastigote (mammalian) stage of the parasite, which is the clinically relevant form.
Materials:
-
Peritoneal macrophages or a macrophage cell line (e.g., J774A.1)
-
Leishmania species stationary phase promastigotes
-
RPMI-1640 medium supplemented with 10% FBS
-
96-well microtiter plates
-
Test compounds and reference drug
-
Giemsa stain
-
Light microscope
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Seed macrophages (e.g., 5 x 10⁴ cells/well) in a 96-well plate and allow them to adhere for 24 hours at 37°C with 5% CO₂.
-
Infect the adherent macrophages with stationary phase promastigotes at a parasite-to-macrophage ratio of 10:1.
-
Incubate for 24 hours to allow for phagocytosis and transformation of promastigotes into amastigotes.
-
Wash the wells with pre-warmed medium to remove non-phagocytosed promastigotes.
-
Add fresh medium containing serial dilutions of the test compounds and reference drug to the infected macrophages.
-
Incubate the plate for another 48-72 hours at 37°C with 5% CO₂.
-
Fix the cells with methanol and stain with Giemsa.
-
Determine the number of amastigotes per 100 macrophages by light microscopy.
-
Calculate the percentage of infection inhibition compared to the untreated control and determine the IC50 value.
Protocol for Cytotoxicity Assay
This assay determines the 50% cytotoxic concentration (CC50) of the compounds on mammalian cells to assess their selectivity.
Materials:
-
Mammalian cell line (e.g., J774A.1 macrophages, HEK293T cells)
-
RPMI-1640 or DMEM medium with 10% FBS
-
96-well microtiter plates
-
Test compounds and a cytotoxic reference drug (e.g., Doxorubicin)
-
Resazurin solution or MTT reagent
-
Incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Seed mammalian cells (e.g., 1 x 10⁴ cells/well) in a 96-well plate and allow them to attach overnight.
-
Add serial dilutions of the test compounds to the cells and incubate for 72 hours.
-
Add resazurin solution or MTT reagent and incubate for 4 hours.
-
Measure the fluorescence or absorbance according to the reagent used.
-
Calculate the percentage of cell viability compared to the untreated control and determine the CC50 value.
-
Calculate the Selectivity Index (SI) as the ratio of CC50 to the amastigote IC50 (SI = CC50 / IC50). A higher SI value indicates greater selectivity for the parasite over host cells.
Data Presentation
The following tables summarize representative quantitative data for the antileishmanial activity and cytotoxicity of isatin-based compounds.
Table 1: In Vitro Antileishmanial Activity of Isatin Derivatives
| Compound ID | Leishmania Species | Promastigote IC50 (µM) | Amastigote IC50 (µM) | Reference |
| Isatin-Quinoline Hybrid 1 | L. major | 0.51 | 0.60 | [1] |
| Isatin-Quinoline Hybrid 2 | L. major | 1.25 | 2.18 | [1] |
| N-Alkyl Isatin Derivative | L. major | 41 (72h) | Not Reported | [2] |
| Thiazolyl-Isatin Derivative | L. amazonensis | 6.17 | Not Reported | |
| Thiazolyl-Isatin Derivative | L. infantum | 6.04 | Not Reported |
Table 2: Cytotoxicity and Selectivity Index of Isatin Derivatives
| Compound ID | Cell Line | CC50 (µM) | Amastigote IC50 (µM) | Selectivity Index (SI) | Reference |
| Isatin-Quinoline Hybrid 1 | Macrophage | > 50 | 0.60 | > 83 | [1] |
| Isatin-Quinoline Hybrid 2 | Macrophage | > 50 | 2.18 | > 22 | [1] |
| N-Alkyl Isatin Derivative | MCF-7 | 50 | Not Applicable | Not Applicable | [2] |
Mechanism of Action and Signaling Pathways
Isatin derivatives exert their antileishmanial effects through various mechanisms, often targeting multiple pathways within the parasite. Understanding these mechanisms is crucial for rational drug design and overcoming drug resistance.
Potential Signaling Pathways Targeted by Isatin Derivatives in Leishmania
The diagram below illustrates potential signaling pathways and cellular processes in Leishmania that can be targeted by this compound derivatives.
References
4,7-Dichloro-Isatin: A Versatile Scaffold for Drug Discovery
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Isatin (1H-indole-2,3-dione) and its derivatives represent a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide spectrum of biological activities. The isatin scaffold is considered a "privileged" structure, meaning it can bind to multiple biological targets with high affinity. Among the various substituted isatins, 4,7-dichloro-isatin has emerged as a particularly valuable building block for the synthesis of novel drug candidates. The presence of chlorine atoms at the 4 and 7 positions of the indole ring can significantly enhance the lipophilicity and electronic properties of the molecule, often leading to improved potency and altered selectivity for biological targets.
These application notes provide an overview of the use of 4,7-dichloro-isatin in drug discovery, highlighting its role in the development of anticancer, antibacterial, and kinase-inhibiting agents. Detailed experimental protocols for the synthesis of key derivatives and the execution of relevant biological assays are also presented to facilitate further research and development in this promising area.
Synthetic Applications of 4,7-Dichloro-Isatin
4,7-Dichloro-isatin serves as a versatile starting material for the synthesis of a variety of heterocyclic compounds, primarily through reactions at the C3-carbonyl group and the N1-position. Common synthetic transformations include the formation of Schiff bases, thiosemicarbazones, and spiro-derivatives.
Protocol 1: General Synthesis of 4,7-Dichloro-Isatin Schiff Bases
Schiff bases are readily synthesized by the condensation of the C3-carbonyl group of 4,7-dichloro-isatin with a primary amine.
Materials:
-
4,7-Dichloro-isatin
-
Substituted primary amine (e.g., aniline, benzylamine)
-
Glacial acetic acid
-
Ethanol
Procedure:
-
Dissolve equimolar amounts of 4,7-dichloro-isatin and the desired primary amine in ethanol.
-
Add a few drops of glacial acetic acid to the mixture to catalyze the reaction.
-
Reflux the reaction mixture for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The resulting precipitate is collected by filtration, washed with cold ethanol, and dried.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethanol and water).[1][2][3][4]
Protocol 2: General Synthesis of 4,7-Dichloro-Isatin Thiosemicarbazones
Thiosemicarbazones are formed by the reaction of the C3-carbonyl group of 4,7-dichloro-isatin with thiosemicarbazide or its derivatives.
Materials:
-
4,7-Dichloro-isatin
-
Thiosemicarbazide or N-substituted thiosemicarbazide
-
Glacial acetic acid
-
Ethanol
Procedure:
-
A mixture of 4,7-dichloro-isatin (1 mmol) and the appropriate thiosemicarbazide (1 mmol) is refluxed in ethanol (20 mL) in the presence of a catalytic amount of glacial acetic acid for 3-5 hours.[5][6]
-
The reaction is monitored by TLC.
-
After completion, the reaction mixture is cooled, and the precipitated solid is filtered.
-
The solid is washed with cold ethanol and dried to yield the desired thiosemicarbazone derivative.[5][6][7]
Biological Activities and Drug Discovery Applications
Derivatives of 4,7-dichloro-isatin have demonstrated promising activity in several therapeutic areas, most notably in oncology and infectious diseases.
Anticancer Activity
Numerous studies have reported the potent cytotoxic effects of 4,7-dichloro-isatin derivatives against a variety of cancer cell lines. The mechanism of action often involves the induction of apoptosis through the activation of caspase cascades or the inhibition of key signaling pathways.
Table 1: Anticancer Activity of Selected Isatin Derivatives
| Compound Type | Cell Line | IC50 (µM) | Reference |
| Isatin-quinazoline hybrid | HepG2 (Liver) | Data not specified | [1] |
| Isatin-quinazoline hybrid | MCF-7 (Breast) | Data not specified | [1] |
| Isatin-quinazoline hybrid | MDA-MB-231 (Breast) | Data not specified | [1] |
| Isatin-quinazoline hybrid | HeLa (Cervical) | Data not specified | [1] |
| Isatin-sulphonamide | Caspase-3 | 2.33 | [8][9] |
| Isatin-sulphonamide | Caspase-7 | Moderate inhibition | [8][9] |
| Multi-substituted Isatin | K562 (Leukemia) | 1.75 | [10] |
| Multi-substituted Isatin | HepG2 (Liver) | 3.20 | [10] |
| Multi-substituted Isatin | HT-29 (Colon) | 4.17 | [10] |
| Isatin Schiff base metal complex | HepG2 (Liver) | Data not specified | [11] |
| Isatin Schiff base metal complex | MDA-MB 231 (Breast) | Data not specified | [11] |
Signaling Pathway: Induction of Apoptosis by 4,7-Dichloro-Isatin Derivatives
Several derivatives of 4,7-dichloro-isatin have been shown to induce apoptosis in cancer cells. One of the key mechanisms is through the activation of the intrinsic and extrinsic apoptosis pathways, which involve the activation of a cascade of caspase enzymes.
Induction of apoptosis by 4,7-dichloro-isatin derivatives.
Antibacterial Activity
The emergence of multidrug-resistant bacteria necessitates the development of new antibacterial agents. 4,7-Dichloro-isatin derivatives, particularly thiosemicarbazones, have shown promising activity against a range of bacterial pathogens.
Table 2: Antibacterial Activity of Selected Isatin Thiosemicarbazone Derivatives
| Bacterial Strain | MIC (µg/mL) | Reference |
| Escherichia coli | 4 - 512 | [5] |
| Staphylococcus aureus | Data not specified | [5] |
| Pseudomonas aeruginosa | Data not specified | [5] |
| Staphylococcus epidermidis | Data not specified | [5] |
| Bacillus cereus | Data not specified | [5] |
| Salmonella species | Data not specified | [5] |
| Enterobacter faecalis | Data not specified | [5] |
| Methicillin-resistant Staphylococcus aureus (MRSA) | Data not specified | [5] |
Kinase Inhibition
Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. Isatin derivatives have been identified as potent inhibitors of various kinases, including cyclin-dependent kinases (CDKs), epidermal growth factor receptor (EGFR), and vascular endothelial growth factor receptor (VEGFR). This inhibitory activity is a key mechanism behind their anticancer effects.
General workflow for a kinase inhibition assay.
Experimental Protocols for Biological Evaluation
Protocol 3: MTT Assay for Cell Viability and Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
Cells to be tested
-
96-well microplate
-
Complete cell culture medium
-
4,7-Dichloro-isatin derivative stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1 × 10⁴ cells/well and allow them to adhere overnight.[12]
-
Treat the cells with various concentrations of the 4,7-dichloro-isatin derivative for 72 hours.[12]
-
After the incubation period, remove the medium and add 28 µL of MTT solution (2 mg/mL) to each well.[12]
-
Incubate the plate for 1.5 hours at 37 °C.[12]
-
Remove the MTT solution and add 130 µL of DMSO to each well to dissolve the formazan crystals.[12]
-
Incubate for 15 minutes at 37 °C with shaking.[12]
-
Measure the absorbance at 492 nm using a microplate reader.[12]
-
Cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value (the concentration that inhibits 50% of cell growth) is calculated.
Protocol 4: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific bacterium.
Materials:
-
Bacterial strain to be tested
-
96-well microplate
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate broth
-
4,7-Dichloro-isatin derivative stock solution (in DMSO)
-
Bacterial inoculum (adjusted to 0.5 McFarland standard)
-
Microplate reader or visual inspection
Procedure:
-
Prepare serial two-fold dilutions of the 4,7-dichloro-isatin derivative in the broth directly in the 96-well plate.[7]
-
Inoculate each well with the bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.[13]
-
Include a positive control (broth with bacteria, no compound) and a negative control (broth only) in each plate.
-
Incubate the plates at the appropriate temperature (e.g., 37°C) for 18-24 hours.[7]
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria.[7]
Conclusion
4,7-Dichloro-isatin is a highly valuable and versatile building block in the field of drug discovery. Its derivatives have demonstrated a broad range of potent biological activities, including anticancer and antibacterial effects. The synthetic accessibility of this scaffold, coupled with the significant impact of the dichloro-substitution on biological activity, makes it an attractive starting point for the development of novel therapeutic agents. The protocols and data presented in these application notes are intended to serve as a resource for researchers to further explore the potential of 4,7-dichloro-isatin in their drug discovery programs. Further investigations into the specific signaling pathways modulated by these compounds and their in vivo efficacy are warranted to translate these promising preclinical findings into clinical applications.
References
- 1. Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Making sure you're not a bot! [collections.digital.utsc.utoronto.ca]
- 4. researchgate.net [researchgate.net]
- 5. scielo.br [scielo.br]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Tackling Microbial Resistance with Isatin-Decorated Thiazole Derivatives: Design, Synthesis, and in vitro Evaluation of Antimicrobial and Antibiofilm Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Efficient synthesis, biological evaluation, and docking study of isatin based derivatives as caspase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchhub.com [researchhub.com]
- 11. biointerfaceresearch.com [biointerfaceresearch.com]
- 12. MTT (Assay protocol [protocols.io]
- 13. Rational structural modification of the isatin scaffold to develop new and potent antimicrobial agents targeting bacterial peptidoglycan glycosyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4,7-Dichloro-1H-indole-2,3-dione
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for improving the yield and troubleshooting the synthesis of 4,7-dichloro-1H-indole-2,3-dione (4,7-dichloroisatin).
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for 4,7-dichloro-1H-indole-2,3-dione?
A1: The most frequently employed method for the synthesis of 4,7-dichloroisatin is the Sandmeyer isatin synthesis.[1][2] This two-step process begins with the formation of an isonitrosoacetanilide intermediate from 2,5-dichloroaniline, which is then cyclized in the presence of a strong acid to yield the final product.[2][3]
Q2: What is the starting material for the synthesis of 4,7-dichloro-1H-indole-2,3-dione?
A2: The primary starting material for the synthesis of 4,7-dichloro-1H-indole-2,3-dione is 2,5-dichloroaniline.
Q3: What are the main factors that can affect the yield of the synthesis?
A3: Several factors can influence the final yield, including the purity of the starting materials, the temperature control during both steps of the Sandmeyer synthesis, the efficiency of the cyclization step, and the formation of byproducts, most notably isatin oxime.[4][5] The presence of electron-withdrawing groups, such as the chlorine atoms on the aniline ring, can also impact the reaction.[1]
Q4: What is the typical appearance and melting point of 4,7-dichloro-1H-indole-2,3-dione?
A4: 4,7-dichloro-1H-indole-2,3-dione is typically a yellow or orange crystalline solid.[4] Its reported melting point is in the range of 250-252 °C.[4]
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of 4,7-dichloro-1H-indole-2,3-dione.
Problem 1: Low Yield of the Final Product
Possible Causes and Solutions:
-
Incomplete formation of the isonitrosoacetanilide intermediate:
-
Solution: Ensure that the 2,5-dichloroaniline is fully dissolved before the reaction. Using the hydrochloride salt of the aniline can improve solubility.[4] Maintain the reaction temperature for the formation of the intermediate within the optimal range, as high temperatures can lead to decomposition.
-
-
Inefficient cyclization:
-
Solution: The concentration and type of acid used for cyclization are critical. Concentrated sulfuric acid is commonly used.[2] Ensure that the isonitrosoacetanilide is added to the acid at a controlled rate to maintain the reaction temperature, as excessive heat can cause charring and reduce the yield.[4] For substrates with poor solubility in sulfuric acid, methanesulfonic acid can be a more effective medium.[6]
-
-
Formation of isatin oxime byproduct:
-
Solution: This is a common side reaction that significantly reduces the yield. It occurs due to the hydrolysis of unreacted isonitrosoacetanilide, which generates hydroxylamine that then reacts with the isatin product.[4][5] To minimize this, ensure the cyclization reaction goes to completion. During the workup, the addition of a "decoy agent" such as acetone or glyoxylic acid can react with any generated hydroxylamine, thus preventing the formation of the isatin oxime.[5]
-
-
Product loss during workup and purification:
-
Solution: 4,7-dichloroisatin has limited solubility in water.[4] Ensure complete precipitation by pouring the reaction mixture over a sufficient amount of ice. Wash the crude product with cold water to remove acid without dissolving a significant amount of the product. Recrystallization from a suitable solvent, such as glacial acetic acid, can be used for purification.[4]
-
Problem 2: Presence of Impurities in the Final Product
Possible Causes and Solutions:
-
Isatin oxime contamination:
-
Appearance: This can appear as a yellow compound alongside the orange-red isatin.[4]
-
Solution: As mentioned above, using a decoy agent during workup can prevent its formation.[5] If present, purification by recrystallization may be necessary. Monitoring the reaction by Thin Layer Chromatography (TLC) can help determine the optimal reaction time to minimize unreacted starting material.
-
-
Tarry byproducts:
-
Appearance: Dark, insoluble materials.
-
Solution: This is often a result of overheating during the cyclization step.[4] Maintain strict temperature control and ensure efficient stirring to prevent localized overheating.
-
-
Starting material contamination:
-
Solution: Use high-purity 2,5-dichloroaniline as impurities in the starting material can lead to side reactions and a complex product mixture.
-
Experimental Protocols
Sandmeyer Synthesis of 4,7-Dichloro-1H-indole-2,3-dione
This protocol is a generalized procedure based on the well-established Sandmeyer isatin synthesis, adapted for 2,5-dichloroaniline.
Step 1: Synthesis of N-(2,5-dichlorophenyl)-2-(hydroxyimino)acetamide (Isonitrosoacetanilide Intermediate)
-
In a suitable reaction vessel, dissolve chloral hydrate (1.1 eq) in water.
-
Add crystallized sodium sulfate (Na₂SO₄) to the solution with stirring until saturation.
-
In a separate beaker, prepare a solution of 2,5-dichloroaniline (1.0 eq) in water and concentrated hydrochloric acid (HCl) to form the hydrochloride salt.
-
Add the 2,5-dichloroaniline hydrochloride solution to the reaction vessel.
-
Add a solution of hydroxylamine hydrochloride (NH₂OH·HCl) (1.2 eq) in water to the mixture.
-
Heat the reaction mixture to boiling for a short period (typically 10-15 minutes).
-
Cool the mixture in an ice bath to precipitate the N-(2,5-dichlorophenyl)-2-(hydroxyimino)acetamide.
-
Filter the solid product, wash with cold water, and dry thoroughly.
Step 2: Cyclization to 4,7-Dichloro-1H-indole-2,3-dione
-
In a flask equipped with a mechanical stirrer, carefully warm concentrated sulfuric acid (H₂SO₄) to approximately 50-60°C.
-
Slowly add the dried N-(2,5-dichlorophenyl)-2-(hydroxyimino)acetamide from Step 1 in small portions, maintaining the temperature between 60-70°C. Use an ice bath to control the temperature as the reaction is exothermic.
-
After the addition is complete, continue stirring at 70-80°C for about 10-15 minutes to ensure the completion of the cyclization.
-
Cool the reaction mixture to room temperature and then pour it slowly onto a large amount of crushed ice with vigorous stirring.
-
The 4,7-dichloro-1H-indole-2,3-dione will precipitate as a solid.
-
Allow the mixture to stand for about 30 minutes to ensure complete precipitation.
-
Filter the solid product, wash thoroughly with cold water until the washings are neutral to litmus paper, and then dry.
-
For further purification, the crude product can be recrystallized from glacial acetic acid or a suitable organic solvent.
Data Presentation
Table 1: Factors Influencing the Yield of 4,7-Dichloro-1H-indole-2,3-dione Synthesis
| Parameter | Condition | Effect on Yield | Rationale |
| Starting Material | 2,5-dichloroaniline | High purity is crucial. | Impurities can lead to side reactions and lower the yield of the desired product. |
| Cyclization Acid | Concentrated H₂SO₄ | Generally effective. | Strong acid is required to catalyze the intramolecular electrophilic substitution. |
| Methanesulfonic Acid | Can improve yield for poorly soluble intermediates.[6] | Better solvent properties can lead to a more complete reaction.[6] | |
| Cyclization Temperature | 60-80°C | Optimal range. | Temperatures below this range may lead to an incomplete reaction, while higher temperatures can cause decomposition and charring, significantly reducing the yield.[4] |
| Workup | Quenching on ice | Standard procedure for precipitation. | Rapid cooling and dilution cause the product to precipitate out of the acidic solution. |
| Addition of a decoy agent (e.g., acetone) | Can significantly improve yield.[5] | Scavenges hydroxylamine, preventing the formation of the isatin oxime byproduct.[5] |
Visualizations
Caption: Experimental workflow for the Sandmeyer synthesis of 4,7-dichloro-1H-indole-2,3-dione.
Caption: Troubleshooting guide for low yield in 4,7-dichloro-1H-indole-2,3-dione synthesis.
References
- 1. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. synarchive.com [synarchive.com]
- 3. Sandmeyer Isonitrosoacetanilide Isatin Synthesis [drugfuture.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. US20060247442A1 - Process for preparing isatins with control of side-product formation - Google Patents [patents.google.com]
- 6. Synthesis of Substituted Isatins - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Sandmeyer Synthesis of Isatins
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing the Sandmeyer synthesis for the preparation of isatins.
Troubleshooting Guide
This guide addresses common issues encountered during the two-step Sandmeyer isatin synthesis, which involves the formation of an isonitrosoacetanilide intermediate followed by acid-catalyzed cyclization.
Issue 1: Low or No Yield of Isonitrosoacetanilide Intermediate
| Question | Possible Cause | Troubleshooting Steps |
| Why is the yield of my isonitrosoacetanilide intermediate low or nonexistent? | Incomplete dissolution of aniline.[1] | Ensure the aniline is completely dissolved in hydrochloric acid before adding it to the reaction mixture. The formation of tarry material can occur if the aniline is not fully in solution.[1] |
| Insufficient hydroxylamine hydrochloride.[1] | Use a significant excess of hydroxylamine hydrochloride. Preliminary experiments have shown this is necessary for good yields.[1] | |
| Inadequate heating.[1] | The reaction requires vigorous boiling for a short period (1-2 minutes) to go to completion.[1] | |
| Lipophilicity of the starting aniline.[2] | For anilines with increased number and lipophilicity of substituents, the classical aqueous conditions are less effective. Consider using co-solvents like ethanol or alternative synthetic routes for the intermediate.[2] | |
| Incorrect workup procedure. | The isonitrosoacetanilide often crystallizes upon cooling. Ensure the solution is sufficiently cooled to maximize precipitation before filtration.[1] |
Issue 2: Low Yield or Failure of Isatin Cyclization
| Question | Possible Cause | Troubleshooting Steps |
| Why is my isonitrosoacetanilide not cyclizing to form isatin? | Incorrect reaction temperature.[1][3] | The temperature of the sulfuric acid is critical. The reaction typically does not start below 45-50°C and becomes too violent above 75-80°C.[1][3] Maintain the temperature between 60°C and 70°C during the addition of the intermediate.[1] |
| Local overheating and charring.[1] | Add the dry isonitrosoacetanilide in small portions to the warmed sulfuric acid with efficient mechanical stirring to prevent local overheating, which can lead to charring and loss of product.[1] | |
| Incomplete reaction.[1] | After the addition of the intermediate, heat the mixture to 80°C for about ten minutes to ensure the reaction is complete.[1] | |
| Poor solubility of the intermediate in sulfuric acid.[2] | For highly lipophilic isonitrosoacetanilides, their poor solubility in concentrated sulfuric acid can lead to incomplete cyclization. Consider using methanesulfonic acid as the cyclization medium, which can improve solubility and yields.[2] | |
| Formation of isatin oxime byproduct.[1] | A yellow compound, identified as the oxime of isatin, may precipitate upon pouring the reaction mixture onto ice. This is likely due to the hydrolysis of unreacted isonitrosoacetanilide.[1] Ensure the cyclization reaction goes to completion by following the recommended heating protocol. | |
| Sulfonation side reaction.[1] | The use of sulfuric acid can lead to sulfonation of the aromatic ring, resulting in a loss of the desired product.[1] While difficult to avoid completely, careful temperature control can minimize this side reaction. |
Issue 3: Formation of Impurities and Purification Challenges
| Question | Possible Cause | Troubleshooting Steps |
| My final isatin product is impure. How can I purify it? | Tarry byproducts from the first step.[1] | Ensure the aniline is fully dissolved before the initial reaction to minimize tar formation.[1] Wash the crude isonitrosoacetanilide with water to remove some impurities before proceeding to the cyclization step.[4] |
| Formation of regioisomers.[5] | For meta-substituted anilines, the Sandmeyer synthesis can produce a mixture of 4- and 6-substituted isatins, which can be difficult to separate.[5] Purification of the bromo-isatin mixture can be achieved by fractional crystallization based on differential solubility in acidic and basic solutions.[3] | |
| Uncharacterized impurities from the cyclization step.[2] | With highly lipophilic substrates, even when using methanesulfonic acid, impurities can form that are difficult to remove. Recrystallization from a suitable solvent, such as glacial acetic acid, is a common purification method.[1][4] | |
| Residual starting material or intermediate. | A common purification method involves dissolving the crude isatin in a hot aqueous sodium hydroxide solution, filtering off any insoluble impurities, and then re-precipitating the isatin by acidifying the filtrate with hydrochloric acid.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the general reaction mechanism for the Sandmeyer synthesis of isatins?
A1: The Sandmeyer isatin synthesis is a two-step process.[6] First, an aniline reacts with chloral hydrate and hydroxylamine hydrochloride in an aqueous solution of sodium sulfate to form an isonitrosoacetanilide intermediate.[7][8] This intermediate is then isolated and treated with a strong acid, typically concentrated sulfuric acid, which catalyzes an intramolecular electrophilic substitution to yield the final isatin product.[6]
Q2: Are there any limitations to the Sandmeyer isatin synthesis?
A2: Yes, the Sandmeyer synthesis has some limitations. It can be less effective for anilines containing electron-donating groups.[9] With meta-substituted anilines, it can lead to the formation of a mixture of 4- and 6-substituted isatin regioisomers that can be difficult to separate.[5] Furthermore, the reaction conditions can be harsh, and the synthesis is less efficient for starting anilines with a high degree of substitution and lipophilicity due to poor solubility.[2][9]
Q3: What are the key reaction parameters to control for a successful synthesis?
A3: Careful control of temperature during the cyclization step is critical to prevent charring and side reactions.[1][3] Ensuring the complete dissolution of the starting aniline and using an excess of hydroxylamine hydrochloride are important for the first step.[1] Efficient stirring is also necessary to prevent local overheating during the addition of the isonitrosoacetanilide to the strong acid.[1]
Q4: Can this method be used for substituted anilines?
A4: Yes, the Sandmeyer method is applicable to the synthesis of isatin derivatives from substituted anilines. For example, it has been successfully used with p-toluidine and 3-bromoaniline.[1][3] However, the yields and ease of the reaction can be affected by the nature and position of the substituents.[2][5]
Q5: Are there any alternative methods for isatin synthesis?
A5: Several other methods for synthesizing isatins exist, including the Stolle, Martinet, and Gassman syntheses.[5][7] These methods may be more suitable for certain substrates where the Sandmeyer synthesis gives low yields or inseparable mixtures.[5]
Data Presentation
Table 1: Comparison of Cyclization Conditions for Lipophilic Substrates
| Oximinoacetanilide Substrate | Cyclization Method | Yield (%) | Reference |
| Highly Lipophilic Analog (7f) | Method A: H₂SO₄ | Incomplete Reaction | [2] |
| Highly Lipophilic Analog (7f) | Method B: CH₃SO₃H | 55 | [2] |
| Highly Lipophilic Analog (7g) | Method A: H₂SO₄ | 0 | [2] |
| Highly Lipophilic Analog (7g) | Method B: CH₃SO₃H | 65 | [2] |
| Highly Lipophilic Analog (7h) | Method A: H₂SO₄ | 0 | [2] |
| Highly Lipophilic Analog (7h) | Method B: CH₃SO₃H | 70 | [2] |
Experimental Protocols
Key Experiment: Sandmeyer Synthesis of Isatin
This protocol is based on the procedure reported in Organic Syntheses.[1]
Part A: Preparation of Isonitrosoacetanilide
-
In a 5-liter round-bottom flask, dissolve 90 g (0.54 mole) of chloral hydrate in 1200 mL of water.
-
To this solution, add the following in order:
-
1300 g of crystallized sodium sulfate.
-
A solution of 46.5 g (0.5 mole) of aniline in 300 mL of water containing 51.2 g (43 mL, 0.52 mole) of concentrated hydrochloric acid.
-
A solution of 110 g (1.58 moles) of hydroxylamine hydrochloride in 500 mL of water.
-
-
Heat the mixture to a vigorous boil. After one to two minutes of boiling, the reaction is complete, and some of the product will have crystallized.
-
Cool the solution in running water to allow the remainder of the product to crystallize.
-
Filter the crystals with suction and air-dry. The expected yield is 65-75 g (80-91% of the theoretical amount).
Part B: Cyclization to Isatin
-
In a 1-liter round-bottom flask equipped with an efficient mechanical stirrer, warm 600 g (326 mL) of concentrated sulfuric acid to 50°C.
-
Slowly add 75 g (0.46 mole) of dry isonitrosoacetanilide to the sulfuric acid at a rate that maintains the temperature between 60°C and 70°C. Use external cooling to control the temperature.
-
After the addition is complete, heat the solution to 80°C and maintain this temperature for about ten minutes.
-
Pour the reaction mixture onto 2.5-3 kg of crushed ice and allow it to stand for about 30 minutes.
-
Filter the precipitated crude isatin, wash it with cold water, and dry it. The expected yield is 45-48 g (66-70% of the theoretical amount).
Purification of Isatin
-
Suspend 200 g of the crude product in 1 L of hot water and add a solution of 88 g of sodium hydroxide in 200 mL of water with mechanical stirring.
-
Add dilute hydrochloric acid (1 volume of concentrated HCl to 2 volumes of water) with stirring until a slight precipitate appears.
-
Filter the mixture immediately and discard the precipitate.
-
Make the filtrate acidic to Congo red paper with hydrochloric acid to precipitate the purified isatin.
-
Filter the purified isatin, wash it with water, and dry it at 100-110°C.
Mandatory Visualizations
Caption: Experimental workflow for the Sandmeyer synthesis of isatin.
Caption: Troubleshooting logic for low yields in the Sandmeyer isatin synthesis.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Synthesis of Substituted Isatins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 4. Sciencemadness Discussion Board - Synthesis of Isatin - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. synarchive.com [synarchive.com]
- 7. biomedres.us [biomedres.us]
- 8. Synthesis of Isatin_Chemicalbook [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Purification of 4,7-Dichloro Isatin by Recrystallization
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of 4,7-dichloro isatin via recrystallization.
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is provided below for easy reference during the experimental process.
| Property | Value | Source |
| Appearance | Orange to yellow crystalline solid | --INVALID-LINK-- |
| Melting Point | 246-252 °C | --INVALID-LINK--, --INVALID-LINK-- |
| Molecular Formula | C₈H₃Cl₂NO₂ | --INVALID-LINK-- |
| Molecular Weight | 216.02 g/mol | --INVALID-LINK-- |
| Solubility | Soluble in methanol and acetone. | --INVALID-LINK--, --INVALID-LINK-- |
Experimental Protocol: Recrystallization of this compound
This protocol outlines a general procedure for the purification of this compound using a single-solvent recrystallization method.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., reagent-grade methanol or acetone)
-
Erlenmeyer flasks
-
Hot plate with stirring capability
-
Magnetic stir bar
-
Fluted filter paper
-
Glass funnel
-
Buchner funnel and flask
-
Vacuum source
-
Ice bath
-
Spatula and weighing paper
-
Drying oven or vacuum desiccator
Procedure:
-
Solvent Selection: Based on available data, methanol and acetone are suitable solvents. The choice may depend on the nature of the impurities. It is recommended to perform a small-scale test to determine the optimal solvent.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of the chosen solvent. Gently heat the mixture on a hot plate with stirring. Continue to add small portions of the hot solvent until the solid is completely dissolved. Avoid adding an excess of solvent to maximize the yield.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration. Pre-heat a clean Erlenmeyer flask and a funnel with fluted filter paper. Quickly pour the hot solution through the filter paper to remove the impurities.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a drying oven at a temperature well below the melting point or in a vacuum desiccator.
-
Purity Assessment: Determine the melting point of the purified crystals. A sharp melting point close to the literature value indicates high purity.
Troubleshooting Guide
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for recrystallizing this compound?
A1: Based on available data, methanol and acetone are good starting points.[1] A publication also reports the successful growth of single crystals of this compound from an acetone solution, indicating it is a suitable solvent. The ideal solvent will dissolve the compound when hot but not when cold, while impurities remain soluble at all temperatures. A small-scale trial is recommended to determine the optimal solvent for your specific sample.
Q2: My compound "oils out" instead of crystallizing. What should I do?
A2: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This can happen if the boiling point of the solvent is higher than the melting point of the solute, or if the solution is cooled too quickly. To remedy this, you can try reheating the solution to redissolve the oil, adding a small amount of additional solvent, and allowing it to cool more slowly. Using a solvent with a lower boiling point may also resolve the issue.
Q3: I am getting a very low yield after recrystallization. What are the possible reasons?
A3: A low yield can result from several factors:
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Using too much solvent: This will keep a significant portion of your compound dissolved in the mother liquor even after cooling.
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Premature crystallization: If the compound crystallizes during hot filtration, you will lose product. Ensure your filtration apparatus is pre-heated.
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Washing with warm solvent: Washing the collected crystals with solvent that is not ice-cold will redissolve some of your product.
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Incomplete crystallization: Ensure the solution is sufficiently cooled in an ice bath to maximize crystal formation.
Q4: The purified crystals are still colored. How can I remove colored impurities?
A4: If your purified this compound is still colored (it should be an orange to yellow solid), it may be due to colored impurities. You can try adding a small amount of activated charcoal to the hot solution before the hot filtration step. The charcoal will adsorb the colored impurities, which can then be removed by filtration. Use charcoal sparingly, as it can also adsorb your desired compound.
Q5: What are the common impurities in crude this compound?
A5: Common impurities can arise from the starting materials and byproducts of the synthesis. For isatins synthesized via the Sandmeyer reaction, these can include unreacted starting anilines, and byproducts from the cyclization step. The purification process aims to remove these contaminants.
References
Technical Support Center: Synthesis of 4,7-Dichloro Isatin
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4,7-dichloro isatin.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent method for the synthesis of this compound is a variation of the Sandmeyer isatin synthesis. This two-step process begins with the reaction of 2,5-dichloroaniline with chloral hydrate and hydroxylamine hydrochloride to form an isonitrosoacetanilide intermediate. This intermediate is then cyclized in the presence of a strong acid, typically concentrated sulfuric acid, to yield this compound.
Q2: What are the potential side products in the synthesis of this compound?
A2: Several side products can form during the synthesis of this compound, primarily during the acid-catalyzed cyclization step. These include sulfonated isatin derivatives, isatin oxime, and products of incomplete cyclization or charring. The formation of regioisomers is also a possibility with substituted anilines.[1]
Q3: How can I minimize the formation of side products?
A3: Minimizing side product formation requires careful control of reaction parameters. Key strategies include maintaining the recommended temperature range during the addition of the isonitrosoacetanilide intermediate to sulfuric acid, ensuring the intermediate is dry to prevent uncontrolled reactions, and using the correct stoichiometry of reagents.[1][2]
Q4: The yield of my this compound synthesis is consistently low. What are the likely causes?
A4: Low yields can be attributed to several factors. Incomplete reaction in the first step to form the isonitrosoacetanilide can be a cause. In the cyclization step, temperatures that are too high can lead to charring and decomposition of the product.[1][2] Conversely, temperatures that are too low will result in an incomplete reaction. Another significant cause of yield loss is the formation of a water-soluble sulfonated side product.[1]
Q5: My final product is a different color than the expected orange-red. What could this indicate?
A5: A deviation from the expected color could indicate the presence of impurities. Dark-colored, tarry materials can result from overheating during either the isonitrosoacetanilide formation or the cyclization step.[2][3] The presence of unreacted starting materials or intermediates can also affect the final product's color.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low Yield of this compound | Incomplete formation of the isonitrosoacetanilide intermediate. | Ensure vigorous boiling for a short duration (1-2 minutes) as prolonged heating can decrease yield.[1] Use a sufficient excess of hydroxylamine hydrochloride. |
| Formation of sulfonated side products during cyclization. | Avoid excessively high temperatures during the addition to sulfuric acid. Maintain the temperature between 60-70°C.[1] | |
| Charring/decomposition of the product. | Carefully control the temperature during the addition of the isonitrosoacetanilide to sulfuric acid. Use external cooling if necessary to prevent the temperature from exceeding 75-80°C.[1][2] | |
| Formation of Tarry Byproducts | Overheating during the formation of the isonitrosoacetanilide. | Ensure the aniline is fully dissolved in hydrochloric acid before heating to prevent tar formation.[1] |
| Localized overheating during cyclization. | Ensure efficient stirring when adding the isonitrosoacetanilide to the sulfuric acid.[1][2] | |
| Presence of Isatin Oxime in the Final Product | Hydrolysis of unreacted isonitrosoacetanilide. | Ensure the cyclization reaction goes to completion by heating to 80°C for a short period after the addition is complete.[1] |
Experimental Protocol: Synthesis of this compound
This protocol is based on the Sandmeyer isatin synthesis method.
Step 1: Synthesis of the Hydroxyliminoacetanilide Intermediate
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In a suitable reaction vessel, combine 2,5-dichloroaniline (1.02 g, 7.84 mmol), anhydrous sodium sulfate (8.94 g, 62.71 mmol), hydroxylamine hydrochloride (2.24 g, 31.35 mmol), and 1M hydrochloric acid (8.0 mL) in water (60 mL).
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Add chloral hydrate (1.58 g, 9.41 mmol) to the mixture at room temperature.
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Heat the mixture to 55°C and stir for 6 hours.
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Cool the mixture to room temperature to allow the solid precipitate to form.
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Collect the precipitate by filtration, wash with water, and dry under a vacuum.
Step 2: Cyclization to this compound
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Preheat concentrated sulfuric acid (5.0 mL) to 55°C in a separate reaction vessel.
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Add the dried hydroxyliminoacetanilide intermediate from Step 1 in small portions to the heated sulfuric acid, ensuring the temperature does not exceed 58°C.
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After the addition is complete, heat the mixture to 80°C for 10 minutes.
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Cool the reaction mixture to room temperature.
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Pour the cooled mixture into crushed ice and stir.
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Allow the mixture to stand for 30 minutes for the precipitate to fully form.
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Collect the solid product by filtration, wash thoroughly with water to remove any remaining acid, and dry.
Visualizations
Caption: Reaction pathway for the synthesis of this compound and potential side products.
Caption: Troubleshooting workflow for the synthesis of this compound.
References
Technical Support Center: Overcoming Regioselectivity Issues in Isatin Synthesis
Welcome to our technical support center for isatin synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome common regioselectivity challenges encountered during the synthesis of isatin and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of regioselectivity issues in isatin synthesis?
A1: Regioselectivity becomes a significant challenge when using meta-substituted anilines as starting materials in traditional isatin synthesis methods like the Sandmeyer, Stolle, and Gassman syntheses. The electronic and steric effects of the meta-substituent do not sufficiently differentiate the two possible cyclization positions (C2 and C6 of the aniline ring), leading to the formation of a mixture of 4- and 6-substituted isatin isomers.[1][2]
Q2: Which synthesis methods are most prone to producing regioisomeric mixtures?
A2: The Sandmeyer, Stolle, and Gassman methods are all known to lack regioselectivity when a meta-substituted aniline is used, often resulting in hard-to-separate mixtures of 4- and 6-substituted isatins.[1]
Q3: Are there reliable methods to synthesize a single regioisomer of a 4-substituted isatin from a meta-substituted aniline?
A3: Yes, the Meanwell and Hewawasam method, which employs a directed ortho-metalation strategy, is a highly effective technique for the regioselective synthesis of 4-substituted isatins. This method utilizes a directing group on the aniline nitrogen to selectively activate the C2 position for cyclization.[1][3][4]
Q4: What are "directing groups" and how do they control regioselectivity?
A4: Directing groups are chemical moieties attached to the nitrogen of the aniline precursor. In the context of the Meanwell and Hewawasam synthesis, these groups, such as N-pivaloyl or N-Boc, facilitate the selective removal of a proton at the ortho position (C2) by a strong base (like n-butyllithium). This creates a directed metalation site, ensuring that the subsequent reaction with an electrophile (diethyl oxalate) and cyclization occurs exclusively at that position, leading to the formation of the 4-substituted isatin.[1][3][4]
Q5: I have obtained a mixture of 4- and 6-substituted isatins. How can I separate them?
A5: The separation of 4- and 6-substituted isatin isomers can be challenging due to their similar polarities. However, chromatographic techniques can be employed. High-speed counter-current chromatography (HSCCC) has been shown to be an effective method for separating these isomers. Standard column chromatography can also be used, but may require careful optimization of the solvent system.
Troubleshooting Guides
Problem 1: Low Regioselectivity in Sandmeyer Synthesis of Substituted Isatins
Symptoms:
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You are using a meta-substituted aniline (e.g., m-toluidine, m-anisidine, m-chloroaniline) in a Sandmeyer isatin synthesis.
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1H NMR or LC-MS analysis of the crude product shows a mixture of two isomeric isatins (4- and 6-substituted).
Possible Causes:
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The Sandmeyer reaction is inherently non-regioselective for meta-substituted anilines due to similar electronic and steric environments at the two potential cyclization sites.
Solutions:
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Option 1 (Recommended for Regiopurity): Switch to a Regioselective Synthesis Method.
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For the synthesis of 4-substituted isatins, the Meanwell and Hewawasam method is highly recommended. This involves protecting the aniline with a directing group (e.g., pivaloyl chloride) followed by directed ortho-metalation and cyclization. See Experimental Protocol 1 for a detailed procedure.
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Option 2: Isomer Separation.
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If you have already performed the Sandmeyer synthesis and have a mixture of isomers, you will need to separate them. This can be achieved through careful column chromatography or, more effectively, with high-speed counter-current chromatography (HSCCC). See Experimental Protocol 3 for a general guide to isomer separation.
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Problem 2: Poor Yields in Regioselective Isatin Synthesis (Meanwell and Hewawasam Method)
Symptoms:
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You are attempting the Meanwell and Hewawasam synthesis for a 4-substituted isatin but obtain a low yield of the desired product.
Possible Causes:
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Incomplete Metalation: The ortho-metalation step is highly sensitive to moisture and air. Inadequate inert atmosphere or wet reagents/solvents will quench the organolithium reagent.
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Incorrect Temperature: The metalation and subsequent reaction with diethyl oxalate must be carried out at a low temperature (typically -78 °C) to prevent side reactions.
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Inefficient Directing Group: While N-pivaloyl is generally effective, for certain substrates, other directing groups might be more suitable.
Solutions:
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Ensure Anhydrous and Inert Conditions: Dry all glassware thoroughly. Use freshly distilled anhydrous solvents (e.g., THF). Perform the reaction under a positive pressure of an inert gas (e.g., argon or nitrogen).
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Strict Temperature Control: Use a dry ice/acetone bath to maintain the temperature at -78 °C during the addition of the butyllithium reagent and diethyl oxalate.
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Optimize the Directing Group: If yields remain low, consider using an alternative directing group such as N-Boc.
Data Presentation
Table 1: Regioselectivity in Isatin Synthesis from Meta-Substituted Anilines
| Starting Material (meta-substituted aniline) | Synthesis Method | Product(s) | Regiomeric Ratio (4-isomer : 6-isomer) | Overall Yield (%) | Reference |
| m-Toluidine | Sandmeyer | 4-Methylisatin & 6-Methylisatin | Mixture (ratio not specified) | Moderate | [5] |
| m-Anisidine | Sandmeyer | 4-Methoxyisatin & 6-Methoxyisatin | Mixture (ratio not specified) | Moderate | [5] |
| m-Chloroaniline | Sandmeyer | 4-Chloroisatin & 6-Chloroisatin | ~1 : 1 | Moderate | [2] |
| m-Anisidine | Meanwell & Hewawasam (N-Pivaloyl directing group) | 4-Methoxyisatin | >95 : 5 | Good | [1] |
| m-Toluidine | Meanwell & Hewawasam (N-Pivaloyl directing group) | 4-Methylisatin | >95 : 5 | Good | [1] |
Experimental Protocols
Experimental Protocol 1: Regioselective Synthesis of 4-Methoxyisatin via the Meanwell and Hewawasam Method
This protocol describes the synthesis of 4-methoxyisatin from m-anisidine using an N-pivaloyl directing group.
Step 1: Synthesis of N-(3-methoxyphenyl)pivalamide
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To a solution of m-anisidine (1.0 eq) in anhydrous dichloromethane (DCM, 0.5 M) under an argon atmosphere at 0 °C, add triethylamine (1.2 eq).
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Slowly add pivaloyl chloride (1.1 eq) dropwise.
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Allow the reaction mixture to warm to room temperature and stir for 12 hours.
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Quench the reaction with water and extract the aqueous layer with DCM.
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford N-(3-methoxyphenyl)pivalamide.
Step 2: Directed Ortho-Metalation and Synthesis of 4-Methoxyisatin
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Dissolve N-(3-methoxyphenyl)pivalamide (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.2 M) under an argon atmosphere.
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Cool the solution to -78 °C using a dry ice/acetone bath.
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Slowly add n-butyllithium (2.2 eq, as a solution in hexanes) dropwise, maintaining the temperature at -78 °C.
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Stir the mixture at -78 °C for 1 hour.
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Add diethyl oxalate (1.5 eq) dropwise at -78 °C.
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Stir the reaction mixture at -78 °C for 2 hours.
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Quench the reaction by adding saturated aqueous ammonium chloride solution at -78 °C.
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Allow the mixture to warm to room temperature and extract with ethyl acetate.
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
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To the crude intermediate, add a mixture of glacial acetic acid and concentrated hydrochloric acid (2:1 v/v) and heat at 100 °C for 4 hours to effect cyclization and deprotection.
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Cool the reaction mixture and pour it into ice water.
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Collect the resulting precipitate by filtration, wash with water, and dry to yield crude 4-methoxyisatin.
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Purify the crude product by recrystallization or column chromatography to obtain pure 4-methoxyisatin.
Experimental Protocol 2: Palladium-Catalyzed Regioselective Isatin Synthesis (General Procedure)
While a universally applicable detailed protocol is substrate-dependent, the following outlines a general approach for the palladium-catalyzed synthesis of isatins from formyl-N-arylformamides, which has been shown to be regioselective.
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To an oven-dried Schlenk tube, add the formyl-N-arylformamide (1.0 eq), PdCl2 (0.1 eq), and a suitable solvent (e.g., anhydrous toluene, 0.2 M).
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Purge the tube with argon for 15 minutes.
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Heat the reaction mixture at a specified temperature (e.g., 110 °C) for a designated time (e.g., 24 hours).
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Monitor the reaction progress by TLC or LC-MS.
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Upon completion, cool the reaction mixture to room temperature.
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Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the palladium catalyst.
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Concentrate the filtrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to afford the desired isatin.
Experimental Protocol 3: Separation of 4- and 6-Substituted Isatin Isomers by Column Chromatography
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TLC Analysis: First, determine a suitable eluent system using thin-layer chromatography (TLC). Test various mixtures of a non-polar solvent (e.g., hexanes or petroleum ether) and a polar solvent (e.g., ethyl acetate or dichloromethane). The ideal solvent system will show good separation between the two isomer spots on the TLC plate.
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Column Preparation: Prepare a silica gel column. The amount of silica gel will depend on the amount of the isomeric mixture to be separated (typically a 50:1 to 100:1 weight ratio of silica to crude product).
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Loading the Sample: Dissolve the isomeric mixture in a minimal amount of the eluent or a more polar solvent if necessary. If a more polar solvent is used for dissolution, it is advisable to pre-adsorb the sample onto a small amount of silica gel before loading it onto the column.
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Elution: Begin eluting the column with the predetermined solvent system. Collect fractions and monitor them by TLC.
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Fraction Analysis: The 6-substituted isatin is typically less polar and will elute first, followed by the more polar 4-substituted isatin.
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Combine and Concentrate: Combine the fractions containing the pure isomers and concentrate them under reduced pressure to obtain the separated products.
Visualizations
Caption: Comparison of Sandmeyer and Meanwell-Hewawasam synthesis pathways for meta-substituted anilines.
Caption: Decision workflow for addressing regioselectivity issues in isatin synthesis.
References
Technical Support Center: Optimization of Reaction Conditions for 4,7-Dichloro-Isatin Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 4,7-dichloro-isatin derivatives. Our aim is to help you overcome common experimental challenges and optimize your reaction conditions for improved yield and purity.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of 4,7-dichloro-isatin and its derivatives, primarily through the Sandmeyer synthesis route starting from 2,5-dichloroaniline.
| Problem ID | Question | Possible Causes | Suggested Solutions |
| LCY-01 | Low yield of 4,7-dichloro-isonitrosoacetanilide (the intermediate). | - Incomplete reaction of 2,5-dichloroaniline. - Suboptimal temperature control during the reaction. - Inefficient precipitation of the product. | - Ensure the 2,5-dichloroaniline is fully dissolved in the acidic solution before adding other reagents. - Maintain the reaction temperature within the recommended range (typically boiling for a short period). - Use sodium sulfate to salt out the isonitroso-compound effectively[1]. |
| LCY-02 | Low yield of the final product, 4,7-dichloro-isatin, during the cyclization step. | - Poor solubility of the isonitrosoacetanilide intermediate in concentrated sulfuric acid.[2] - Charring or decomposition of the intermediate at elevated temperatures.[1] - Incomplete reaction. | - Consider using methanesulfonic acid or polyphosphoric acid as the cyclizing agent, which can improve the solubility of lipophilic intermediates.[2] - Add the isonitrosoacetanilide to the acid in portions while carefully controlling the temperature, not exceeding 75-80°C.[1] - Ensure the reaction mixture is heated for a sufficient time (e.g., 10 minutes at 80°C) after the addition of the intermediate is complete.[1] |
| PUR-01 | The final 4,7-dichloro-isatin product is dark-colored or contains impurities. | - Formation of side products due to overheating during cyclization. - Incomplete removal of the cyclizing acid during workup. - Presence of unreacted starting materials or intermediates. | - Purify the crude product by dissolving it in an aqueous sodium hydroxide solution, filtering to remove insoluble impurities, and then re-precipitating the isatin by adding hydrochloric acid.[1] - Thoroughly wash the precipitated product with copious amounts of cold water to remove any residual acid. - Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure complete conversion of starting materials. |
| RXN-01 | The cyclization reaction becomes too vigorous and difficult to control. | - The reaction is highly exothermic, especially at temperatures above 80°C.[1] | - Add the dry isonitrosoacetanilide intermediate to the pre-heated acid slowly and in small portions. - Use an ice bath to cool the reaction vessel as needed to maintain the desired temperature range. - Ensure efficient stirring to dissipate heat evenly throughout the reaction mixture. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for preparing 4,7-dichloro-isatin?
A1: The most frequently used method for the synthesis of 4,7-dichloro-isatin is the Sandmeyer isatin synthesis.[3] This two-step process begins with the reaction of 2,5-dichloroaniline with chloral hydrate and hydroxylamine hydrochloride to form 2-(hydroxyimino)-N-(2,5-dichlorophenyl)acetamide (4,7-dichloro-isonitrosoacetanilide). This intermediate is then cyclized in the presence of a strong acid, such as concentrated sulfuric acid, to yield 4,7-dichloro-isatin.[4]
Q2: I am observing a very low yield in the first step of the Sandmeyer synthesis for 4,7-dichloro-isatin. What can I do to improve it?
A2: Low yields of the isonitrosoacetanilide intermediate can often be attributed to incomplete reaction or precipitation. Ensure that the starting 2,5-dichloroaniline is completely dissolved in aqueous hydrochloric acid before the addition of chloral hydrate and hydroxylamine hydrochloride. The use of a saturated sodium sulfate solution is crucial as it helps in "salting out" the product, thereby increasing the isolated yield.[1]
Q3: The cyclization of 4,7-dichloro-isonitrosoacetanilide in sulfuric acid is giving me a lot of charring and a poor yield. Are there any alternatives?
A3: Yes, this is a common issue, especially with substituted anilines that have poor solubility in sulfuric acid. Using methanesulfonic acid has been shown to be a good alternative that can improve the solubility of the intermediate and lead to higher yields of the final isatin product.[2] It is also critical to control the temperature of the reaction, adding the intermediate portion-wise to the acid and keeping the temperature between 60-70°C during the addition, and then heating to 80°C for a short period to complete the reaction.[1]
Q4: How can I purify the crude 4,7-dichloro-isatin?
A4: A common and effective method for purification involves dissolving the crude product in a dilute aqueous solution of sodium hydroxide. Isatin forms a soluble salt, while many impurities do not. The solution can then be filtered to remove insoluble materials. The 4,7-dichloro-isatin is then reprecipitated by carefully acidifying the filtrate with hydrochloric acid until the solution is acidic to Congo red paper. The purified product can then be collected by filtration, washed with water, and dried.[1]
Q5: Are there any safety precautions I should be aware of during this synthesis?
A5: Yes. Concentrated sulfuric acid and methanesulfonic acid are highly corrosive and should be handled with extreme care in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The cyclization reaction is exothermic and can become vigorous if the temperature is not controlled, so careful, slow addition of the intermediate and external cooling are necessary.[1]
Experimental Protocols
Protocol 1: Synthesis of 4,7-Dichloro-1H-indole-2,3-dione (4,7-Dichloro-isatin) via Sandmeyer Synthesis
This protocol is adapted from the general Sandmeyer isatin synthesis procedure.
Step 1: Synthesis of 2-(Hydroxyimino)-N-(2,5-dichlorophenyl)acetamide (4,7-Dichloro-isonitrosoacetanilide)
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In a 2 L round-bottomed flask, dissolve chloral hydrate (0.1 mol) in 500 mL of water.
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To this solution, add crystallized sodium sulfate (250 g) and a solution of 2,5-dichloroaniline (0.1 mol) in 100 mL of water containing concentrated hydrochloric acid (0.105 mol).
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Finally, add a solution of hydroxylamine hydrochloride (0.3 mol) in 100 mL of water.
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Heat the mixture to a vigorous boil for approximately 5 minutes.
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Cool the reaction mixture in an ice bath to crystallize the product.
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Filter the precipitate, wash with cold water, and air-dry to obtain the 4,7-dichloro-isonitrosoacetanilide.
Step 2: Cyclization to 4,7-Dichloro-1H-indole-2,3-dione
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In a 500 mL flask equipped with a mechanical stirrer, warm concentrated sulfuric acid (120 mL) to 50°C.
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Slowly add the dry 4,7-dichloro-isonitrosoacetanilide (0.1 mol) from Step 1 in small portions, ensuring the temperature does not exceed 70°C. Use an ice bath for cooling as necessary.
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After the addition is complete, heat the mixture to 80°C for 10 minutes.
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Cool the reaction mixture to room temperature and pour it slowly onto 1 L of crushed ice with stirring.
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Allow the mixture to stand for 30 minutes to allow for complete precipitation.
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Filter the crude 4,7-dichloro-isatin, wash thoroughly with cold water until the washings are neutral, and air-dry.
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For further purification, follow the procedure outlined in FAQ Q4.
Data Presentation
The following tables summarize the expected impact of key reaction parameters on the yield and purity of 4,7-dichloro-isatin. This data is synthesized from general principles of isatin synthesis optimization.
Table 1: Effect of Cyclization Temperature on Yield and Purity
| Temperature (°C) | Expected Yield (%) | Observations |
| < 60 | Low | Incomplete reaction. |
| 60 - 70 | Moderate to High | Optimal temperature for addition of the intermediate. |
| > 80 | Decreasing | Increased formation of sulfonated byproducts and charring, leading to lower yield and purity.[1] |
Table 2: Effect of Cyclizing Acid on Yield
| Acid | Expected Relative Yield | Comments |
| Concentrated H₂SO₄ | Good | Standard reagent, but can lead to solubility issues and side reactions.[2] |
| Methanesulfonic Acid | Higher | Often provides better solubility for the intermediate, leading to improved yields.[2] |
| Polyphosphoric Acid | High | Can be effective for very insoluble intermediates. |
Visualizations
Caption: Experimental workflow for the synthesis and purification of 4,7-dichloro-isatin.
Caption: Troubleshooting decision tree for the synthesis of 4,7-dichloro-isatin.
References
Preventing byproduct formation in 4,7-Dichloro Isatin reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4,7-dichloro isatin. The information is designed to help prevent byproduct formation and optimize reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions performed with this compound?
A1: this compound is a versatile scaffold used in a variety of reactions, primarily focusing on modifications at the N-1 (lactam nitrogen) and C-3 (ketone) positions. The most common reactions include:
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N-Alkylation/N-Arylation: Introduction of substituents at the nitrogen atom.
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Aldol Condensation: Carbon-carbon bond formation at the C-3 position with ketones or aldehydes.
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Wittig Reaction: Conversion of the C-3 carbonyl group to an alkene.
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Synthesis of Spirooxindoles: Multicomponent reactions to generate complex spirocyclic structures.
Q2: What are the typical challenges and byproduct formations in these reactions?
A2: Each reaction type has its characteristic challenges:
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N-Alkylation: The primary side reaction is O-alkylation, where the alkylating agent reacts with the C-2 carbonyl oxygen. Another potential issue is the base-lability of the isatin core, which can lead to decomposition or unwanted side reactions, such as aldol condensation if a ketone is used as the solvent.
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Aldol Condensation: A common issue is the reversibility of the reaction, leading to a retro-aldol reaction, which can decrease the yield of the desired product. Stereoselectivity can also be a challenge.
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Wittig Reaction: The main byproduct is triphenylphosphine oxide, which must be separated from the product. A key challenge is controlling the stereoselectivity to obtain the desired E or Z alkene isomer.
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Spirooxindole Synthesis: In multicomponent reactions, the formation of undesired regioisomers or alternative cyclized products can occur, especially with N-unsubstituted isatins.
Troubleshooting Guides
N-Alkylation Reactions
Issue: Low yield of N-alkylated product and formation of an O-alkylated byproduct.
This is a common issue due to the ambident nucleophilicity of the isatin anion.
Troubleshooting Steps:
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Choice of Base and Solvent: The combination of base and solvent significantly influences the N/O selectivity.
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Recommended: Use a weaker base like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidinone (NMP). These conditions generally favor N-alkylation.[1][2]
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Avoid: Strong bases like sodium hydride (NaH) can sometimes increase the proportion of O-alkylation. Using acetone as a solvent with bases like K2CO3 can lead to a competing aldol condensation side reaction.
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Reaction Conditions:
Quantitative Data on N-Alkylation of Isatin (General Guidance):
| Alkylating Agent | Base | Solvent | Method | Yield of N-alkylated product | Reference |
| Ethyl chloroacetate | K2CO3 | DMF | Microwave | 76% | [2] |
| Benzyl chloride | K2CO3 | DMF | Microwave | 96% | [2] |
| Methyl iodide | K2CO3 | DMF | Microwave | 95% | [2] |
Experimental Protocol: Selective N-Alkylation of this compound
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To a microwave-safe vial, add this compound (1 mmol), potassium carbonate (1.3 mmol), and the desired alkyl halide (1.1 mmol).
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Add a few drops of DMF to create a slurry.
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Seal the vial and place it in a microwave reactor.
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Irradiate at a suitable power and time (e.g., 300W for 3-5 minutes, optimization may be required).
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After cooling, add ice-water to the reaction mixture.
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Collect the precipitate by filtration, wash with water, and dry to obtain the N-alkylated product.
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Purify further by recrystallization or column chromatography if necessary.
Caption: General experimental workflow for a Wittig reaction involving this compound.
References
Technical Support Center: Purifying 4,7-Dichloro-Isatin Products by Column Chromatography
This guide provides researchers, scientists, and drug development professionals with comprehensive support for the purification of 4,7-dichloro-isatin and its derivatives using column chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for the column chromatography of 4,7-dichloro-isatin?
A1: Silica gel is the most commonly used stationary phase for the purification of 4,7-dichloro-isatin and other isatin derivatives. Standard silica gel (60 Å, 230-400 mesh) is typically effective.
Q2: Which solvent systems are suitable for the elution of 4,7-dichloro-isatin?
A2: A mixture of a non-polar solvent like hexane and a moderately polar solvent like ethyl acetate is generally effective. The polarity of the eluent can be gradually increased by increasing the proportion of ethyl acetate.
Q3: Can 4,7-dichloro-isatin degrade on silica gel?
A3: While not extensively reported, isatin derivatives can be sensitive to the acidic nature of silica gel, potentially leading to degradation.[1][2] If you suspect degradation, consider using deactivated silica gel or an alternative stationary phase like alumina.[1][2]
Q4: How can I monitor the separation during column chromatography?
A4: Thin-layer chromatography (TLC) is the best method to monitor the separation. Use the same solvent system for TLC as for the column. The fractions collected from the column should be spotted on a TLC plate to identify those containing the pure product.
Q5: What is a typical Rf value for 4,7-dichloro-isatin?
A5: The ideal Rf value for the compound of interest in the chosen solvent system for column chromatography is typically between 0.2 and 0.4 to ensure good separation.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Poor Separation of Product from Impurities | Incorrect solvent system. | Optimize the solvent system using TLC. A good separation on TLC will likely translate to good separation on the column. Try a gradient elution, starting with a less polar solvent system and gradually increasing the polarity. |
| Column was not packed properly. | Ensure the silica gel is packed uniformly without any cracks or air bubbles. A poorly packed column will lead to channeling and poor separation. | |
| Overloading the column with the crude product. | As a general rule, the amount of crude product should be about 1-5% of the weight of the silica gel. Overloading will result in broad bands and poor separation. | |
| Low or No Recovery of the Product | The product is highly polar and is stuck on the column. | Increase the polarity of the eluting solvent. If the product still doesn't elute, consider using a more polar solvent like methanol in your solvent system. |
| The product may have degraded on the silica gel. | Test the stability of your compound on a small amount of silica gel before running a large-scale column. If it degrades, consider using deactivated silica, alumina, or a different purification technique.[1][2] | |
| The product is very non-polar and eluted with the solvent front. | Check the first few fractions collected. Always collect the solvent front as a separate fraction. | |
| Product Elutes as a Tailing Band | The compound is interacting too strongly with the stationary phase. | Adding a small amount of a slightly more polar solvent or a competing agent to the eluent can sometimes sharpen the bands. For acidic or basic compounds, adding a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the eluent can improve peak shape. |
| Colored Impurities Co-elute with the Product | The impurity has a similar polarity to the product. | Try a different solvent system. Sometimes changing one of the solvents (e.g., using dichloromethane instead of ethyl acetate) can alter the selectivity and improve separation. |
Quantitative Data for Column Chromatography
| Compound | Stationary Phase | Eluent System (v/v) | Reference |
| 4,7-Dichloroisatin | Silica Gel | Hexane/Ethyl Acetate (gradient) | General practice for isatin derivatives |
| N-alkylisatin derivatives | Silica Gel | Ethyl Acetate/Hexane (20:80) | [3] |
| Multi-substituted Isatin derivatives | Silica Gel | Petroleum Ether/Ethyl Acetate (10:1 to 4:1) | [4] |
| 7-bromomethylisatin derivative | Silica Gel | Hexane/Ethyl Acetate (3:1) | [4] |
Detailed Experimental Protocol for Purifying a 4,7-Dichloro-Isatin Product
This protocol is a general guideline and may need to be optimized for specific reaction mixtures.
1. Preparation of the Slurry:
-
In a beaker, add the required amount of silica gel.
-
Slowly add the initial, least polar eluent (e.g., 10% ethyl acetate in hexane) to the silica gel until a uniform slurry is formed. Stir gently with a glass rod to remove any air bubbles.
2. Packing the Column:
-
Secure a glass chromatography column vertically.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand on top of the cotton plug.
-
Pour the silica gel slurry into the column. Gently tap the column to ensure even packing and remove any air bubbles.
-
Open the stopcock to allow the solvent to drain, but do not let the silica gel run dry. The top of the silica bed should be flat.
-
Add another thin layer of sand on top of the packed silica gel.
3. Loading the Sample:
-
Dissolve the crude 4,7-dichloro-isatin product in a minimal amount of the appropriate solvent (e.g., dichloromethane or the eluent).
-
Carefully apply the sample solution to the top of the silica gel bed using a pipette.
-
Allow the sample to be absorbed into the silica gel.
4. Elution:
-
Carefully add the eluent to the column.
-
Start collecting fractions in test tubes or flasks.
-
Begin elution with the initial, less polar solvent mixture.
-
If a gradient elution is required, gradually increase the polarity of the eluent by increasing the percentage of the more polar solvent (e.g., ethyl acetate).
5. Monitoring the Separation:
-
Collect fractions of a consistent volume.
-
Spot each fraction on a TLC plate.
-
Develop the TLC plate in the appropriate solvent system.
-
Visualize the spots under a UV lamp.
-
Combine the fractions that contain the pure 4,7-dichloro-isatin product.
6. Product Recovery:
-
Combine the pure fractions in a round-bottom flask.
-
Remove the solvent using a rotary evaporator to obtain the purified 4,7-dichloro-isatin product.
Visualizations
Caption: Troubleshooting workflow for column chromatography of 4,7-dichloro-isatin.
Caption: Experimental workflow for the purification of 4,7-dichloro-isatin.
References
Technical Support Center: N-Alkylation of Substituted Isatins
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the N-alkylation of substituted isatins.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered during the N-alkylation of substituted isatins?
A1: Researchers often face several challenges, including:
-
Competing O-alkylation: The isatin anion is an ambident nucleophile, meaning alkylation can occur at the nitrogen (N-alkylation) or oxygen (O-alkylation) atom.[1]
-
Side reactions at the C3-carbonyl group: The keto-carbonyl group at the C3 position can undergo side reactions such as aldol condensation, particularly when using bases like K₂CO₃ in acetone.[2][3]
-
Epoxide formation: When using alkylating agents with acidic methylene protons (e.g., phenacyl halides, nitrobenzyl halides), competitive formation of spiro-epoxides at the C3 position can occur.[1]
-
Base lability of the isatin nucleus: The isatin ring can be sensitive to strong bases, potentially leading to decomposition or undesired side reactions.[2][3]
-
Low reactivity of substituted isatins: Electron-withdrawing groups on the isatin ring can decrease the nucleophilicity of the nitrogen atom, making alkylation more difficult. Conversely, steric hindrance from substituents at the C7 position can also reduce reactivity.[4]
-
Work-up and purification difficulties: The use of high-boiling polar aprotic solvents like DMF or NMP can complicate product isolation.[2][3] Additionally, separating the desired N-alkylated product from unreacted starting material and byproducts can be challenging.[5]
Q2: What are the key factors influencing the regioselectivity (N- vs. O-alkylation) of the reaction?
A2: The regioselectivity of isatin alkylation is primarily influenced by:
-
Nature of the counter-ion: The use of alkali metal salts as bases (e.g., K₂CO₃, NaH) generally favors N-alkylation.[1] In contrast, silver salts (e.g., Ag₂CO₃) tend to promote O-alkylation.[1]
-
Solvent polarity: The choice of solvent can influence the reaction outcome.
-
Leaving group of the alkylating agent: The nature of the leaving group can also play a role in directing the alkylation.
Q3: How do substituents on the isatin ring affect the N-alkylation reaction?
A3: Substituents on the aromatic ring of isatin can significantly impact the N-alkylation reaction:
-
Electron-withdrawing groups (EWGs): EWGs (e.g., -NO₂, -Cl) decrease the electron density on the nitrogen atom, reducing its nucleophilicity and making the N-alkylation more challenging.[6][7] However, the presence of EWGs can also increase the cytotoxic activity of the resulting N-alkylated isatin derivatives.[7][8][9]
-
Electron-donating groups (EDGs): EDGs (e.g., -OCH₃, -CH₃) increase the electron density on the nitrogen, potentially facilitating the N-alkylation reaction.
-
Steric hindrance: Substituents at the C7 position can sterically hinder the approach of the alkylating agent to the nitrogen atom, leading to reduced reactivity.[4]
Q4: What are the advantages of using microwave-assisted synthesis for the N-alkylation of isatins?
A4: Microwave-assisted synthesis offers several advantages over conventional heating methods for the N-alkylation of isatins:
-
Reduced reaction times: Microwave irradiation can dramatically decrease reaction times from hours to minutes.[2][3][10][11][12]
-
Increased yields: In many cases, microwave-assisted methods provide higher yields of the desired N-alkylated product.[2][3][10]
-
Reduced solvent usage: Microwave reactions can often be performed with minimal solvent, simplifying the work-up process.[2]
-
Minimized byproduct formation: The rapid heating associated with microwaves can help to minimize the formation of thermal decomposition products and other byproducts.[2][3]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no conversion of starting material | 1. Insufficiently strong base. 2. Low reactivity of the alkylating agent. 3. Deactivated isatin (e.g., with strong electron-withdrawing groups). 4. Steric hindrance at the N1 or C7 position. | 1. Use a stronger base such as NaH or Cs₂CO₃.[2][10][12] 2. Use a more reactive alkylating agent (e.g., iodide instead of bromide or chloride). Consider adding a catalytic amount of KI.[8][13] 3. Increase the reaction temperature or switch to microwave-assisted heating.[2][10][11] 4. For sterically hindered substrates, prolonged reaction times or more forcing conditions may be necessary. |
| Formation of O-alkylated byproduct | 1. Use of silver salts as the base. 2. Specific solvent effects. | 1. Use alkali metal bases like K₂CO₃ or NaH to favor N-alkylation.[1] 2. Screen different solvents. Polar aprotic solvents like DMF or NMP generally favor N-alkylation.[2][10][13] |
| Formation of spiro-epoxide byproduct | 1. Use of alkylating agents with an acidic α-proton (e.g., phenacyl halides). 2. Use of strong bases at low temperatures.[1] | 1. Use milder bases like K₂CO₃.[1] 2. Employing microwave irradiation can sometimes minimize epoxide formation by reducing reaction times.[2][3] 3. If the epoxide is the major product, consider changing the reaction conditions to favor its formation and then rearrange it to the desired product if applicable. |
| Decomposition of starting material or product | 1. The isatin nucleus is labile to strong bases.[2][3] 2. High reaction temperatures for extended periods. | 1. Use a milder base (e.g., K₂CO₃ instead of NaH). 2. Reduce the reaction temperature and/or time. Microwave-assisted synthesis can be beneficial here.[2][3] |
| Difficult product isolation/purification | 1. Use of high-boiling point solvents (DMF, NMP). 2. Incomplete reaction leading to a mixture of starting material and product.[5] | 1. If possible, use a lower-boiling point solvent like acetonitrile.[13] 2. Optimize the reaction to drive it to completion. 3. For purification, consider column chromatography or recrystallization from an appropriate solvent system. |
Experimental Protocols
General Protocol for Microwave-Assisted N-Alkylation of Isatin[2][10]
-
In a microwave-safe vessel, combine isatin (1.0 mmol), the alkylating agent (1.1-4.0 mmol), and a suitable base such as K₂CO₃ (1.3 mmol) or Cs₂CO₃.
-
Add a few drops of a high-boiling polar aprotic solvent like DMF or NMP to create a slurry.
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a specified power and temperature (e.g., 300 W, 70 °C) for a short duration (typically 5-15 minutes).[10]
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure N-alkylated isatin.
Conventional Heating Protocol for N-Alkylation of Isatin[8]
-
Dissolve the substituted isatin (1.0 equiv) in anhydrous DMF at 0 °C.
-
Add K₂CO₃ (1.5 equiv) and stir the suspension for 1 hour.
-
Add the alkylating agent (1.0 equiv) and a catalytic amount of KI (0.1 equiv).
-
Stir the reaction mixture at 80 °C for 24-72 hours, monitoring the progress by TLC.
-
After completion, pour the mixture into water and adjust the pH to 3-4 with dilute HCl.
-
Filter the resulting precipitate, wash with water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent like methanol.
Data Presentation
Table 1: Comparison of Conventional and Microwave-Assisted N-Alkylation of Isatin with Methyl Iodide and Ethyl Iodide [10]
| Entry | Alkyl Halide | Method | Reaction Time | Yield (%) |
| 1 | CH₃I | Conventional | 1.5 - 2 h | ~70-80 |
| 2 | CH₃I | Microwave | 15 min | ~70-80 |
| 3 | C₂H₅I | Conventional | 1.5 - 2 h | ~70-80 |
| 4 | C₂H₅I | Microwave | 15 min | ~70-80 |
Table 2: Effect of Base and Solvent on Microwave-Assisted N-Alkylation of Isatin with Ethyl Chloroacetate [2]
| Base | Solvent | Reaction Time (min) | Power (W) | Yield (%) |
| K₂CO₃ | DMF | 3 | 200 | 76 |
| Cs₂CO₃ | DMF | 3 | 200 | 93 |
| K₂CO₃ | NMP | 3 | 200 | 75 |
Visualizations
References
- 1. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 2. Simple and Efficient Microwave Assisted N-Alkylation of Isatin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Alkylation of isatins with trichloroacetimidates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. corescholar.libraries.wright.edu [corescholar.libraries.wright.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Molecular docking and synthesis of N-alkyl-isatin-3-imino aromatic amine derivatives and their antileishmanial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ijoer.com [ijoer.com]
- 11. Simple and efficient microwave assisted N-alkylation of isatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 4,7-Dichloro Isatin
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the synthesis of 4,7-dichloro isatin. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data presented in a structured format to address challenges encountered during laboratory-scale synthesis and scale-up.
Troubleshooting and FAQs
This section addresses common issues that may arise during the synthesis of this compound, presented in a question-and-answer format.
Q1: My yield of the intermediate, N-(2,5-dichlorophenyl)-2-(hydroxyimino)acetamide, is low. What are the possible causes and solutions?
A1: Low yields of the intermediate can stem from several factors:
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Incomplete reaction: Ensure that the reaction mixture is stirred vigorously and heated to the recommended temperature (around 55 °C) for a sufficient duration (at least 6 hours) to drive the reaction to completion.
-
Suboptimal pH: The initial reaction is conducted under acidic conditions. Verify that the hydrochloric acid has been added in the correct proportion.
-
Reagent quality: Use high-purity 2,5-dichloroaniline, chloral hydrate, and hydroxylamine hydrochloride. Impurities in the starting materials can lead to side reactions and lower yields.
-
Precipitation issues: The intermediate should precipitate upon cooling. If precipitation is incomplete, try cooling the mixture in an ice bath for a longer period.
Q2: During the cyclization step with concentrated sulfuric acid, the reaction mixture turns very dark, and the final product yield is poor. What is happening and how can I prevent it?
A2: The intense color change and low yield suggest decomposition of the intermediate or the product in the strong acid at elevated temperatures. Here are some troubleshooting steps:
-
Temperature control: The addition of the intermediate to sulfuric acid is exothermic. It is crucial to add the intermediate in small portions while maintaining the temperature between 60-70°C.[1] A runaway reaction can occur if the addition is too fast, leading to charring and decomposition. For larger scale reactions, this is a critical safety consideration.
-
Localized overheating: Ensure efficient stirring to dissipate heat and prevent hotspots. Inadequate mixing can lead to localized areas of high temperature, causing decomposition.
-
Reaction time at high temperature: After the addition is complete, the reaction mixture is typically heated to around 80°C to ensure complete cyclization. However, prolonged heating at this temperature can lead to degradation. Adhere to the recommended reaction time of about 10 minutes.
-
Purity of the intermediate: Impurities in the N-(2,5-dichlorophenyl)-2-(hydroxyimino)acetamide can also contribute to side reactions and decomposition in the strong acid. Ensure the intermediate is thoroughly washed and dried before proceeding to the cyclization step.
Q3: I am having difficulty with the purification of the final this compound product. What are the recommended methods for obtaining high-purity material?
A3: The crude product can be purified by recrystallization.
-
Solvent selection: Methanol is a suitable solvent for the recrystallization of this compound. Other polar organic solvents can also be explored.
-
Decolorization: If the product is highly colored, activated carbon can be used to decolorize the solution during recrystallization. Add a small amount of activated carbon to the hot solution, stir for a few minutes, and then filter the hot solution to remove the carbon before allowing it to cool and crystallize.
-
Washing: After filtration, wash the crystals with a small amount of cold solvent to remove any remaining impurities.
Q4: When scaling up the synthesis, I am concerned about the safe handling of the large volume of concentrated sulfuric acid and the quenching process. What are the best practices?
A4: Scaling up reactions involving large quantities of strong acids requires careful planning and execution:
-
Controlled addition: For the cyclization step, consider a semi-batch process where the intermediate is added at a controlled rate to the sulfuric acid to manage the exotherm.
-
Quenching: Quenching by adding the reaction mixture to ice is standard, but on a large scale, this can be hazardous. A safer alternative is to reverse the addition, i.e., slowly and carefully add the reaction mixture to a well-stirred, cooled vessel containing a large amount of crushed ice and water. This should be done in a well-ventilated area and with appropriate personal protective equipment (PPE).
-
Neutralization: The resulting acidic solution will require neutralization before disposal. This should be done cautiously by slowly adding a base (e.g., sodium carbonate or sodium hydroxide solution) with cooling and stirring.
Data Presentation
The following tables summarize key quantitative data for the synthesis of this compound.
Table 1: Lab-Scale Synthesis Parameters and Typical Yields
| Parameter | Value | Notes |
| Starting Material | 2,5-Dichloroaniline | |
| Key Reagents | Chloral hydrate, Hydroxylamine hydrochloride, Conc. H₂SO₄ | |
| Reaction Temperature (Intermediate) | 55 °C | Formation of N-(2,5-dichlorophenyl)-2-(hydroxyimino)acetamide |
| Reaction Time (Intermediate) | 6 hours | |
| Reaction Temperature (Cyclization) | 60-70 °C (addition), 80 °C (completion) | |
| Reaction Time (Cyclization) | ~10 minutes at 80 °C | |
| Typical Lab-Scale Yield | 75-85% | Based on 2,5-dichloroaniline |
| Melting Point | 250-252 °C |
Table 2: Key Considerations for Scale-Up
| Parameter | Lab-Scale | Scale-Up Considerations |
| Heat Transfer | High surface area to volume ratio, efficient heat dissipation. | Lower surface area to volume ratio, risk of runaway reaction. Requires jacketed reactors and careful control of addition rates. |
| Mixing | Efficient mixing with standard magnetic or overhead stirrers. | Potential for inadequate mixing, leading to hotspots and lower yields. Requires appropriately sized and designed agitators. |
| Reagent Addition | Manual addition in portions. | Automated or semi-automated addition at a controlled rate to manage exotherms. |
| Quenching | Pouring reaction mixture onto ice. | Reverse addition (adding reaction mixture to ice/water) in a controlled manner is safer. |
| Filtration | Büchner funnel with vacuum. | Larger filtration equipment such as a Nutsche filter or centrifuge may be required. |
| Drying | Air drying or vacuum oven. | Industrial dryers (e.g., tray dryer, rotary dryer) are necessary for large quantities. |
Experimental Protocols
Lab-Scale Synthesis of this compound
This protocol is based on the Sandmeyer isatin synthesis.
Step 1: Synthesis of N-(2,5-dichlorophenyl)-2-(hydroxyimino)acetamide
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In a round-bottom flask, combine 2,5-dichloroaniline (e.g., 1.02 g, 7.84 mmol), anhydrous sodium sulfate (e.g., 8.94 g, 62.71 mmol), hydroxylamine hydrochloride (e.g., 2.24 g, 31.35 mmol), and 1M hydrochloric acid (e.g., 8.0 mL) in water (e.g., 60 mL).
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To this mixture, add chloral hydrate (e.g., 1.58 g, 9.41 mmol) at room temperature.
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Warm the resulting mixture to 55 °C and stir for 6 hours.
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Cool the mixture to room temperature. A solid precipitate will form.
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Collect the precipitate by filtration, wash with water, and dry under vacuum to yield the hydroxyliminoacetanilide intermediate.
Step 2: Synthesis of this compound
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Preheat concentrated sulfuric acid (e.g., 5.0 mL) to 55 °C in a separate flask.
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Add the dried hydroxyliminoacetanilide intermediate from Step 1 in small portions to the sulfuric acid, ensuring the temperature does not exceed 58 °C during the addition.
-
After the addition is complete, heat the dark-colored mixture to 80 °C for 10 minutes.
-
Cool the mixture to room temperature.
-
Carefully pour the reaction mixture into crushed ice with swirling.
-
Allow the mixture to stand for 30 minutes.
-
Collect the resulting precipitate of this compound by filtration, wash thoroughly with water, and dry.
-
The crude product can be recrystallized from methanol to yield orange flakes.
Considerations for Scaling Up the Synthesis
When scaling up the synthesis of this compound, the following points are critical for safety, efficiency, and product quality:
-
Heat Management: The cyclization step is highly exothermic. The rate of addition of the intermediate to the sulfuric acid must be carefully controlled to prevent a thermal runaway. The use of a jacketed reactor with a reliable cooling system is essential.[2][3]
-
Mixing: Efficient agitation is crucial to ensure uniform temperature distribution and prevent localized overheating. The type and speed of the agitator should be appropriate for the reactor size and the viscosity of the reaction mixture.
-
Quenching: For large-scale operations, the quenched mixture should be transferred to a vessel equipped with an efficient cooling system and a means for controlled neutralization.
-
Material Transfer: Handling large quantities of corrosive and hazardous materials requires appropriate pumps and transfer lines.
-
Process Safety Analysis: A thorough process safety analysis, including a Hazard and Operability (HAZOP) study, should be conducted before attempting a large-scale synthesis.
Visualizations
The following diagrams illustrate the experimental workflow and the chemical pathway for the synthesis of this compound.
Caption: Experimental workflow for the synthesis of this compound.
Caption: Sandmeyer synthesis pathway for this compound.
References
Technical Support Center: Purification of 4,7-Dichloro Isatin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful removal of starting material from 4,7-dichloro isatin products.
Troubleshooting Guide: Removal of Starting Material
Contamination of the final this compound product with the starting material, 2,5-dichloroaniline, is a common issue in its synthesis. This guide provides a structured approach to identify and resolve this problem.
| Issue | Potential Cause | Recommended Solution |
| Persistent presence of 2,5-dichloroaniline in the final product (confirmed by TLC/NMR). | Incomplete reaction. | Ensure the reaction goes to completion by monitoring with Thin Layer Chromatography (TLC). If the starting material spot persists, consider extending the reaction time or slightly increasing the temperature. |
| Inefficient removal of unreacted starting material during workup. | The acidic workup should protonate the aniline, making it water-soluble. Ensure the pH is sufficiently acidic (pH 1-2) during the aqueous wash to effectively remove the 2,5-dichloroaniline hydrochloride salt. | |
| Co-precipitation of starting material with the product. | The rapid precipitation of this compound upon pouring the reaction mixture into ice water can trap impurities. A slower, more controlled precipitation may reduce this. | |
| Product appears as an oil or fails to crystallize properly. | High concentration of impurities, particularly the starting material. | Purify the crude product using column chromatography before attempting recrystallization. |
| Presence of other reaction byproducts. | Characterize the impurities using techniques like LC-MS or NMR to devise a targeted purification strategy. | |
| Low yield after purification. | Product loss during recrystallization. | Optimize the recrystallization solvent and volume. Use the minimum amount of hot solvent necessary to dissolve the product to maximize recovery upon cooling. |
| Product loss during column chromatography. | Ensure proper column packing and choice of eluent to achieve good separation without excessive band broadening. |
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for the synthesis of this compound, and what are its properties?
The most common starting material is 2,5-dichloroaniline. It is a solid at room temperature with a melting point of 47-50°C. It is soluble in organic solvents like ethanol, ether, and dichloromethane but is insoluble in water[1][2][3][4][5][6].
Q2: How can I monitor the progress of the reaction to ensure all the 2,5-dichloroaniline has been consumed?
Thin Layer Chromatography (TLC) is an effective technique. A recommended TLC system is a mixture of hexane and ethyl acetate. Since this compound is more polar than 2,5-dichloroaniline, it will have a lower Rf value.
Q3: What are some common side products in the Sandmeyer synthesis of isatins?
The Sandmeyer synthesis for isatins can sometimes lead to the formation of byproducts. While specific side products for the this compound synthesis are not extensively documented, general side products from Sandmeyer reactions can include biaryl compounds and products from reaction with the solvent[4][7]. In the context of isatin synthesis, incomplete cyclization can leave the isonitrosoacetanilide intermediate.
Q4: My this compound product is contaminated with the starting material. What is the first purification step I should try?
A thorough wash with a dilute acid solution (e.g., 1M HCl) should be the first step. The basic 2,5-dichloroaniline will form a water-soluble hydrochloride salt and be removed in the aqueous phase, while the less basic this compound remains in the organic phase or as a solid.
Q5: Recrystallization is not effectively removing the starting material. What should I do?
If recrystallization alone is insufficient, column chromatography is the recommended next step. The significant polarity difference between 2,5-dichloroaniline and this compound allows for effective separation on silica gel.
Experimental Protocols
Protocol 1: Thin Layer Chromatography (TLC) for Purity Assessment
Objective: To monitor the reaction progress and assess the purity of the this compound product.
Materials:
-
TLC plates (silica gel 60 F254)
-
Developing chamber
-
Mobile Phase: Hexane/Ethyl Acetate (e.g., 7:3 v/v)
-
UV lamp (254 nm)
Procedure:
-
Dissolve a small amount of the crude reaction mixture and the 2,5-dichloroaniline starting material in a suitable solvent (e.g., ethyl acetate).
-
Spot the solutions onto the baseline of a TLC plate.
-
Place the plate in a developing chamber containing the mobile phase.
-
Allow the solvent front to travel up the plate.
-
Remove the plate, mark the solvent front, and let it dry.
-
Visualize the spots under a UV lamp. The this compound product should appear as a lower Rf spot compared to the 2,5-dichloroaniline.
Protocol 2: Recrystallization of this compound
Objective: To purify the crude this compound by removing soluble impurities.
Materials:
-
Crude this compound
-
Methanol (or ethanol/acetic acid)
-
Erlenmeyer flask
-
Heating source (hot plate)
-
Buchner funnel and filter paper
-
Ice bath
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of methanol and heat the mixture to boiling while stirring.
-
Continue adding small portions of hot methanol until the solid is completely dissolved.
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold methanol.
-
Dry the purified crystals. The melting point of pure this compound is reported to be 250-252°C.
Protocol 3: Column Chromatography for Purification
Objective: To separate this compound from 2,5-dichloroaniline and other impurities.
Materials:
-
Silica gel (for column chromatography)
-
Chromatography column
-
Eluent: A gradient of hexane and ethyl acetate (e.g., starting with 9:1 and gradually increasing the polarity to 7:3).
-
Collection tubes
Procedure:
-
Prepare a slurry of silica gel in hexane and pack the chromatography column.
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel.
-
Load the dried silica with the adsorbed sample onto the top of the column.
-
Begin eluting the column with the hexane/ethyl acetate mixture, starting with a low polarity.
-
The less polar 2,5-dichloroaniline will elute first.
-
Gradually increase the polarity of the eluent to elute the more polar this compound.
-
Collect fractions and analyze them by TLC to identify the fractions containing the pure product.
-
Combine the pure fractions and evaporate the solvent to obtain the purified this compound.
Workflow for Troubleshooting Starting Material Removal
References
- 1. rsc.org [rsc.org]
- 2. rsc.org [rsc.org]
- 3. 2,5-Dichloroaniline(95-82-9) 13C NMR [m.chemicalbook.com]
- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 5. 2,5-Dichloroaniline | C6H5Cl2N | CID 7262 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2,5-Dichloroaniline - Wikipedia [en.wikipedia.org]
- 7. lscollege.ac.in [lscollege.ac.in]
Stability issues of 4,7-Dichloro Isatin under acidic/basic conditions
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 4,7-Dichloro Isatin (4,7-dichloro-1H-indole-2,3-dione) under various experimental conditions. The information is targeted towards researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: Is this compound expected to be stable in aqueous solutions?
A1: Based on the general chemistry of the isatin scaffold, this compound is susceptible to hydrolysis in aqueous solutions. The stability is highly pH-dependent. Generally, isatins are more stable under acidic conditions (pH < 3) and significantly less stable in neutral to basic conditions (pH > 6), where the lactam ring can undergo hydrolytic cleavage.
Q2: What is the primary degradation product of this compound under basic or neutral aqueous conditions?
A2: The primary degradation product is expected to be 4,7-dichloro-2-aminobenzoylformic acid (isatinic acid derivative) via hydrolytic ring-opening of the γ-lactam bond. This reaction is typically catalyzed by hydroxide ions.
Q3: My solution of this compound changed color. Does this indicate degradation?
A3: A color change can be an indicator of degradation. The degradation product, 4,7-dichloro-2-aminobenzoylformic acid, may have a different chromophore and thus a different color in solution compared to the parent compound. However, color changes can also be due to other factors such as changes in pH or interactions with other components in the solution. It is crucial to confirm degradation using an analytical technique like HPLC or LC-MS.
Q4: How can I minimize the degradation of this compound during my experiments?
A4: To minimize degradation, it is recommended to:
-
Prepare solutions fresh whenever possible.
-
If storage is necessary, store solutions at low temperatures (e.g., 2-8 °C) and protected from light.
-
For longer-term storage, consider storing the compound as a solid or as a stock solution in a suitable anhydrous organic solvent (e.g., DMSO, DMF) at -20 °C or below.
-
Maintain a low pH (ideally below 3) if compatible with your experimental setup.
Q5: Are there specific analytical methods to monitor the stability of this compound?
A5: Yes, reverse-phase High-Performance Liquid Chromatography (HPLC) with UV detection is a common method for monitoring the stability of isatin derivatives.[1][2][3][4][5] A stability-indicating method should be able to separate the intact this compound from its degradation products. Liquid Chromatography-Mass Spectrometry (LC-MS) is also highly effective for identifying and quantifying both the parent compound and its degradants.[6][7]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Loss of starting material and appearance of a more polar peak in HPLC analysis. | Hydrolysis of the lactam ring. | Confirm the identity of the new peak by LC-MS. The expected mass would correspond to 4,7-dichloro-2-aminobenzoylformic acid. To prevent this, lower the pH of the solution if possible, reduce the temperature, and use freshly prepared solutions. |
| Inconsistent results in biological assays. | Degradation of this compound in the assay buffer. | Check the pH of your assay buffer. If it is neutral or basic, the compound may be degrading over the course of the experiment. Perform a time-course stability study of the compound in the assay buffer using HPLC to quantify its concentration over time. Consider adding the compound to the assay at the last possible moment. |
| Precipitate forms in an aqueous solution over time. | This could be due to the degradation product having lower solubility than the parent compound, or due to pH changes affecting solubility. | Analyze the precipitate and the supernatant separately by HPLC to determine their composition. Adjusting the pH or adding a co-solvent may help to maintain the solubility of all components. |
Quantitative Data on Isatin Stability (General)
| pH Condition | Predominant Species | Relative Stability |
| < 3 | Isatin (ring-closed) | High |
| 3 - 6 | Mixture of Isatin and Isatinate | Moderate to Low |
| > 6 | Isatinate (ring-opened) | Very Low |
Experimental Protocols
Protocol: Forced Degradation Study of this compound
This protocol outlines a forced degradation study to identify the degradation pathways of this compound and to develop a stability-indicating analytical method.[8][9][10][11][12]
1. Preparation of Stock Solution:
-
Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol).
2. Stress Conditions:
-
Acid Hydrolysis:
-
Dilute the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL.
-
Incubate at 60 °C for 2, 4, 8, and 24 hours.
-
At each time point, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
Dilute the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL.
-
Incubate at room temperature (25 °C) for 30 minutes, 1, 2, and 4 hours.
-
At each time point, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
Dilute the stock solution with 3% hydrogen peroxide to a final concentration of 100 µg/mL.
-
Incubate at room temperature (25 °C) for 2, 4, 8, and 24 hours.
-
At each time point, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Store the solid compound at 80 °C for 24 hours.
-
Dissolve the heat-stressed solid in the mobile phase to a final concentration of 100 µg/mL for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose a 100 µg/mL solution of the compound (in a transparent container) to UV light (254 nm) and fluorescent light for 24 hours.
-
Analyze the solution by HPLC.
-
3. Analytical Method (Example):
-
System: HPLC with UV detector
-
Column: C18 (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: Acetonitrile and water (with 0.1% formic acid), gradient or isocratic elution.[1]
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
4. Data Analysis:
-
Compare the chromatograms of the stressed samples with that of an unstressed control sample.
-
Calculate the percentage degradation of this compound.
-
Identify the retention times of the degradation products.
-
For structural elucidation of major degradation products, LC-MS analysis is recommended.
Visualizations
Caption: Expected hydrolytic degradation pathway of this compound.
Caption: Workflow for a forced degradation study of this compound.
References
- 1. Separation of Isatin on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. rjptonline.org [rjptonline.org]
- 6. Unraveling the Dynamics of Host–Microbiota Indole Metabolism: An Investigation of Indole, Indolin-2-one, Isatin, and 3-Hydroxyindolin-2-one - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determination of indican, isatin, indirubin and indigotin in Isatis indigotica by liquid chromatography/electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. rjptonline.org [rjptonline.org]
Characterization of unexpected products in 4,7-Dichloro Isatin reactions
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with 4,7-dichloro isatin. It focuses on the characterization of unexpected products and offers solutions to common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: Why is my N-alkylation of this compound slow or incomplete?
A1: Several factors can contribute to sluggish N-alkylation reactions with this substrate. The chlorine atom at the C7 position exerts significant steric hindrance, which can impede the approach of the alkylating agent to the nitrogen atom.[1] Additionally, the two electron-withdrawing chlorine atoms increase the acidity of the N-H proton, but may also stabilize the resulting isatin anion, potentially reducing its nucleophilicity compared to unsubstituted isatin. Ensure your base is strong enough to fully deprotonate the isatin (e.g., NaH, K₂CO₃, Cs₂CO₃) and that the reaction is run in an appropriate polar aprotic solvent like DMF or DMSO to facilitate the reaction.[2] Extending the reaction time or moderately increasing the temperature may be necessary.
Q2: I observe a new, highly polar spot on my TLC plate after a base-catalyzed reaction. What could it be?
A2: A common unexpected product in base-catalyzed reactions of isatins, particularly those with electron-withdrawing groups, is the ring-opened product. The amide bond in the five-membered ring is susceptible to nucleophilic attack (e.g., by hydroxide or alkoxide ions), leading to the formation of a 2-amino-3,6-dichlorophenylglyoxylic acid derivative. This product is significantly more polar than the starting isatin due to the presence of both a carboxylic acid (or ester) and an aniline-like functional group.
Q3: In a condensation reaction with a ketone at the C3 position, my product yield is low and the NMR is complex. What are the likely side products?
A3: The most common side product in an aldol-type condensation is the initial 3-hydroxy-2-oxindole adduct, which forms before the final dehydration step to the desired α,β-unsaturated ketone. If the dehydration is incomplete, you will have a mixture of the aldol addition product and the final condensed product. The 3-hydroxy adduct is more polar and will have characteristic alcohol (-OH) and aliphatic C-H signals in its NMR spectrum, distinct from the alkene C-H signal of the desired product.
Troubleshooting Guide: Unexpected Products
Issue 1: Low Yield and Oily Product in N-Alkylation
-
Symptom: After workup of an N-alkylation reaction (e.g., with an alkyl halide and K₂CO₃ in DMF), the crude product is a persistent oil or gum, and the yield of the desired solid product is low.
-
Possible Cause 1: Residual Solvent: High-boiling solvents like DMF or DMSO can be difficult to remove completely and can result in an oily product.
-
Troubleshooting 1:
-
Wash thoroughly: During aqueous workup, wash the organic layer multiple times with water and brine to remove residual DMF.
-
Azeotropic removal: Add a solvent like toluene to the crude product and evaporate under reduced pressure. Repeat this process 2-3 times to azeotropically remove residual high-boiling solvents.
-
High vacuum: Place the oily product under high vacuum for several hours.
-
-
Possible Cause 2: Dimerization (with dihaloalkanes): If using a dihaloalkane (e.g., 1,6-dichlorohexane) as the alkylating agent, a common side product is the 1,ω-bis(4,7-dichloroindolinyl-2,3-dione)alkane, or "isatin homodimer," where two isatin molecules are linked by the alkyl chain.[1]
-
Troubleshooting 2:
-
Adjust stoichiometry: Use a larger excess of the dihaloalkane linker to favor mono-alkylation.
-
Purification: These dimers are typically less soluble and have a higher molecular weight, often allowing for separation by column chromatography or recrystallization.
-
-
Possible Cause 3: Incomplete Reaction: As noted in the FAQs, steric hindrance from the C7-chloro group can slow the reaction.
-
Troubleshooting 3:
-
Monitor reaction: Use TLC to monitor the reaction until the starting material is consumed.
-
Optimize conditions: Consider using a more reactive alkylating agent (e.g., an alkyl iodide or triflate), a stronger base (Cs₂CO₃ is often more effective than K₂CO₃), or a higher temperature.
-
Issue 2: Identification of Byproducts in C3-Condensation Reactions
-
Symptom: After performing a base-catalyzed aldol condensation (e.g., with acetone), you observe two major products by TLC and NMR instead of one.
-
Possible Cause: Incomplete Dehydration: The reaction may have produced a mixture of the intermediate 3-hydroxy-3-(acetonyl)-4,7-dichloroindolin-2-one and the final dehydrated product, 3-(2-oxopropylidene)-4,7-dichloroindolin-2-one.
-
Troubleshooting:
-
Promote dehydration: After the initial condensation, add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid) and heat the reaction mixture to encourage elimination of water.
-
Purification: The 3-hydroxy intermediate is significantly more polar than the dehydrated product. They can typically be separated using silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes.
-
Data Presentation: Product Characterization
The table below summarizes key characteristics to help differentiate desired products from common unexpected byproducts.
| Compound Type | Expected Polarity (TLC) | Key ¹H NMR Signals (ppm) | Key ¹³C NMR Signals (ppm) |
| This compound (Starting Material) | Moderate | ~11.0 (s, 1H, N-H), 7.0-7.5 (d, 2H, Ar-H) | ~183 (C=O), ~158 (C=O), 118-145 (Ar-C) |
| N-Alkyl-4,7-DCI (Desired Product) | Low to Moderate | 7.0-7.5 (d, 2H, Ar-H), signals for alkyl group (e.g., ~4.9 for N-CH₂-Ph) | ~183 (C=O), ~158 (C=O), 118-145 (Ar-C), signals for alkyl group |
| C3-Condensation Product (Desired Product) | Low to Moderate | ~10.0 (s, 1H, N-H), 7.0-7.8 (m, Ar-H and C=CH), ~2.5 (s, 3H, CH₃) | ~195 (ketone C=O), ~168 (amide C=O), 120-150 (Ar-C and C=C) |
| 3-Hydroxy Adduct (Unexpected Product) | High | ~9.5 (s, 1H, N-H), ~6.0 (s, 1H, O-H), 6.8-7.4 (d, 2H, Ar-H), ~3.0 (d, 2H, CH₂), ~2.2 (s, 3H, CH₃) | ~208 (ketone C=O), ~178 (amide C=O), ~75 (quaternary C-OH), 118-145 (Ar-C) |
| Ring-Opened Product (Unexpected Product) | Very High (streaking) | ~8.5 (br s, 1H, COOH), 6.5-7.0 (m, Ar-H), ~5.0 (br s, 2H, NH₂) | ~190 (ketone C=O), ~168 (acid C=O), 115-150 (Ar-C) |
Experimental Protocols
Protocol 1: N-Benzylation of this compound
-
Setup: To a dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous DMF.
-
Reagent Addition: Stir the suspension at room temperature for 15 minutes. Add benzyl bromide (1.2 eq) dropwise via syringe.
-
Reaction: Heat the reaction mixture to 60 °C and stir. Monitor the reaction progress by TLC (e.g., 30% ethyl acetate in hexanes), checking for the consumption of the starting material. The reaction may require 12-24 hours.
-
Workup: Cool the mixture to room temperature and pour it into ice-water. A precipitate should form. If an oil forms, stir vigorously to induce solidification.
-
Isolation: Collect the solid by vacuum filtration and wash thoroughly with water, followed by a small amount of cold hexanes to remove non-polar impurities.
-
Purification: The crude product can be purified by recrystallization from ethanol or by silica gel chromatography if significant impurities are present.
-
Troubleshooting Note: If the product remains oily, follow the procedures in Troubleshooting Issue 1 to remove residual DMF.
-
Protocol 2: Aldol Condensation of this compound with Acetone
-
Setup: Dissolve this compound (1.0 eq) in acetone. The amount of acetone should be sufficient to dissolve the isatin while also serving as the reagent.
-
Reagent Addition: Slowly add a 10% aqueous solution of sodium hydroxide (0.2 eq) dropwise to the stirring solution at room temperature. A color change and the formation of a precipitate are typically observed.
-
Reaction: Allow the mixture to stir at room temperature for 2-4 hours. Monitor the reaction by TLC for the formation of the 3-hydroxy adduct (polar spot) and its subsequent conversion to the less polar dehydrated product.
-
Dehydration & Workup: To drive the reaction to completion, carefully acidify the mixture with 1M HCl to pH ~2. This will neutralize the base and promote dehydration. Stir for an additional 30 minutes.
-
Isolation: Reduce the volume of acetone under reduced pressure. Add water to precipitate the product fully. Collect the solid by vacuum filtration and wash with copious amounts of water until the filtrate is neutral.
-
Purification: The crude solid can be purified by recrystallization from an appropriate solvent like ethanol or isopropanol.
-
Troubleshooting Note: If a mixture of the hydroxy-adduct and the desired product is obtained, either resubmit the crude mixture to acidic conditions with heating or separate the components by column chromatography as described in Troubleshooting Issue 2 .
-
Visualizations: Diagrams and Workflows
Caption: General experimental workflow for reactions with this compound.
Caption: Troubleshooting decision tree for an unexpected experimental result.
Caption: Base-catalyzed hydrolysis of this compound (a potential side reaction). Note: A placeholder is used for the product image as it cannot be generated dynamically.
References
Technical Support Center: 4,7-Dichloro-Isatin in Chemical Reactions
Welcome to the Technical Support Center for 4,7-Dichloro-Isatin. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of 4,7-Dichloro-Isatin in chemical reactions, with a focus on overcoming solubility challenges.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of 4,7-Dichloro-Isatin?
4,7-Dichloro-Isatin is a substituted isatin derivative and, like many isatins, exhibits limited solubility in many common organic solvents. It is generally considered poorly soluble in non-polar solvents and has limited solubility in some polar solvents. Its solubility is significantly influenced by the solvent's polarity, temperature, and the potential for hydrogen bonding.
Q2: Which solvents are recommended for dissolving 4,7-Dichloro-Isatin for reactions?
Based on experimental evidence and analogous compounds, polar aprotic solvents are the most effective for dissolving 4,7-Dichloro-Isatin. Recommended solvents include:
-
Dimethylformamide (DMF)
-
Dimethyl sulfoxide (DMSO)
-
Methanol [1]
These solvents are particularly useful for reactions such as N-alkylation.[2]
Q3: I am still having trouble dissolving 4,7-Dichloro-Isatin. What can I do?
If you are encountering difficulties in dissolving 4,7-Dichloro-Isatin, consider the following troubleshooting steps:
-
Increase the temperature: Gently heating the solvent can significantly improve the solubility of 4,7-Dichloro-Isatin. However, be mindful of the thermal stability of your reactants and the boiling point of the solvent.
-
Use a co-solvent system: Adding a small amount of a highly polar co-solvent, such as DMF or DMSO, to a less effective solvent can enhance solubility.
-
Sonication: Applying ultrasonic waves can help to break down crystal lattices and improve the rate of dissolution.
-
Ensure high purity of the solvent: Impurities in the solvent can sometimes hinder the dissolution of the compound.
Troubleshooting Guide: Solubility Issues in Reactions
This guide addresses specific problems you might encounter when trying to increase the solubility of 4,7-Dichloro-Isatin for chemical synthesis.
Issue 1: Low Solubility in Protic Solvents (e.g., Methanol, Ethanol)
While 4,7-Dichloro-Isatin is reported to be soluble in methanol, you may find its solubility limited for achieving desired reaction concentrations.
Solutions:
-
Heating: Gently warm the methanolic solution to increase solubility.
-
Co-solvent Addition: Add a small percentage of DMF or DMSO to the methanol. This can disrupt the crystal lattice energy more effectively.
Issue 2: Compound Crashes Out of Solution Upon Addition of Reagents
This can occur if the added reagent changes the overall polarity of the solvent system, reducing the solubility of 4,7-Dichloro-Isatin.
Solutions:
-
Slow Reagent Addition: Add the reagent dropwise while vigorously stirring to maintain a homogeneous solution.
-
Pre-dissolve Reagents: If possible, dissolve the incoming reagent in a small amount of the same reaction solvent before adding it to the isatin solution.
-
Increase Solvent Volume: A more dilute reaction mixture may prevent precipitation.
Experimental Protocols
Below are detailed methodologies for common reactions involving 4,7-Dichloro-Isatin, with a focus on the dissolution process.
Protocol 1: General N-Alkylation of 4,7-Dichloro-Isatin
This protocol is adapted from established procedures for isatin N-alkylation.[2][3]
Materials:
-
4,7-Dichloro-Isatin
-
Anhydrous Dimethylformamide (DMF)
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Alkyl halide (e.g., methyl iodide, ethyl bromide)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
Dissolution: To a dry round-bottom flask under an inert atmosphere, add 4,7-Dichloro-Isatin (1.0 eq). Add anhydrous DMF to achieve a concentration that allows for full dissolution upon stirring. Gentle warming may be applied if necessary.
-
Base Addition: Add anhydrous potassium carbonate (1.5 - 2.0 eq) to the solution. Stir the suspension at room temperature for 30-60 minutes. The formation of the isatin anion may be observed by a color change.
-
Alkylation: Slowly add the alkyl halide (1.1 - 1.5 eq) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature or with gentle heating (e.g., 50-60 °C) and monitor its progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, pour the mixture into cold water and extract with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Suzuki-Miyaura Cross-Coupling of 4,7-Dichloro-N-methylisatin
This protocol is based on a reported regioselective Suzuki-Miyaura reaction.[1]
Materials:
-
4,7-Dichloro-N-methylisatin
-
Arylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane and Water (solvent system)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert atmosphere setup
Procedure:
-
Catalyst and Reagent Setup: To a round-bottom flask under an inert atmosphere, add 4,7-Dichloro-N-methylisatin (1.0 eq), the arylboronic acid (1.2 eq), palladium(II) acetate (0.05 eq), triphenylphosphine (0.1 eq), and potassium carbonate (2.0 eq).
-
Solvent Addition and Dissolution: Add a mixture of 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio). The volume should be sufficient to dissolve the starting materials upon heating.
-
Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and stir vigorously. Monitor the reaction progress by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and dilute with water. Extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the residue by flash column chromatography.
Data Summary
While specific quantitative solubility data for 4,7-Dichloro-Isatin is not widely available in the literature, the following table provides a qualitative summary of suitable solvents based on the solubility of isatin and its derivatives.[4][5]
| Solvent | Type | Expected Solubility of 4,7-Dichloro-Isatin |
| Dimethylformamide (DMF) | Polar Aprotic | High |
| Dimethyl sulfoxide (DMSO) | Polar Aprotic | High |
| Methanol | Polar Protic | Moderate |
| Acetone | Polar Aprotic | Moderate |
| Acetonitrile | Polar Aprotic | Moderate |
| Ethyl Acetate | Moderately Polar | Low to Moderate |
| Toluene | Non-polar | Low |
| Water | Polar Protic | Very Low |
Visual Guides
Workflow for Overcoming Solubility Issues
Caption: A step-by-step workflow for troubleshooting the dissolution of 4,7-Dichloro-Isatin.
Decision Tree for Solvent Selection in N-Alkylation
Caption: A decision-making diagram for selecting an appropriate solvent system for the N-alkylation of 4,7-Dichloro-Isatin.
References
- 1. Regioselective Suzuki–Miyaura reactions of 4,7-dichloro-N-methylisatin. Synthesis, anti-HIV activity and modeling study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Molecular docking and synthesis of N-alkyl-isatin-3-imino aromatic amine derivatives and their antileishmanial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Simple and Efficient Microwave Assisted N-Alkylation of Isatin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. rjpbcs.com [rjpbcs.com]
Managing reaction temperature in 4,7-Dichloro Isatin synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of 4,7-dichloro isatin. The information focuses on the critical role of reaction temperature management to ensure optimal yield, purity, and safety.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly those related to temperature control.
Q1: My yield of this compound is very low, and I have a significant amount of starting material left. What could be the cause?
A1: Low yield with unreacted starting material often points to insufficient reaction temperature or time.
-
Potential Cause 1: Inadequate Temperature for Cyclization. If you are using a Sandmeyer-type synthesis to first create the isatin core, the cyclization step in strong acid (like concentrated sulfuric acid) is highly temperature-dependent. If the temperature is too low, the rate of reaction will be slow, leading to incomplete conversion.
-
Solution 1: Ensure the reaction mixture for the cyclization of the isonitrosoacetanilide precursor reaches and is maintained at the optimal temperature range, typically between 60-80°C.[1] Use a contact thermometer and a controlled heating mantle or oil bath to maintain a stable temperature.
-
Potential Cause 2: Insufficient Temperature for Chlorination. Direct chlorination of isatin requires a highly active electrophile, often generated in situ. If the temperature is too low, the activation energy for the chlorination reaction may not be overcome, especially for the second chlorination.
-
Solution 2: For chlorination using reagents like trichloroisocyanuric acid (TCCA) in sulfuric acid, the reaction may need to be warmed to room temperature or slightly above after the initial cooled addition to proceed at a reasonable rate.[2] Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal reaction time at a given temperature.
Q2: I am getting a mixture of chlorinated products, including monochlorinated isatins and other dichloro-isomers like 5,7-dichloroisatin, instead of pure this compound. Why is this happening?
A2: Formation of regioisomers is a common problem in aromatic substitution reactions and is highly influenced by reaction temperature.
-
Potential Cause 1: Temperature is too high during chlorination. The directing effects of the substituents on the isatin ring guide the position of chlorination. However, at higher temperatures, the reaction becomes less selective, leading to the formation of a mixture of isomers. The kinetic product may be favored at low temperatures, while the thermodynamic product may form at higher temperatures.
-
Solution 1: Precise and low-temperature control is critical. For chlorination with TCCA in sulfuric acid, the initial addition of the acid should be done at very low temperatures (e.g., -78°C using a dry ice/acetone bath) to control the exothermic reaction.[2] The reaction should then be allowed to warm slowly to a specific, controlled temperature to favor the formation of the desired isomer.
-
Potential Cause 2: Formation of N-chlorinated intermediates. An N-chlorinated isatin can be an intermediate in the chlorination of the aromatic ring. Temperature and acid concentration can affect the equilibrium and subsequent migration of the chlorine to the aromatic ring.[3]
-
Solution 2: Maintain a strongly acidic environment and control the temperature to facilitate the desired C-chlorination over N-chlorination or to promote the rearrangement from N-chloro to C-chloro.
Q3: The reaction is turning dark, and I am isolating a complex mixture of tar-like byproducts. What is causing this decomposition?
A3: A dark, tarry reaction mixture is indicative of decomposition, which is often caused by excessive heat.
-
Potential Cause: Runaway reaction temperature. Both the cyclization of isonitrosoacetanilide in sulfuric acid and the aromatic chlorination are highly exothermic. Without adequate cooling, localized "hot spots" can form, or the overall temperature can rise uncontrollably, leading to the decomposition of reactants, intermediates, and products.
-
Solution:
-
Cooling: Always perform additions of strong acids or highly reactive reagents in an ice or dry ice bath to dissipate heat effectively.[2]
-
Slow Addition: Add reagents dropwise via an addition funnel to control the rate of the reaction and prevent a rapid buildup of heat.
-
Vigorous Stirring: Ensure efficient stirring to promote even heat distribution throughout the reaction mixture.
-
Frequently Asked Questions (FAQs)
Q: What is the most critical temperature-controlled step in the synthesis of this compound?
A: The most critical step is typically the chlorination of the isatin ring. The temperature during this electrophilic aromatic substitution directly influences the regioselectivity (which isomers are formed) and the extent of side reactions. The initial formation of the isatin core via the Sandmeyer method also has a crucial temperature-controlled cyclization step.[1][2]
Q: What is a typical temperature range for the chlorination of isatin to form dichlorinated products?
Q: How can I effectively monitor the reaction temperature?
A: Use a calibrated thermometer placed directly in the reaction mixture (a contact thermometer). For accurate control, use a temperature-controlled bath (oil, water, or a cryo-cooler) and a magnetic or overhead stirrer to ensure the temperature is uniform throughout the reaction vessel.
Q: Can temperature fluctuations affect the purity of the final product?
A: Yes, absolutely. Temperature fluctuations can lead to the formation of isomeric and decomposition byproducts. These impurities can be difficult to separate from the desired this compound, leading to a lower purity final product and requiring more extensive purification steps like column chromatography or multiple recrystallizations.
Quantitative Data Summary
The following table summarizes quantitative data from related isatin synthesis and chlorination reactions, providing a reference for experimental design.
| Reaction Step | Reagents | Temperature (°C) | Time | Yield | Reference |
| Isatin Synthesis (Cyclization) | Isonitrosoacetanilide, H₂SO₄ | 60-70°C, then 80°C | ~10 min at 80°C | >75% | [1] |
| 5,7-Dichloroisatin Synthesis | Isatin, TCCA, H₂SO₄ | -78°C for H₂SO₄ addition | Not specified | 85% | [2] |
| 5-Chloroisatin Synthesis | Isatin, TCCA, H₂SO₄ | Room Temperature | 5 min | 72% | [4] |
| N-Alkylation of Isatin | Isatin, K₂CO₃, Alkyl halide, DMF | 80°C | 24-72 h | 46% | [5] |
Experimental Protocols
General Methodology for the Chlorination of Isatin
This protocol is a generalized procedure based on the synthesis of dichlorinated isatins and should be adapted and optimized for the specific synthesis of the 4,7-isomer.
-
Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and an addition funnel, combine isatin and trichloroisocyanuric acid (TCCA).
-
Initial Cooling: Cool the flask to -78°C using a dry ice/acetone bath.
-
Acid Addition: Add concentrated sulfuric acid dropwise via the addition funnel to the cooled, stirring mixture. Maintain the internal temperature below -70°C during the addition.
-
Controlled Warming: After the addition is complete, allow the reaction to warm slowly to a predetermined temperature (e.g., room temperature) and stir for the required reaction time.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC to check for the consumption of starting material and the formation of the product.
-
Quenching: Once the reaction is complete, carefully pour the reaction mixture over crushed ice to quench the reaction.
-
Isolation: The solid precipitate is collected by vacuum filtration, washed thoroughly with cold water to remove residual acid, and then dried.
-
Purification: The crude product is purified by recrystallization from a suitable solvent or by column chromatography to isolate the pure this compound.
Visualizations
Below are diagrams illustrating a typical workflow and a troubleshooting decision tree for the synthesis.
Caption: Experimental workflow for the chlorination of isatin.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. researchgate.net [researchgate.net]
- 3. scielo.br [scielo.br]
- 4. researchgate.net [researchgate.net]
- 5. Molecular docking and synthesis of N-alkyl-isatin-3-imino aromatic amine derivatives and their antileishmanial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Biological Activities of 4,7-Dichloro Isatin and 5,7-Dichloroisatin
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of two isomeric dichlorinated isatin derivatives: 4,7-Dichloro Isatin and 5,7-Dichloroisatin. Isatin and its derivatives are a well-known class of heterocyclic compounds that exhibit a broad spectrum of biological activities, making them promising scaffolds in drug discovery.[1][2] The position of halogen substituents on the isatin core can significantly influence their pharmacological properties. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes key concepts to facilitate a clear comparison between these two compounds.
Data Presentation
The following tables summarize the reported biological activities of this compound and 5,7-Dichloroisatin. It is important to note that direct comparative studies are limited, and the data presented is compiled from various independent research efforts. Experimental conditions should be carefully considered when interpreting these results.
Table 1: Comparative Cytotoxicity Data
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| This compound | Data Not Available | - | - | - |
| 5,7-Dichloroisatin | Data Not Available | - | - | - |
| Related Analogs | ||||
| 5-Chloroisatin derivative | HeLa, SK-BR-3, MCF-7 | MTT Assay | Varies by derivative | [3] |
| 5,7-Dibromoisatin derivative | Hematopoietic cancer cell lines | Metabolic Assay | 0.49 (most active derivative) | [4] |
Table 2: Comparative Antimicrobial Activity Data
| Compound | Bacterial Strain | Assay | Zone of Inhibition (mm) | MIC (µg/mL) | Reference |
| This compound | Data Not Available | - | - | - | - |
| 5,7-Dichloroisatin | Data Not Available | - | - | - | - |
| Related Analogs | |||||
| Isatin Derivatives | S. aureus, E. coli | Agar Well Diffusion | Varies | Varies | [1][5] |
| 5-Chloroisatin Derivatives | Gram-positive & Gram-negative bacteria | Disk Diffusion | Varies | - | [6] |
Table 3: Comparative Enzyme Inhibition Data
| Compound | Enzyme | Assay | Ki (nM) | IC50 (µM) | Reference |
| This compound | Data Not Available | - | - | - | - |
| 5,7-Dichloroisatin | Data Not Available | - | - | - | - |
| Related Analogs | |||||
| Isatin Analogues | Carboxylesterases | Kinetic Assays | Varies (nM range) | - | [7] |
| 5-Nitroisatin | Caspase-3, Caspase-7 | Fluorogenic Substrate Assay | - | 0.50, 0.29 | [2] |
Note: The lack of direct comparative data for this compound and 5,7-Dichloroisatin necessitates the inclusion of data from structurally related analogs to provide a broader context for their potential activities.
Experimental Protocols
Detailed methodologies for the key experiments cited in the literature for evaluating the biological activities of isatin derivatives are provided below.
Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a standard method for assessing cell viability.
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., this compound or 5,7-Dichloroisatin) and a vehicle control (e.g., DMSO).
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After incubation, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined from the dose-response curve.
Antimicrobial Assay: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Inoculum Preparation: A standardized suspension of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) is prepared in a suitable broth medium to a specific turbidity (e.g., 0.5 McFarland standard).
-
Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing broth.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension. Positive (broth with bacteria) and negative (broth only) controls are included.
-
Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C) for a specified period (e.g., 18-24 hours).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) of the microorganism is observed.
Enzyme Inhibition Assay: A General Protocol
The specific details of an enzyme inhibition assay will vary depending on the target enzyme. Below is a general workflow.
-
Reagent Preparation: Prepare solutions of the target enzyme, its substrate, the inhibitor (test compound), and the necessary buffers.
-
Assay Setup: In a suitable format (e.g., 96-well plate), combine the enzyme, buffer, and varying concentrations of the inhibitor. A control with no inhibitor is also prepared.
-
Pre-incubation: The enzyme and inhibitor are often pre-incubated for a specific time to allow for binding.
-
Reaction Initiation: The reaction is initiated by the addition of the substrate.
-
Signal Detection: The progress of the enzymatic reaction is monitored over time by detecting a change in a measurable signal (e.g., absorbance, fluorescence, or luminescence) using a plate reader. The signal is typically generated by the product of the enzymatic reaction.
-
Data Analysis: The initial reaction rates are calculated from the linear portion of the progress curves. The percentage of inhibition is determined by comparing the rates in the presence of the inhibitor to the control. The IC50 or Ki value is then calculated from the dose-response curve.
Mandatory Visualizations
The following diagrams illustrate key experimental workflows and potential signaling pathways that may be modulated by dichlorinated isatin derivatives.
References
- 1. Synthesis, Characterization, and Antibacterial Activity of New Isatin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological targets for isatin and its analogues: Implications for therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Recent highlights in the development of isatin- based anticancer agents | Semantic Scholar [semanticscholar.org]
- 5. Design, synthesis and molecular modeling of isatin-aminobenzoic acid hybrids as antibacterial and antibiofilm agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Selective inhibition of carboxylesterases by isatins, indole-2,3-diones - PubMed [pubmed.ncbi.nlm.nih.gov]
4,7-Dichloro Isatin as a Kinase Inhibitor: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isatin (1H-indole-2,3-dione) and its derivatives have emerged as a promising scaffold in medicinal chemistry, demonstrating a wide array of biological activities, including potent kinase inhibition. Kinases are crucial regulators of cellular signaling pathways, and their dysregulation is implicated in numerous diseases, most notably cancer. The isatin core provides a versatile platform for the design of targeted kinase inhibitors. This guide provides a comparative analysis of 4,7-dichloro isatin and its analogs as kinase inhibitors, presenting available IC50 values alongside those of established kinase inhibitors. While specific quantitative kinase inhibition data for this compound is not extensively available in the public domain, this guide leverages data from closely related halogenated isatin derivatives to provide valuable insights into its potential as a kinase inhibitor.
Comparative Kinase Inhibition Data
The following table summarizes the available half-maximal inhibitory concentration (IC50) values for various isatin derivatives and comparator kinase inhibitors against a panel of kinases. It is important to note the structural differences between the listed isatin derivatives and the target compound, this compound.
| Compound | Target Kinase | IC50 (nM) | Notes |
| Isatin Derivatives | |||
| 5-Bromo-isatin derivative | CDK5/p25 | 370 | Derivative incorporates a histidine imino group at the 3-position. |
| Isatin-indole conjugate 7 | VEGFR2 | 56.74 | A hybrid molecule combining isatin and indole scaffolds. |
| Isatin-indole conjugate 7 | CDK2 | 9.39 | A hybrid molecule combining isatin and indole scaffolds.[1] |
| Indirubin-5-sulphonamide | CDK1 | 5 | A sulfonated derivative of indirubin, an isomer of isatin. |
| Indirubin-5-sulphonamide | CDK5 | 7 | A sulfonated derivative of indirubin, an isomer of isatin.[2] |
| Indirubin-5-sulphonamide | GSK-3β | 80 | A sulfonated derivative of indirubin, an isomer of isatin.[2] |
| Comparator Inhibitors | |||
| Sunitinib (SU11248) | VEGFR2 | 80 | A multi-targeted receptor tyrosine kinase inhibitor.[3][4][5] |
| Sunitinib (SU11248) | PDGFRβ | 2 | A multi-targeted receptor tyrosine kinase inhibitor.[3][4][5] |
| SU9516 | CDK1 | 40 | A 3-substituted indolinone and potent CDK inhibitor.[6] |
| SU9516 | CDK2 | 22 | A 3-substituted indolinone and potent CDK inhibitor.[6] |
| SU9516 | CDK4 | 200 | A 3-substituted indolinone and potent CDK inhibitor.[6] |
Experimental Protocols
The determination of IC50 values is critical for evaluating the potency of a kinase inhibitor. A generalized protocol for an in vitro kinase inhibition assay is provided below. Specific details may vary depending on the kinase, substrate, and detection method used.
In Vitro Kinase Inhibition Assay (Radiometric)
This method measures the incorporation of a radiolabeled phosphate group from [γ-³²P]ATP or [γ-³³P]ATP into a substrate by the target kinase.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
[γ-³²P]ATP or [γ-³³P]ATP
-
Kinase assay buffer (e.g., Tris-HCl, HEPES)
-
Magnesium chloride (MgCl₂)
-
Dithiothreitol (DTT)
-
Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Phosphoric acid (to stop the reaction)
-
Phosphocellulose paper or membrane
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test compound in the kinase assay buffer.
-
In a microplate, add the kinase, substrate, and test compound dilutions.
-
Initiate the kinase reaction by adding a mixture of [γ-³²P]ATP and non-radiolabeled ATP in the kinase assay buffer containing MgCl₂ and DTT.
-
Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30-60 minutes), ensuring the reaction proceeds within the linear range.
-
Terminate the reaction by adding phosphoric acid.
-
Spot a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper multiple times with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measure the radioactivity on the phosphocellulose paper using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to a control with no inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz, illustrate the signaling pathways of key kinases targeted by isatin derivatives.
Caption: Simplified CDK5 signaling pathway.
Caption: Overview of GSK-3β signaling.
Caption: Key VEGFR2 signaling pathways.
Conclusion
While direct and comprehensive kinase profiling data for this compound remains to be fully elucidated in publicly accessible literature, the available information on related halogenated isatin derivatives suggests that this compound class holds significant potential as potent inhibitors of various kinases, including CDKs, GSK-3β, and VEGFR2. The comparative data presented in this guide, alongside established inhibitors like Sunitinib and SU9516, provides a valuable benchmark for researchers. Further investigation into the specific kinase inhibitory profile of this compound is warranted to fully understand its therapeutic potential in kinase-driven diseases. The provided experimental protocol and signaling pathway diagrams serve as a foundational resource for researchers in the field of kinase inhibitor drug discovery.
References
- 1. Biological targets for isatin and its analogues: Implications for therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prediction of kinase-inhibitor binding affinity using energetic parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibitors & Agonists | DC Chemicals [dcchemicals.com]
- 4. 4,7-Dichloroisatin | C8H3Cl2NO2 | CID 2734793 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Anticancer Activity of 4,7-Dichloro Isatin Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vitro anticancer activity of 4,7-dichloro isatin derivatives and related halogenated isatins. Due to a lack of comprehensive studies focused solely on a series of this compound derivatives, this guide draws comparisons from studies on other di-halogenated isatin analogs to provide insights into their potential efficacy and mechanisms of action. The data presented is intended to serve as a resource for researchers in the field of oncology drug discovery, highlighting the potential of this scaffold for further development.
Comparative Anticancer Activity of Di-halogenated Isatin Derivatives
The following table summarizes the in vitro cytotoxic activity (IC50 values) of various di-halogenated isatin derivatives against several human cancer cell lines. This data is compiled from multiple studies to facilitate a comparison of their potency. The substitution pattern on the isatin core, particularly with electron-withdrawing groups like halogens, has been shown to significantly influence the anticancer activity.[1][2]
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| 5,7-Dibromo-N-(p-methylbenzyl)isatin | U937 (Histiocytic lymphoma) | 0.49 | - | - |
| Jurkat (T-cell leukemia) | 0.49 | - | - | |
| 5,7-Dibromoisatin Analog 6 | HT29 (Colon cancer) | ~1 | Vinblastine | - |
| 5,7-Dibromoisatin Analog 11 | HT29 (Colon cancer) | ~1 | Vinblastine | - |
| 5,7-Dibromoisatin Analog 13 | HT29 (Colon cancer) | ~1 | Vinblastine | - |
| 5,7-Dibromoisatin Analog 5 | MCF-7 (Breast cancer) | Promising | - | - |
| 5,7-Dibromoisatin Analog 9 | MCF-7 (Breast cancer) | Promising | - | - |
| 5,7-Dibromoisatin Analog 12 | MCF-7 (Breast cancer) | Promising | - | - |
| Isatin-hydrazone 4j (2,6-dichloro substitution on C-ring) | MCF-7 (Breast cancer) | 1.51 | Doxorubicin | 3.1 |
| Isatin-hydrazone 4k (2-chloro, 6-fluoro substitution on C-ring) | MCF-7 (Breast cancer) | 3.56 | Doxorubicin | 3.1 |
Experimental Protocols
A fundamental technique for assessing the in vitro anticancer activity of compounds is the MTT assay, which measures cell viability.
MTT Assay Protocol for Cell Viability
Objective: To determine the concentration at which a compound inhibits the growth of cancer cells by 50% (IC50).
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondria contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Cancer cell lines (e.g., MCF-7, MDA-MB-231, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
96-well plates
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Cell Seeding:
-
Harvest and count the cancer cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a series of dilutions of the this compound derivatives in the complete medium.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compounds. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds, e.g., DMSO) and a blank control (medium only).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10-20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for another 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Shake the plate gently on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software.
-
Potential Signaling Pathways and Mechanisms of Action
While specific studies on the signaling pathways modulated by this compound derivatives are limited, research on the broader class of isatins and their halogenated analogs points towards several key mechanisms of anticancer activity. These include the induction of apoptosis and the inhibition of tubulin polymerization.[3][4][5][6][7]
Proposed Experimental Workflow for Investigating Anticancer Activity
Caption: A typical workflow for evaluating the anticancer potential of novel compounds.
Isatin Derivative-Induced Apoptosis Pathway
Isatin derivatives have been shown to induce apoptosis through the intrinsic mitochondrial pathway. This involves the modulation of Bcl-2 family proteins, leading to the release of cytochrome c and the activation of caspases.[4]
Caption: The intrinsic pathway of apoptosis induced by isatin derivatives.
Inhibition of Tubulin Polymerization by Isatin Derivatives
Several isatin derivatives have been identified as inhibitors of tubulin polymerization, a mechanism shared with established anticancer drugs like Vinca alkaloids and colchicine. By disrupting microtubule dynamics, these compounds can arrest the cell cycle in the G2/M phase and induce apoptosis.[3][5][7]
Caption: Mechanism of tubulin polymerization inhibition by isatin derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of a novel class of isatin analogs as dual inhibitors of tubulin polymerization and Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Recent Advances of Tubulin Inhibitors Targeting the Colchicine Binding Site for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Comparative study of different isatin derivatives in biological assays
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the performance of various isatin derivatives in anticancer, antimicrobial, and antiviral assays, supported by experimental data.
Isatin (1H-indole-2,3-dione) and its derivatives have emerged as a versatile and privileged scaffold in medicinal chemistry, demonstrating a wide spectrum of pharmacological activities.[1][2][3] The unique structural features of the isatin nucleus, including the presence of a reactive keto group at the C-3 position and an amide group, allow for diverse chemical modifications, leading to the synthesis of novel compounds with enhanced therapeutic potential.[1][2] This guide provides a comparative overview of the biological activities of different isatin derivatives, focusing on their anticancer, antimicrobial, and antiviral properties, with a summary of quantitative data and detailed experimental protocols.
Anticancer Activity
Isatin derivatives have been extensively investigated for their potential as anticancer agents, with several studies demonstrating their potent cytotoxic effects against a variety of human cancer cell lines.[4][5] The mechanism of action often involves the inhibition of key enzymes and proteins crucial for cancer cell proliferation and survival, such as cyclin-dependent kinases (CDKs), vascular endothelial growth factor receptor 2 (VEGFR-2), and tubulin.[1][6]
A series of isatin-linked chalcone derivatives were synthesized and evaluated for their cytotoxic potency against human carcinoma cell lines, showing IC50 values ranging from 2.88 to 62.88 µM.[1] In another study, bis-isatin analogues exhibited excellent potency against several human cancer cell lines, with one analogue displaying broad-spectrum activity more than 2.5-fold higher than the standard drug, etoposide.[1] Furthermore, certain benzofuran–isatin hybrids have shown significant anticancer activity against a panel of human cancer cell lines.[1]
| Isatin Derivative Class | Cancer Cell Line | IC50 (µM) | Reference Drug | Reference Drug IC50 (µM) |
| Isatin-linked chalcones | HepG-2, MCF-7, HCT-116 | 2.88 - 62.88 | Imatinib | - |
| Bis-isatin analogues | Hela, HCT-116, A549, MCF-7/DOX | 8.32 - 49.73 | Etoposide | > Etoposide |
| Benzofuran-isatin hybrids | A549, HepG2, MCF-7, PC-3, HeLa | 65.4 - 89.7 | Vorinostat | 64.2 - >100 |
| Isatin-based conjugates | HT-29, ZR-75, A-549 | 1.17 | Sunitinib | 8.11 |
| Isatin-indole hybrids | ZR-75, HT-29, A-549 | 1.17 | Sunitinib | - |
| Isatin-chalcone hybrids | HepG-2 | 5.33 | Imatinib | - |
Antimicrobial Activity
The growing threat of antimicrobial resistance has spurred the search for novel therapeutic agents. Isatin derivatives have demonstrated promising antibacterial and antifungal activities.[7][8][9] Schiff bases of isatin, in particular, are known to possess a broad spectrum of biological activities, including antibacterial and antifungal effects.[10][11]
In a study evaluating newly synthesized isatin derivatives, several compounds were found to be effective antimicrobial agents.[10] One particular compound displayed higher antimicrobial activity than the standard drug amoxicillin against Staphylococcus aureus and Escherichia coli at specific concentrations.[10] Another study reported that a compound with a 5-Br substitution on the isatin ring showed the most favorable antimicrobial activity.[9]
| Isatin Derivative | Bacterial/Fungal Strain | Zone of Inhibition (mm) / MIC (µg/mL) | Reference Drug |
| Schiff base derivative (3c) | Staphylococcus aureus (16 µg/mL) | Higher than Amoxicillin | Amoxicillin |
| Schiff base derivative (3c) | Escherichia coli (1 µg/mL) | Higher than Amoxicillin | Amoxicillin |
| 5-Bromo-isatin derivative | Various bacteria and fungi | Favorable activity | Gentamicin / Amphotericin B |
| Hydrazonoindolin-2-one derivative (16) | Candida albicans, Cryptococcus neoformans | Significant cytotoxicity | - |
Antiviral Activity
Isatin derivatives have a long history in antiviral research, with methisazone, an isatin-β-thiosemicarbazone, being one of the first synthetic antiviral agents used clinically.[12] Research has continued to explore the potential of isatin-based compounds against a range of viruses, including HIV, HCV, and SARS-CoV.[12][13][14]
A study on novel isatin derivatives showed that a 5-fluoro derivative inhibited HCV RNA synthesis at a concentration of 6 μg/ml.[12] Another compound from the same study exhibited 45% maximum protection against the replication of SARS-CoV in Vero cells.[12] Furthermore, certain norfloxacin-isatin Mannich bases have been identified as potent inhibitors of HIV-1 replication.[14]
| Isatin Derivative | Virus | Activity Metric | Value |
| 5-Fluoro derivative (SPIII-5F) | Hepatitis C Virus (HCV) | EC50 (RNA synthesis inhibition) | 6 µg/mL |
| SPIII-5F | SARS-CoV | Maximum protection | 45% |
| Norfloxacin-isatin Mannich base (1a) | HIV-1 | EC50 | 11.3 µg/mL |
| Norfloxacin-isatin Mannich base (1b) | HIV-1 | EC50 | 13.9 µg/mL |
Experimental Protocols
In Vitro Anticancer Activity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubated for 24 hours.
-
Compound Treatment: The cells are then treated with various concentrations of the isatin derivatives and incubated for 48-72 hours.
-
MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.
Antibacterial Activity (Disk Diffusion Method)
The disk diffusion method is used to test the susceptibility of bacteria to antibiotics.
-
Inoculum Preparation: A standardized inoculum of the test bacteria is prepared and uniformly spread onto the surface of a Mueller-Hinton agar plate.
-
Disk Application: Sterile filter paper disks impregnated with known concentrations of the isatin derivatives are placed on the agar surface.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
Zone of Inhibition Measurement: The diameter of the zone of inhibition (the area around the disk where bacterial growth is inhibited) is measured in millimeters.
Antiviral Activity (HCV Replicon Assay)
This assay is used to measure the inhibition of HCV RNA replication.
-
Cell Seeding: Huh-5-2 cells, which contain an HCV replicon with a luciferase reporter gene, are seeded in 96-well plates.
-
Compound Treatment: The cells are treated with serial dilutions of the isatin derivatives.
-
Incubation: The plates are incubated for 72 hours to allow for viral replication.
-
Luciferase Assay: A luciferase assay reagent is added to the cells, and the luminescence, which is proportional to the level of HCV RNA replication, is measured using a luminometer.
-
Cytotoxicity Assay: A parallel assay, such as the MTS assay, is performed to assess the cytotoxicity of the compounds on the host cells.
Visualizations
Caption: Mechanism of action of isatin derivatives in cancer.
Caption: General workflow for the evaluation of isatin derivatives.
References
- 1. mdpi.com [mdpi.com]
- 2. Therapeutic Outcomes of Isatin and Its Derivatives against Multiple Diseases: Recent Developments in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rjppd.org [rjppd.org]
- 4. researchgate.net [researchgate.net]
- 5. Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparative Anticancer Activity and Molecular Docking of Different Isatin-Based Scaffolds | Anticancer Research [ar.iiarjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. lfjsis.journals.ekb.eg [lfjsis.journals.ekb.eg]
- 9. brieflands.com [brieflands.com]
- 10. Synthesis, Characterization, and Antibacterial Activity of New Isatin Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis, Characterization, and Antibacterial Activity of New Isatin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In Vitro Antiviral Activity of some Novel Isatin Derivatives against HCV and SARS-CoV Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Isatin derivatives as broad-spectrum antiviral agents: the current landscape - PMC [pmc.ncbi.nlm.nih.gov]
Validation of Isatin Derivatives as CDK2 Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to CDK2 and the Isatin Scaffold
Cyclin-Dependent Kinase 2 (CDK2) plays a crucial role in the G1/S phase transition of the cell cycle. Its dysregulation is frequently observed in various cancers, making it an attractive target for the development of novel anticancer therapeutics. The isatin (1H-indole-2,3-dione) scaffold has emerged as a promising privileged structure in medicinal chemistry for designing kinase inhibitors. Numerous studies have demonstrated that derivatives of isatin can effectively inhibit CDK2 activity, inducing cell cycle arrest and apoptosis in cancer cells.[1][2] The structure-activity relationship (SAR) of isatin derivatives reveals that substitutions on the isatin core can significantly modulate their inhibitory potency and selectivity against CDK2.[3][4]
Comparative Performance of CDK2 Inhibitors
The inhibitory potential of a compound against CDK2 is typically quantified by its half-maximal inhibitory concentration (IC50). Lower IC50 values indicate greater potency. The following table summarizes the IC50 values for various CDK2 inhibitors, including representative isatin derivatives and other well-characterized inhibitors for comparison.
| Compound Class | Specific Compound | CDK2 IC50 (nM) | Reference(s) |
| Isatin Derivatives | 3-((2,6-Dichlorobenzylidene)hydrazono)indolin-2-one | ~245.6 | [5] |
| Compound 4k (an isatin-hydrazone) | 300.6 | [5] | |
| Compound 9 (isatin-indole hybrid) | 9.39 | [6] | |
| Multi-CDK Inhibitors | Flavopiridol (Alvocidib) | 100 | Recent Development of CDK2 Inhibitors (Thieme) |
| Roscovitine (Seliciclib) | 100 | Cyclin-Dependent Kinase Inhibitors (PubMed) | |
| Dinaciclib | 1 | A New CDK2 Inhibitor (MDPI) | |
| Selective CDK2 Inhibitors | Milciclib | 45 | A New CDK2 Inhibitor (MDPI) |
| PF-07104091 | Potent | The next generation of CDK inhibitors (MD Anderson) | |
| BLU-222 | Potent | The next generation of CDK inhibitors (MD Anderson) |
Experimental Protocols for Validation
The validation of a compound as a CDK2 inhibitor involves a series of biochemical and cell-based assays. Below are detailed methodologies for key experiments.
In Vitro CDK2 Kinase Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of CDK2.
Principle: Recombinant human CDK2/cyclin A or E is incubated with a substrate (e.g., a histone H1 peptide or a synthetic peptide) and ATP. The inhibitor is added at varying concentrations. The kinase activity is determined by quantifying the amount of phosphorylated substrate, often using methods like radiometric assays (detecting incorporation of ³²P-ATP) or luminescence-based assays that measure the remaining ATP.
Protocol Outline (Luminescence-based):
-
Reaction Setup: In a 96-well plate, add the test compound at various concentrations.
-
Enzyme Addition: Add a solution containing purified recombinant CDK2/cyclin A2 enzyme.
-
Initiation: Start the reaction by adding a mixture of the peptide substrate and ATP.
-
Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
-
Detection: Add a kinase-glo® reagent which terminates the kinase reaction and measures the remaining ATP via a luciferase-luciferin reaction.
-
Data Analysis: The luminescent signal is inversely proportional to the kinase activity. IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Western Blot Analysis for CDK2 Signaling Pathway
This method assesses the effect of the inhibitor on the phosphorylation of CDK2 downstream targets in whole cells.
Principle: Cells are treated with the inhibitor, and the levels of phosphorylated proteins in the CDK2 signaling pathway, such as Retinoblastoma protein (Rb), are measured. A decrease in the phosphorylation of these substrates indicates inhibition of CDK2 activity within the cellular context.
Protocol Outline:
-
Cell Treatment: Culture cancer cells (e.g., MCF-7 breast cancer cells) and treat them with varying concentrations of the inhibitor for a specified time (e.g., 24 hours).
-
Protein Extraction: Lyse the cells to extract total proteins.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of a CDK2 substrate (e.g., phospho-Rb Ser807/811).
-
Wash and then incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
-
Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.
-
Analysis: Quantify the band intensities to determine the relative levels of the phosphorylated protein.
Cell Cycle Analysis by Flow Cytometry
This assay determines the effect of the inhibitor on cell cycle progression.
Principle: CDK2 inhibition is expected to cause an arrest in the G1 phase of the cell cycle. Cells are treated with the inhibitor, stained with a DNA-intercalating fluorescent dye (e.g., propidium iodide), and analyzed by flow cytometry. The fluorescence intensity of the dye is proportional to the DNA content, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Protocol Outline:
-
Cell Treatment: Seed cells and treat with the inhibitor at various concentrations for a defined period (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest the cells, including both adherent and floating cells.
-
Fixation: Fix the cells in cold 70% ethanol to permeabilize the membranes.
-
Staining: Resuspend the fixed cells in a staining solution containing propidium iodide and RNase A (to prevent staining of RNA).
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histograms and determine the percentage of cells in each phase of the cell cycle.
Visualizing the CDK2 Signaling Pathway and Experimental Workflow
To better understand the mechanism of action and the validation process, the following diagrams illustrate the CDK2 signaling pathway and a typical experimental workflow for validating a CDK2 inhibitor.
Caption: Simplified CDK2 signaling pathway in G1/S phase transition.
Caption: Experimental workflow for validating a CDK2 inhibitor.
References
- 1. An overview of isatin-derived CDK2 inhibitors in developing anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antioxidant & anticancer activities of isatin (1H-indole-2,3-dione), isolated from the flowers of Couroupita guianensis Aubl - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025) - PMC [pmc.ncbi.nlm.nih.gov]
Efficacy of 4,7-Dichloro Isatin Derivatives in Overcoming Drug-Resistant Cancer: A Comparative Guide
The emergence of multidrug resistance (MDR) in cancer cells presents a significant hurdle to effective chemotherapy. Cancer cells can develop resistance to a broad spectrum of structurally and functionally diverse anticancer drugs, often through the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp), which actively pump drugs out of the cell.[1][2][3] Isatin (1H-indole-2,3-dione) and its derivatives have garnered considerable attention as a promising class of compounds with the potential to combat drug-resistant cancer.[4] Strategic modifications to the isatin scaffold, including halogenation, have been explored to enhance their cytotoxic activity and ability to overcome resistance.[5][6] This guide provides a comparative analysis of the efficacy of isatin derivatives, with a focus on the potential of 4,7-dichloro substituted analogs, against drug-resistant cancer cells, supported by available experimental data and methodologies.
Comparative Efficacy of Isatin Derivatives Against Drug-Resistant Cancer Cells
While specific data for 4,7-dichloro isatin derivatives remains limited in publicly accessible literature, studies on other halogenated and substituted isatin derivatives provide valuable insights into their potential efficacy against drug-resistant cancer. The following table summarizes the cytotoxic activity (IC50 values) of various isatin derivatives against both drug-sensitive and drug-resistant cancer cell lines, compared to established chemotherapeutic agents.
| Compound/Derivative | Cancer Cell Line | Resistance Mechanism | IC50 (µM) | Reference Compound | IC50 (µM) |
| Isatin-thiosemicarbazone hybrid (NSC73306) | Drug-resistant cancer cell lines (P-gp expressing) | P-glycoprotein expression | 0.99 - 36.79 | Doxorubicin | 0.24 - 17.32 |
| Moxifloxacin-isatin hybrid | Doxorubicin-resistant MCF-7/DOX (breast cancer) | Not specified | 32 - 77 | Vorinostat | >100 |
| Isatin-podophyllotoxin derivative (8c) | Adriamycin-resistant K562/ADR (leukemia) | Not specified | 0.067 ± 0.010 | Etoposide / Adriamycin | Not specified |
| 5,7-Dibromo-N-(p-methylbenzyl)isatin (7f) | Hematopoietic cancer cell lines | Not specified | 0.49 | Not specified | Not specified |
| Isatin-quinazoline hybrid (42a) | HepG2 (liver cancer) | Not specified | 1.0 | Doxorubicin | 2.9 |
| Isatin-quinazoline hybrid (42b) | HepG2 (liver cancer) | Not specified | 1.8 | Doxorubicin | 2.9 |
| Isatin-chalcone hybrid (50a/b) | MCF-7 (breast cancer) | Not specified | 3.59 - 9.91 | Cisplatin | 23.65 - 31.02 |
| Isatin-hydrazone (4j) | MCF-7 (breast cancer) | Not specified | 1.51 ± 0.09 | Doxorubicin | 3.1 |
Mechanisms of Action in Drug-Resistant Cancer
Isatin derivatives employ multiple mechanisms to overcome drug resistance in cancer cells. These can be broadly categorized as:
-
Inhibition of ABC Transporters: Certain isatin derivatives, particularly isatin-β-thiosemicarbazones, have been shown to block the function of P-glycoprotein (P-gp), thereby preventing the efflux of chemotherapeutic drugs and restoring their intracellular concentration.[1][2]
-
Induction of Apoptosis: Isatin-based compounds can trigger programmed cell death (apoptosis) through various signaling pathways, even in cells that have developed resistance to apoptosis-inducing drugs.[7] This is often achieved by modulating the expression of pro- and anti-apoptotic proteins of the Bcl-2 family and activating caspases.
-
Kinase Inhibition: Many isatin derivatives act as inhibitors of various protein kinases that are crucial for cancer cell proliferation, survival, and angiogenesis, such as VEGFR-2, EGFR, and CDK2.[7] By targeting these kinases, they can disrupt the signaling pathways that contribute to drug resistance.
-
Tubulin Polymerization Inhibition: Some isatin hybrids, like triazole-tethered isatin-coumarin hybrids, can inhibit the polymerization of tubulin, a key component of the cytoskeleton. This disruption of microtubule dynamics leads to cell cycle arrest and apoptosis.
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to evaluate the efficacy of anticancer compounds.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and control compounds for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[8]
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Treatment and Harvesting: Treat cells with the test compounds for a specified period (e.g., 24 or 48 hours). Harvest the cells by trypsinization and wash with ice-cold phosphate-buffered saline (PBS).
-
Fixation: Fix the cells in 70% cold ethanol and store at -20°C overnight.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content is measured by the fluorescence intensity of PI.
-
Data Analysis: Analyze the DNA content histograms to quantify the percentage of cells in each phase of the cell cycle.[9]
Western Blot Analysis for Apoptosis-Related Proteins
Western blotting is used to detect and quantify specific proteins involved in signaling pathways.
-
Protein Extraction: Treat cells with the compounds, then lyse the cells in a suitable buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., Bradford or BCA assay).
-
SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding, then incubate with primary antibodies specific for the target proteins (e.g., Bcl-2, Bax, cleaved caspase-3).
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.[2][10]
Visualizing Mechanisms and Workflows
Signaling Pathway of Isatin Derivatives in Drug-Resistant Cancer
References
- 1. Flow cytometric analysis of the cell cycle [bio-protocol.org]
- 2. Western blot analysis of apoptotic signaling proteins [bio-protocol.org]
- 3. Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency [frontiersin.org]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 10. Apoptosis western blot guide | Abcam [abcam.com]
Limited Data Available on the Broad Antimicrobial Spectrum of 4,7-Dichloro Isatin Derivatives
A comprehensive analysis of the antimicrobial spectrum of a wide range of 4,7-dichloro isatin derivatives is hampered by a notable scarcity of published research. While the isatin scaffold and its various substituted analogues are well-recognized for their diverse biological activities, including antimicrobial properties, specific and detailed investigations into derivatives bearing the 4,7-dichloro substitution pattern are not extensively documented in publicly available scientific literature.
Isatin and its derivatives are known to exhibit a wide range of pharmacological effects, including antibacterial, antifungal, antiviral, and anticancer activities. The introduction of halogen substituents, such as chlorine, on the isatin ring can significantly influence the biological activity of the resulting compounds. However, the specific impact of dichlorination at the 4 and 7 positions on the antimicrobial spectrum remains an area with limited exploration.
Antimicrobial Activity of a Complex 4',7'-Dichloro-Substituted Isatin Hybrid
One of the few available studies reports on the synthesis and antimicrobial evaluation of a complex hybrid molecule, 4′,7′-dichloro-[3,3′:3′,3″-terindolin]-2′-one. This compound incorporates the this compound moiety within a larger chemical structure. The antimicrobial activity of this specific derivative was assessed against a panel of bacterial and fungal strains.
| Compound | Microorganism | Activity |
| 4′,7′-dichloro-[3,3′:3′,3″-terindolin]-2′-one | Staphylococcus aureus | - |
| Escherichia coli | - | |
| Candida albicans | - | |
| Note: Specific quantitative data such as Minimum Inhibitory Concentration (MIC) values for this compound were not provided in a comparative context. |
General Antimicrobial Potential of Halogenated Isatin Derivatives
Broader research on other halogenated isatin derivatives suggests that the presence and position of halogen atoms can significantly modulate antimicrobial efficacy. For instance, various chloro, bromo, and fluoro-substituted isatins and their Schiff bases or hydrazones have demonstrated activity against both Gram-positive and Gram-negative bacteria, as well as fungal pathogens. The mechanism of action is often attributed to the inhibition of essential microbial enzymes or disruption of cell wall synthesis.
Experimental Protocols
The evaluation of the antimicrobial spectrum of novel chemical entities like this compound derivatives typically follows standardized laboratory procedures.
Antimicrobial Susceptibility Testing
A common method to determine the antimicrobial activity of a compound is the broth microdilution method, which is used to determine the Minimum Inhibitory Concentration (MIC).
-
Preparation of Microbial Inoculum: Pure cultures of the test microorganisms (bacteria or fungi) are grown in appropriate broth media to a specified turbidity, which corresponds to a known concentration of microbial cells (e.g., 10^5 CFU/mL).
-
Compound Dilution Series: The test compound is serially diluted in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The microtiter plates are incubated under controlled conditions (e.g., 37°C for 24-48 hours for bacteria, and 25-30°C for 48-72 hours for fungi).
-
Determination of MIC: The MIC is visually determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
-
Controls: Positive (microorganisms in broth without the test compound) and negative (broth only) controls are included to ensure the validity of the results.
Visualizations
To aid in the understanding of the chemical structures and experimental processes discussed, the following diagrams are provided.
Caption: General chemical structure of this compound derivatives.
Caption: A simplified workflow for antimicrobial susceptibility testing.
Conclusion
In Silico Docking of Isatin Derivatives with Protein Kinases: A Comparative Guide
This guide provides a comparative analysis of the in silico docking performance of various isatin derivatives, with a focus on halogenated analogues, against several protein kinases implicated in cancer and other diseases. The inhibitory potential of these compounds is compared with established kinase inhibitors to offer insights for researchers, scientists, and drug development professionals. While specific docking studies for 4,7-dichloro isatin are not extensively available in the public domain, this guide synthesizes data from related isatin compounds to provide a valuable comparative context.
Comparative Analysis of Binding Affinities and Inhibitory Concentrations
The following tables summarize the in silico docking scores and experimental inhibitory concentrations of various isatin derivatives and reference kinase inhibitors against key protein kinases. It is important to note that direct comparison of docking scores between different studies should be approached with caution due to variations in computational protocols and force fields.
Table 1: In Silico Docking Scores of Isatin Derivatives and Reference Inhibitors against Protein Kinases
| Compound/Derivative | Target Kinase | Docking Score (kcal/mol) | Reference Inhibitor | Reference Docking Score (kcal/mol) |
| Isatin-Sulfonamide Hybrid (3a) | EGFR | -21.74 | Erlotinib | -25.65 |
| Isatin-Purine Hybrid (15) | EGFR | -8.7 | Erlotinib | -9.8 |
| Isatin-Purine Hybrid (15) | VEGFR2 | Not Reported | Sorafenib | Not Reported |
| Isatin-Purine Hybrid (15) | Her2 | -8.7 | Lapatinib | -9.8 |
| Sunitinib | Tyrosine Kinase | -7.1 | - | - |
Data synthesized from multiple sources. Note that the scoring functions and docking programs may vary between studies, affecting direct comparability.
Table 2: IC50 Values of Isatin Derivatives and Reference Inhibitors against Protein Kinases
| Compound/Derivative | Target Kinase | IC50 (µM) | Reference Inhibitor | Reference IC50 (µM) |
| Isatin-Purine Hybrid (15) | EGFR | 0.143 | Erlotinib | Not specified in study |
| Isatin-Purine Hybrid (15) | VEGFR-2 | 0.534 | Sorafenib | Not specified in study |
| Isatin-Purine Hybrid (15) | Her2 | 0.15 | Lapatinib | Not specified in study |
| Isatin-Purine Hybrid (15) | CDK2 | 0.192 | - | - |
| Isatin-Sulfonamide Hybrid (3a) | HepG2 cell line | 16.8 | Doxorubicin | Not specified in study |
| Isatin-Sulfonamide Hybrid (4b) | HepG2 cell line | 44.7 | Doxorubicin | Not specified in study |
| Isatin-Sulfonamide Hybrid (4c) | HepG2 cell line | 39.7 | Doxorubicin | Not specified in study |
IC50 values indicate the concentration of a drug that is required for 50% inhibition in vitro. These values are from experimental assays and provide a biological context to the in silico data.
Experimental Protocols
The following is a generalized protocol for in silico protein-ligand docking, synthesized from common practices in the field.
Preparation of the Protein Receptor
-
Retrieval of Protein Structure: The three-dimensional crystal structure of the target protein kinase is downloaded from the Protein Data Bank (PDB).
-
Protein Preparation: The downloaded protein structure is prepared for docking using software such as Schrödinger's Protein Preparation Wizard or AutoDockTools. This typically involves:
-
Removing water molecules and any co-crystallized ligands.
-
Adding hydrogen atoms.
-
Assigning correct bond orders.
-
Repairing any missing side chains or loops.
-
Minimizing the energy of the structure to relieve any steric clashes.
-
Preparation of the Ligand
-
Ligand Structure Generation: The 2D structure of the ligand (e.g., this compound) is drawn using a chemical drawing tool like ChemDraw or MarvinSketch.
-
3D Conversion and Optimization: The 2D structure is converted to a 3D structure. The geometry of the ligand is then optimized using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation. This can be done using software like LigPrep or Open Babel.
Molecular Docking
-
Grid Generation: A docking grid is generated around the active site of the protein. The active site can be identified from the position of the co-crystallized ligand in the original PDB file or through binding site prediction tools.
-
Docking Simulation: The prepared ligand is docked into the defined grid of the receptor using a docking program such as AutoDock Vina, GLIDE, or GOLD. The docking algorithm samples a wide range of ligand conformations and orientations within the active site.
-
Scoring and Ranking: The docking poses are evaluated and ranked based on a scoring function, which estimates the binding affinity (e.g., in kcal/mol). The pose with the lowest binding energy is generally considered the most favorable.
Analysis of Results
-
Visualization: The docked poses are visualized using molecular graphics software (e.g., PyMOL, VMD, or Chimera) to analyze the interactions between the ligand and the protein.
-
Interaction Analysis: Key interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions between the ligand and the amino acid residues of the active site are identified and analyzed.
Visualizations
Signaling Pathway
Assessing the Kinase Selectivity of 4,7-Dichloro Isatin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The isatin scaffold has emerged as a privileged structure in medicinal chemistry, with numerous derivatives demonstrating potent biological activities, including the inhibition of protein kinases. This guide provides a comparative assessment of 4,7-dichloro isatin as a kinase inhibitor, placing its potential selectivity in the context of other isatin-based compounds and established kinase inhibitors. Due to the limited availability of a comprehensive kinase selectivity panel specifically for this compound in publicly accessible literature, this guide synthesizes data from related isatin analogs to provide a predictive overview and a framework for its experimental evaluation.
Kinase Inhibition Profile of Isatin Derivatives
Isatin and its derivatives have been reported to inhibit a range of protein kinases, playing crucial roles in cellular signaling pathways implicated in cancer and other diseases. The substitutions on the isatin ring significantly influence the potency and selectivity of these compounds. While specific data for the 4,7-dichloro analog is scarce, studies on other substituted isatins provide insights into its potential targets.
For instance, various isatin derivatives have shown inhibitory activity against cyclin-dependent kinases (CDKs), phosphoinositide 3-kinase (PI3K), microtubule affinity-regulating kinase 4 (MARK4), and Aurora kinases. Some have also demonstrated effects on receptor tyrosine kinases like EGFR and VEGFR-2.[1] The collective evidence suggests that the isatin core can be a versatile starting point for developing inhibitors against diverse kinase families.
Comparative Kinase Selectivity
To illustrate how the selectivity of this compound could be assessed and compared, the following table presents a hypothetical kinase inhibition profile alongside well-characterized kinase inhibitors. The values for this compound are placeholders and would need to be determined experimentally.
| Kinase Target | This compound (Hypothetical IC50, µM) | Sunitinib (IC50, µM) | Staurosporine (IC50, µM) |
| CDK2 | Value to be determined | >10 | 0.004 |
| VEGFR-2 | Value to be determined | 0.009 | 0.007 |
| PDGFRβ | Value to be determined | 0.008 | 0.006 |
| Aurora Kinase A | Value to be determined | 0.25 | 0.015 |
| p38α | Value to be determined | 1.2 | 0.02 |
IC50 values represent the concentration of the inhibitor required to reduce the activity of the kinase by 50%. Lower values indicate higher potency. Sunitinib is a multi-targeted receptor tyrosine kinase inhibitor, while Staurosporine is a broad-spectrum kinase inhibitor.
Experimental Protocols for Kinase Inhibition Assays
The determination of a kinase inhibitor's selectivity profile is crucial for its development as a therapeutic agent or a research tool. A variety of in vitro assays can be employed for this purpose.
Radiometric Kinase Assay
This is considered the gold standard for measuring kinase activity.[2] It directly measures the incorporation of a radiolabeled phosphate group from [γ-³²P]ATP or [γ-³³P]ATP onto a specific substrate.
Protocol:
-
Reaction Mixture Preparation: Prepare a reaction buffer typically containing Tris-HCl, MgCl₂, and DTT.
-
Kinase Reaction: In a 96-well plate, combine the kinase, the specific peptide or protein substrate, the test compound (this compound) at various concentrations, and the reaction buffer.
-
Initiation: Start the reaction by adding [γ-³³P]ATP.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30-60 minutes).
-
Termination and Separation: Stop the reaction and separate the radiolabeled substrate from the unreacted [γ-³³P]ATP using methods like filter binding assays or phosphocellulose paper.[2]
-
Detection: Quantify the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase inhibition at each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
LanthaScreen® Eu Kinase Binding Assay
This is a fluorescence resonance energy transfer (FRET)-based binding assay that measures the displacement of a fluorescent tracer from the kinase's ATP binding pocket by a test compound.[3]
Protocol:
-
Reagent Preparation: Prepare solutions of the europium-labeled anti-tag antibody, the tagged kinase, a fluorescently labeled ATP-competitive tracer, and the test compound in the assay buffer.
-
Assay Plate Setup: Add the test compound at various concentrations to the wells of a 384-well plate.
-
Addition of Kinase and Antibody: Add the pre-mixed kinase and europium-labeled antibody solution to all wells.
-
Addition of Tracer: Add the fluorescent tracer to all wells to initiate the binding reaction.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.[3]
-
Detection: Read the plate on a fluorescence plate reader capable of time-resolved FRET measurements, measuring the emission at two different wavelengths.
-
Data Analysis: Calculate the emission ratio and plot it against the inhibitor concentration to determine the IC50 value.
Signaling Pathways and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate a hypothetical signaling pathway that could be modulated by this compound and a general workflow for assessing its kinase selectivity.
Caption: Hypothetical signaling pathways potentially inhibited by this compound.
Caption: General workflow for assessing the kinase selectivity of this compound.
Conclusion
While the precise kinase selectivity profile of this compound remains to be comprehensively determined, the broader family of isatin derivatives has demonstrated significant potential as kinase inhibitors. The provided experimental protocols and workflows offer a clear path for researchers to elucidate the specific targets of this compound. A thorough assessment of its activity against a diverse panel of kinases will be essential to understand its therapeutic potential and to guide its further development as a selective chemical probe or a drug candidate. The comparative data, once generated, will be invaluable for positioning this compound within the landscape of known kinase inhibitors.
References
Decoding the Double-Edged Sword: Cytotoxicity of 4,7-Dichloro Isatin Derivatives in Cancer vs. Normal Cells
A Comparative Guide for Researchers and Drug Development Professionals
The quest for novel anticancer agents with high efficacy against malignant cells while exhibiting minimal toxicity to healthy tissues remains a paramount challenge in oncology research. Among the myriad of synthetic compounds explored, isatin (1H-indole-2,3-dione) and its derivatives have emerged as a promising class of molecules with a broad spectrum of pharmacological activities, including potent anticancer properties.[1] This guide provides a comprehensive comparison of the cytotoxic effects of a specific subset of these compounds—4,7-dichloro isatin derivatives—on various cancer cell lines versus their normal, non-cancerous counterparts. By presenting quantitative data, detailed experimental protocols, and elucidating the underlying signaling pathways, this document aims to equip researchers and drug development professionals with the critical information needed to advance the translational potential of these promising therapeutic candidates.
Selective Cytotoxicity: A Quantitative Comparison
The hallmark of an ideal chemotherapeutic agent is its ability to selectively target and eliminate cancer cells. The following tables summarize the in vitro cytotoxic activity of various this compound derivatives, presenting their half-maximal inhibitory concentration (IC50) values against a panel of human cancer cell lines and, where available, against normal cell lines. A lower IC50 value indicates a higher cytotoxic potency.
| Derivative | Cancer Cell Line | Cell Type | IC50 (µM) | Normal Cell Line | IC50 (µM) | Selectivity Index (SI) | Reference |
| 4,7-dichloro-isatin-hydrazone analog (unspecified) | MCF-7 | Breast Adenocarcinoma | 1.51 ± 0.09 | Not Reported | - | - | [2] |
| A2780 | Ovary Adenocarcinoma | >20 (low activity) | Not Reported | - | - | [2] | |
| 2-Acyl-1H-indole-4,7-dione (general structure) | Mammary Cancer Cells | Breast Cancer | Selective Activity | Not Reported | - | - | [3] |
| Renal Cancer Cells | Kidney Cancer | Selective Activity | Not Reported | - | - | [3] |
Note: The selectivity index (SI) is calculated as the ratio of the IC50 value for the normal cell line to the IC50 value for the cancer cell line. A higher SI value indicates greater selectivity for cancer cells. Data for this compound derivatives on normal cell lines is limited in the currently available literature, highlighting a critical area for future research.
Unraveling the Mechanism: Experimental Protocols
The evaluation of the cytotoxic and pro-apoptotic effects of this compound derivatives relies on a series of well-established in vitro assays. Understanding the methodologies behind the generation of the presented data is crucial for its interpretation and for the design of future experiments.
MTT Assay for Cell Viability and Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The formazan crystals are then solubilized, and the absorbance of the resulting solution is measured spectrophotometrically. The intensity of the purple color is directly proportional to the number of viable cells.
Protocol Outline:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivatives for a specified incubation period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Caption: Workflow of the MTT assay for determining cell cytotoxicity.
Apoptosis Assessment via Annexin V/Propidium Iodide (PI) Staining
To determine whether the cytotoxic effects of this compound derivatives are mediated by apoptosis (programmed cell death), Annexin V and propidium iodide (PI) staining followed by flow cytometry is a standard method.
Principle: In the early stages of apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC). PI is a fluorescent nuclear stain that is impermeant to live cells and early apoptotic cells but can enter late apoptotic and necrotic cells where the membrane integrity is compromised.
Protocol Outline:
-
Cell Treatment: Treat cells with the this compound derivatives at their IC50 concentrations for a defined period.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI.
-
Incubation: Incubate the cells in the dark at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cell populations.
Signaling Pathways Implicated in Cytotoxicity
While specific research on the signaling pathways modulated by this compound derivatives is still emerging, studies on the broader class of isatin derivatives suggest several key mechanisms through which they exert their anticancer effects. A primary mode of action is the induction of apoptosis.[4][5]
Isatin derivatives have been shown to trigger the intrinsic (mitochondrial) pathway of apoptosis. This often involves the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins such as Bcl-2. This shift in the Bax/Bcl-2 ratio leads to the loss of mitochondrial membrane potential, the release of cytochrome c into the cytoplasm, and the subsequent activation of a caspase cascade, ultimately leading to programmed cell death.
Furthermore, isatin derivatives have been identified as inhibitors of various protein kinases that are crucial for cancer cell proliferation and survival.[6] These include Cyclin-Dependent Kinases (CDKs), which regulate the cell cycle, and receptor tyrosine kinases like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR), which are involved in angiogenesis and tumor growth.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and cytotoxic activity of 2-acyl-1H-indole-4,7-diones on human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency [frontiersin.org]
- 5. Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025) - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Mechanism: A Comparative Guide to 4,7-Dichloro Isatin-Based Enzyme Inhibition
For researchers, scientists, and professionals in drug development, understanding the nuanced interactions between small molecules and enzymes is paramount. This guide provides a comparative analysis of 4,7-dichloro isatin-based compounds as enzyme inhibitors, offering insights into their performance against various alternatives, supported by experimental data and detailed protocols.
Isatin (1H-indole-2,3-dione) and its derivatives have emerged as a versatile scaffold in medicinal chemistry, exhibiting a broad spectrum of biological activities. The introduction of halogen atoms, particularly chlorine, at the C4 and C7 positions of the isatin ring can significantly influence the molecule's physicochemical properties and its inhibitory potency against various enzyme targets. This guide delves into the mechanistic studies of this compound-based enzyme inhibition, with a focus on kinases and caspases, crucial players in cellular signaling and apoptosis.
Comparative Inhibitory Activity of Dichloro-Isatin Derivatives
While specific quantitative data for this compound remains limited in publicly available literature, studies on closely related dichloro-isatin derivatives provide valuable insights into their potential as enzyme inhibitors. The following tables summarize the inhibitory activities of various isatin derivatives with dichloro substitutions against key enzyme targets.
Table 1: Inhibitory Activity of Dichloro-Isatin Derivatives against Protein Kinases
| Compound/Derivative | Target Enzyme | IC50 (µM) | Reference Compound | IC50 (µM) |
| Isatin Hybrid 6g (dichloro-substituted) | Aurora A kinase | < 5 | Hesperadin | 0.0053 |
| Isatin Hybrid 6a (dichloro-substituted) | Aurora A kinase | < 5 | Hesperadin | 0.0053 |
| Isatin Hybrid 6f (dichloro-substituted) | Aurora A kinase | < 5 | Hesperadin | 0.0053 |
| Isatin Hybrid 6m (dichloro-substituted) | Aurora A kinase | < 5 | Hesperadin | 0.0053 |
Note: The specific substitution patterns for the dichloro-isatin hybrids (6a, 6f, 6g, 6m) were not fully detailed in the referenced study, but they represent isatin derivatives with two chlorine substitutions.
Table 2: Inhibitory Activity of Isatin Derivatives against Caspases
| Compound/Derivative | Target Enzyme | IC50 (nM) | Reference Compound | IC50 (nM) |
| Isatin Sulfonamide Analog | Caspase-3 | 5 - 10 | Ac-DEVD-CHO | - |
| Isatin Sulfonamide Analog | Caspase-7 | 15 - 25 | Ac-DEVD-CHO | - |
| 5-Nitroisatin | Caspase-3 | 500 | Ac-DEVD-CHO | - |
| 5-Nitroisatin | Caspase-7 | 290 | Ac-DEVD-CHO | - |
Note: While not this compound, these examples of isatin derivatives demonstrate the potential of this scaffold for potent caspase inhibition.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are representative protocols for key assays used in the study of isatin-based enzyme inhibitors.
Aurora Kinase Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
This assay measures the autophosphorylation of Aurora A kinase.
-
Reagents and Materials:
-
Recombinant human Aurora A kinase
-
ATP (Adenosine triphosphate)
-
HTRF Kinase Buffer
-
Test compounds (e.g., this compound derivatives) dissolved in DMSO
-
HTRF detection reagents (e.g., anti-phospho-Aurora A antibody conjugated to a donor fluorophore and a generic kinase substrate antibody conjugated to an acceptor fluorophore)
-
384-well low-volume microplates
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add the test compound, Aurora A kinase, and ATP to the HTRF kinase buffer.
-
Initiate the kinase reaction by adding the ATP solution.
-
Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding the HTRF detection reagents.
-
Incubate for a further period (e.g., 60 minutes) to allow for antibody binding.
-
Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at two different wavelengths.
-
The ratio of the two emission signals is used to calculate the degree of inhibition.
-
IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Caspase-3/7 Inhibition Assay (Fluorometric)
This assay measures the activity of caspase-3 and -7 using a fluorogenic substrate.
-
Reagents and Materials:
-
Recombinant human caspase-3 or caspase-7
-
Caspase assay buffer
-
Fluorogenic caspase substrate (e.g., Ac-DEVD-AMC)
-
Test compounds (e.g., this compound derivatives) dissolved in DMSO
-
96-well black microplates
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in the caspase assay buffer.
-
Add the diluted test compounds and the recombinant caspase enzyme to the wells of a 96-well plate.
-
Pre-incubate the enzyme and inhibitor for a specified time (e.g., 15 minutes) at room temperature.
-
Initiate the reaction by adding the fluorogenic caspase substrate.
-
Monitor the fluorescence intensity over time using a fluorescence plate reader (e.g., excitation at 380 nm and emission at 460 nm for AMC).
-
The rate of substrate cleavage is proportional to the enzyme activity.
-
Calculate the percentage of inhibition for each compound concentration relative to a control without inhibitor.
-
Determine the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Signaling Pathway and Experimental Workflow Visualizations
Understanding the broader cellular context is essential. The following diagrams, generated using the DOT language, illustrate a key signaling pathway and a typical experimental workflow for inhibitor screening.
Safety Operating Guide
Proper Disposal of 4,7-Dichloro Isatin: A Step-by-Step Guide
This guide provides essential safety, handling, and disposal procedures for 4,7-Dichloro Isatin (CAS No: 18711-13-2), designed for researchers and laboratory professionals. Adherence to these protocols is critical for ensuring personnel safety and environmental compliance.
Immediate Safety and Handling Precautions
4,7-Dichloroisatin is a combustible solid that is harmful if swallowed and causes serious eye irritation.[1] Proper handling is essential to minimize risk.
-
Engineering Controls : Always handle 4,7-Dichloroisatin in a well-ventilated area, such as a chemical fume hood, to avoid dust formation.[2][3][4] Ensure that safety showers and eyewash stations are readily accessible.[5]
-
Personal Protective Equipment (PPE) : All personnel handling this chemical must wear appropriate PPE. This includes:
-
Eye and Face Protection : Safety glasses with side-shields or chemical safety goggles.[4][5] A face shield is also recommended.
-
Hand Protection : Chemically resistant gloves, such as nitrile rubber. Inspect gloves for integrity before each use.[4][6]
-
Respiratory Protection : A NIOSH-approved N95 dust mask or a higher-level respirator should be used to prevent inhalation of dust particles.[4]
-
Protective Clothing : A lab coat or other impervious clothing is required to prevent skin contact.[2][4]
-
-
Handling : Avoid all personal contact, including inhalation and ingestion.[2] Prevent the formation of dust during handling.[3][4][5][6]
-
Storage : Store in a cool, dry, and well-ventilated area in a tightly sealed, compatible container.[3][6] Segregate from incompatible materials, particularly strong oxidizing agents.[5][6]
Hazard Summary and Safety Data
The following table summarizes key quantitative and qualitative safety data for this compound.
| Property | Value | Source(s) |
| GHS Pictogram | GHS07 (Exclamation Mark) | |
| Signal Word | Warning | |
| Hazard Statements | H302: Harmful if swallowed | [1] |
| H319: Causes serious eye irritation | [1] | |
| Hazard Class | Acute Toxicity 4 (Oral), Eye Irritation 2 | [1] |
| Storage Class | 11 (Combustible Solids) | |
| Melting Point | 250-252 °C | [7] |
| Form | Solid | [7] |
Operational Plan for Spills and Disposal
This section outlines the procedural, step-by-step guidance for managing spills and disposing of this compound waste.
Experimental Protocol: Spill Management
In the event of a spill, immediate and proper cleanup is crucial.
-
Evacuate and Secure : Alert personnel in the immediate area and restrict access. Ensure the area is well-ventilated.[2][4]
-
Don PPE : Wear the full personal protective equipment as described above.[2][4]
-
Containment :
-
Collection : Place the spilled material and any contaminated absorbent into a suitable, clearly labeled, and sealed container for hazardous waste disposal.[2][3][6]
-
Decontamination : Wash the spill area thoroughly with soap and water, but prevent the runoff from entering drains.[2]
-
Disposal : Treat all cleanup materials as hazardous waste and dispose of them according to the procedures outlined below.
Step-by-Step Disposal Protocol
4,7-Dichloroisatin is classified as hazardous waste and must not be disposed of down the drain or in regular trash.[3][4][6][8]
-
Waste Collection :
-
Collect all waste containing 4,7-Dichloroisatin (including contaminated lab supplies like gloves and wipes) in a designated, compatible, and leak-proof container.[9][10] The original manufacturer's container is ideal if it is in good condition.[11]
-
Keep the waste container securely closed except when adding waste.[9][11][12]
-
-
Waste Labeling :
-
Waste Storage (Satellite Accumulation Area) :
-
Disposal of Empty Containers :
-
Empty containers that held 4,7-Dichloroisatin must be treated as hazardous waste.[3][4]
-
Alternatively, containers can be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[12] After rinsing, the container may be disposed of in the trash, but check local regulations first.[12]
-
-
Final Disposal :
-
Arrange for a pickup with your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste disposal company.[3]
-
The recommended disposal method is incineration in a chemical incinerator equipped with an afterburner and scrubber.[3] This should only be performed by a licensed professional.
-
Disposal Workflow Visualization
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound waste.
References
- 1. 4,7-Dichloroisatin | C8H3Cl2NO2 | CID 2734793 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. chemicalbook.com [chemicalbook.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. fishersci.com [fishersci.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. lbaochemicals.com [lbaochemicals.com]
- 8. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 9. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 10. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 11. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 12. campussafety.lehigh.edu [campussafety.lehigh.edu]
Personal protective equipment for handling 4,7-Dichloro Isatin
Essential Safety and Handling Guide for 4,7-Dichloro Isatin
This guide provides crucial safety protocols and logistical information for the handling and disposal of this compound, tailored for researchers, scientists, and professionals in drug development. Adherence to these procedures is vital for ensuring laboratory safety and operational integrity.
Hazard Identification and Classification
This compound is a chemical compound that requires careful handling due to its potential health effects. It is classified as harmful if swallowed and a serious eye irritant.[1]
GHS Classification Summary [1]
| Hazard Class | Category | Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | GHS07 (Exclamation Mark) | Warning | H302: Harmful if swallowed |
| Serious Eye Damage/Irritation | Category 2 | GHS07 (Exclamation Mark) | Warning | H319: Causes serious eye irritation |
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is mandatory to minimize exposure and ensure personal safety when handling this compound.
Recommended Personal Protective Equipment [2][3][4]
| Protection Type | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against splashes and dust, preventing serious eye irritation. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber). | Prevents direct skin contact with the compound. |
| Respiratory Protection | NIOSH-approved N95 dust mask or higher. | Necessary when handling the powder form to prevent inhalation. |
| Body Protection | Laboratory coat, long-sleeved clothing, and closed-toe shoes. | Minimizes the risk of accidental skin exposure. |
Operational Plan: Step-by-Step Handling Protocol
A systematic approach to handling this compound is essential for maintaining a safe laboratory environment.
Preparation and Engineering Controls
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.
-
Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible and in good working order.
-
Review Safety Data Sheet (SDS): Before beginning any work, thoroughly review the SDS for this compound.[5]
Handling the Compound
-
Personal Protective Equipment: Don the recommended PPE as outlined in the table above.
-
Weighing and Transfer: Handle as a solid to minimize dust generation. Use a spatula for transfers. If there is a risk of dust, use appropriate respiratory protection.
-
Avoid Contact: Prevent contact with skin, eyes, and clothing.
-
Ingestion Prevention: Do not eat, drink, or smoke in the handling area.[6] Wash hands thoroughly after handling.[2][3]
Storage
-
Container: Keep the container tightly closed.
-
Conditions: Store in a cool, dry place away from direct sunlight and incompatible materials such as strong oxidizing agents.[3][5]
-
Storage Class: This compound falls under Storage Class 11 for combustible solids.
Disposal Plan
Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Collection
-
Contaminated Materials: Any materials contaminated with this compound, including gloves, filter paper, and empty containers, should be considered chemical waste.
-
Waste Container: Collect all waste in a designated, properly labeled, and sealed container.
Disposal Procedure
-
Follow Regulations: Dispose of the chemical waste in accordance with all local, state, and federal regulations.
-
Professional Disposal: It is recommended to use a licensed professional waste disposal service to manage the disposal of this material.
-
Container Disposal: Do not reuse empty containers. They should be disposed of in the same manner as the chemical waste.
Workflow for Handling this compound
The following diagram illustrates the complete, step-by-step workflow for the safe handling of this compound, from initial preparation to final disposal.
Caption: Workflow for the safe handling of this compound.
References
- 1. 4,7-Dichloroisatin | C8H3Cl2NO2 | CID 2734793 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. carlroth.com [carlroth.com]
- 5. lbaochemicals.com [lbaochemicals.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
